Elovl1-IN-2
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C18H15FN2O |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)ethoxy]-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C18H15FN2O/c19-17-6-3-14(4-7-17)9-11-22-18-8-5-16(13-21-18)15-2-1-10-20-12-15/h1-8,10,12-13H,9,11H2 |
InChI-Schlüssel |
ORFSLMVMPYSSHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)OCCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Delving into the Mechanism of Action of Elovl1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elovl1-IN-2 is a small molecule inhibitor of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1), a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLCFAs). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory potency, the experimental protocols used for its characterization, and its place within the broader context of ELOVL1-related signaling pathways. The information presented is collated from the primary scientific literature to support further research and drug development efforts targeting ELOVL1.
Introduction to ELOVL1
ELOVL1 is an endoplasmic reticulum-resident transmembrane protein that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids. This process involves the addition of two-carbon units to a growing acyl-CoA chain. ELOVL1 exhibits substrate specificity, primarily acting on saturated and monounsaturated fatty acyl-CoAs, with a notable role in the production of C22:0 and longer fatty acids. These VLCFAs are essential components of various complex lipids, including ceramides and sphingolipids, which are integral to cellular membrane structure and signaling. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in the pathophysiology of several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disorder. Therefore, inhibition of ELOVL1 presents a promising therapeutic strategy for such conditions.
Quantitative Profile of this compound
This compound has been identified as a direct inhibitor of the ELOVL1 enzyme. Its potency has been quantified through both biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound, also known as compound 2 in its primary publication.
| Assay Type | Target/System | Parameter | Value | Reference |
| Biochemical Assay | ELOVL1 Enzyme | IC50 | 21 µM | [1][2] |
| Cellular Assay | HEK293 Cells (C26:0 Synthesis) | IC50 | 6.7 µM | [1][2] |
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of ELOVL1. By binding to the enzyme, it prevents the condensation of malonyl-CoA with a long-chain acyl-CoA, which is the initial step of the fatty acid elongation cycle. This inhibition leads to a reduction in the synthesis of very-long-chain fatty acids. The primary mechanism is a reduction in the flux through the VLCFA biosynthesis pathway, thereby lowering the cellular levels of these lipids.
Signaling Pathway and Cellular Impact
The inhibition of ELOVL1 by this compound has direct consequences on lipid metabolism and downstream cellular processes. The following diagram illustrates the central role of ELOVL1 in VLCFA synthesis and the point of intervention for this compound.
Experimental Protocols
The characterization of this compound involved specific biochemical and cellular assays to determine its inhibitory activity. The methodologies are detailed below.
ELOVL1 Biochemical Assay
This assay directly measures the enzymatic activity of ELOVL1 and its inhibition by a test compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ELOVL1 enzyme.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human ELOVL1.
-
Substrates: The reaction mixture includes a long-chain acyl-CoA substrate (e.g., C22:0-CoA) and radiolabeled malonyl-CoA (e.g., [2-¹⁴C]malonyl-CoA).
-
Inhibitor Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.
-
Reaction: The ELOVL1-containing microsomes are pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of the substrates.
-
Termination and Extraction: The reaction is stopped after a defined period, and the lipids are extracted.
-
Detection: The radiolabeled elongated fatty acid products are separated from the unreacted malonyl-CoA, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity incorporated into the elongated fatty acid product is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
HEK293 C26:0 Cellular Assay
This assay assesses the ability of a compound to inhibit the synthesis of C26:0 fatty acids in a cellular context.
-
Objective: To determine the IC50 of this compound for the inhibition of C26:0 lysophosphatidylcholine (LPC) synthesis in HEK293 cells.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted.
-
Sample Preparation: The lipid extract is processed, which may include a saponification step to release the fatty acids.
-
Derivatization: The fatty acids are derivatized to facilitate their analysis by mass spectrometry.
-
LC-MS/MS Analysis: The levels of C26:0 LPC are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The levels of C26:0 LPC in treated cells are normalized to an internal standard and compared to vehicle-treated control cells. The IC50 value is calculated from the resulting concentration-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the characterization of an ELOVL1 inhibitor like this compound.
Conclusion
This compound is a characterized inhibitor of the ELOVL1 enzyme, demonstrating activity in both biochemical and cellular assays. Its mechanism of action is the direct inhibition of the rate-limiting step in very-long-chain fatty acid biosynthesis. The data and protocols presented herein provide a foundational understanding for researchers engaged in the study of ELOVL1 and the development of therapeutics for VLCFA-related disorders. Further investigation into the selectivity profile and in vivo efficacy of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
References
The Function and Inhibition of ELOVL1: A Technical Guide to Elovl1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), catalyzing the rate-limiting step in the elongation of fatty acids with 20 carbons or more. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs, particularly C24:0 and C26:0, are hallmarks of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disease. This has positioned ELOVL1 as a key therapeutic target for X-ALD and other related disorders. This technical guide provides an in-depth overview of the function of ELOVL1, the mechanism of its inhibition, and a detailed examination of the research tool compound, Elovl1-IN-2. We will explore the quantitative data associated with its inhibitory activity, detailed experimental protocols for its characterization, and the signaling pathways in which ELOVL1 is involved.
Introduction to ELOVL1 Function
ELOVL1 is an integral membrane protein located in the endoplasmic reticulum. It is one of seven human ELOVL enzymes, each with distinct substrate specificities. ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acyl-CoAs, playing a crucial role in the production of C22:0, C24:0, and C26:0 fatty acids. These VLCFAs are essential components of cellular lipids, including sphingolipids and glycerophospholipids, which are vital for various cellular functions such as membrane structure, signal transduction, and myelin sheath formation.
In the context of X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 protein, a peroxisomal transporter responsible for importing VLCFAs into the peroxisome for degradation. This defect results in the accumulation of VLCFAs in the cytoplasm, which are then available as substrates for further elongation by ELOVL1, exacerbating the pathological accumulation of these lipids in tissues and plasma. Therefore, inhibiting ELOVL1 presents a promising substrate reduction therapy for X-ALD.
This compound: A Research Tool for ELOVL1 Inhibition
This compound is a small molecule inhibitor of the ELOVL1 enzyme. While it has served as a valuable tool for studying the function of ELOVL1, it is characterized by relatively weak inhibitory activity compared to other more potent inhibitors that have since been developed.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and other relevant ELOVL1 inhibitors is summarized in the table below. This data is crucial for comparing the efficacy of different compounds in biochemical and cellular contexts.
| Compound | Biochemical IC50 (μM) | Cellular IC50 (μM) | Cell Type | Assay Endpoint | Reference |
| This compound | 21 | 6.7 | HEK293 | C26:0 Lysophosphatidylcholine reduction | [1] |
| ELOVL1-IN-1 | Not Reported | Potent | Fibroblasts, B-lymphocytes, Microglia | VLCFA and C26:0 LPC reduction | [2] |
| ELOVL1-IN-3 (Compound 22) | Potent | 0.0004 (400 pM) | HEK293 | C26:0 Lysophosphatidylcholine reduction | [3][4] |
Signaling and Metabolic Pathways
The central role of ELOVL1 in VLCFA metabolism and its pathological significance in X-ALD can be visualized in the following signaling pathway.
References
Technical Guide: Inhibition of Very-Long-Chain Fatty Acid Synthesis by ELOVL1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are essential lipids with carbon chains of 22 atoms or more. They play critical roles in various physiological processes, including the formation of cellular membranes, the synthesis of sphingolipids like ceramides, and the maintenance of the skin's permeability barrier.[1] The synthesis of VLCFAs is a cyclical process involving a series of enzymatic reactions, with the initial and rate-limiting step being catalyzed by the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.[2]
Of the seven identified mammalian ELOVL enzymes, ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids beyond C22, leading to the production of C24 and C26 VLCFAs.[3][4] Dysregulation of VLCFA metabolism, often due to genetic mutations affecting their degradation, can lead to their accumulation and is associated with severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD).[1] X-ALD is a neurodegenerative disorder caused by mutations in the ABCD1 gene, which impairs the peroxisomal beta-oxidation of VLCFAs. The resulting accumulation of VLCFAs is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.
This has led to the development of substrate reduction therapies aimed at inhibiting ELOVL1 to decrease the production of these pathogenic VLCFAs. Small molecule inhibitors of ELOVL1, such as those from the pyrimidine ether-based class, represent a promising therapeutic strategy for X-ALD and other disorders associated with VLCFA accumulation. This technical guide provides an in-depth overview of a potent ELOVL1 inhibitor, referred to in the literature as Compound 22 (commercially available as ELOVL1-IN-3), a close analogue of Elovl1-IN-2, and its role in the modulation of VLCFA synthesis.
Mechanism of Action
This compound and its analogues are potent and selective inhibitors of the ELOVL1 enzyme. ELOVL1 catalyzes the condensation of malonyl-CoA with a long-chain acyl-CoA substrate, the first and rate-limiting step in the elongation of very-long-chain fatty acids. By inhibiting ELOVL1, these compounds block the extension of fatty acid chains beyond C22, thereby reducing the synthesis of C24 and C26 VLCFAs. This mechanism of action is particularly relevant in the context of X-ALD, where the impaired degradation of VLCFAs leads to their accumulation. By reducing the synthetic output, ELOVL1 inhibitors can help to restore the balance of these fatty acids in affected tissues.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of the representative ELOVL1 inhibitor, Compound 22.
Table 1: In Vitro Potency and Selectivity of Compound 22
| Parameter | Value |
| ELOVL1 IC50 (HEK293 cells) | 400 pM |
| ELOVL4 IC50 | >50 µM |
| ELOVL6 IC50 | >50 µM |
| ELOVL7 IC50 | >50 µM |
Table 2: In Vivo Efficacy of Compound 22 in an Abcd1 Knockout Mouse Model of ALD
| Treatment Group (mg/kg) | Reduction in Blood C26:0 Lysophosphatidylcholine (LPC) |
| 1 | Significant reduction |
| 8 | Near wild-type levels |
| 32 | Near wild-type levels |
Table 3: Pharmacokinetic Parameters of Compound 22 in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Treatment Duration | Outcome |
| C57BL/6 Mice (Abcd1 KO) | Oral (p.o.), once daily | 1-32 | 3 months | Significantly reduced blood C26:0 LPC levels. |
| Sprague-Dawley Rats | Oral (p.o.), once daily | 10 or 50 | 28 days | Significantly reduced blood C26:0 LPC levels. |
| Cynomolgus Monkeys | Oral (p.o.), once daily | 6.5 or 50 | 14 days | Significantly reduced blood C26:0 LPC levels. |
Experimental Protocols
In Vitro ELOVL1 Enzyme Inhibition Assay (Radiometric)
This protocol describes a high-throughput radiometric screen used to identify and characterize inhibitors of the ELOVL1 enzyme.
Materials:
-
HEPES buffer (50 mM, pH 6.8)
-
Rotenone
-
Microsomes from cells overexpressing ELOVL1
-
d4-C22-CoA (deuterium-labeled substrate)
-
[¹⁴C]-Malonyl-CoA (radiolabeled substrate)
-
NADPH
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a substrate mixture containing d4-C22-CoA, [¹⁴C]-Malonyl-CoA, and NADPH in HEPES buffer with rotenone.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the microsomal preparation to each well.
-
Pre-incubate the microsomes with the test compound.
-
Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Terminate the reaction.
-
Add scintillation fluid to each well.
-
Measure the incorporation of [¹⁴C] into the elongated fatty acid product using a microplate scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Assay for VLCFA Synthesis in HEK293 Cells
This protocol details a cellular assay to measure the inhibition of C26:0 VLCFA synthesis in a human cell line.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Control vehicle (DMSO)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture HEK293 cells in appropriate multi-well plates to a desired confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and perform lipid extraction using a suitable solvent system.
-
Analyze the lipid extracts by LC-MS to quantify the levels of C26:0 containing lipids, such as lysohexacosanoylphosphatidylcholine (LPC(C26:0)).
-
Normalize the C26:0 lipid levels to a relevant internal standard and/or total protein concentration.
-
Calculate the percent inhibition of C26:0 synthesis at each compound concentration and determine the IC50 value.
Visualizations
Signaling and Metabolic Pathways
Caption: The Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of ELOVL1 inhibitors.
Logical Relationship Diagram
Caption: The logical relationship between X-ALD pathology and ELOVL1 inhibition.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ELOVL1 in X-Linked Adrenoleukodystrophy: A Technical Guide for Researchers and Drug Development Professionals
Abstract
X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs)[1]. This technical guide provides an in-depth examination of the crucial role of the enzyme Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) in the pathophysiology of X-ALD. ELOVL1 is the key elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including the pathognomonic C26:0 species that accumulates in X-ALD patients[2]. While the primary defect in X-ALD lies in the impaired peroxisomal β-oxidation of VLCFAs due to a dysfunctional ABCD1 transporter, the continuous synthesis of these toxic lipids by ELOVL1 exacerbates the disease pathology[1][3]. This guide will detail the biochemical function of ELOVL1, its dysregulation in X-ALD, and its emergence as a promising therapeutic target. We will present quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to X-Linked Adrenoleukodystrophy
X-linked adrenoleukodystrophy is a genetic disorder with a wide spectrum of clinical phenotypes, ranging from the rapidly progressive childhood cerebral form (ccALD) to the slower-onset adrenomyeloneuropathy (AMN) that affects adults[4]. All forms of X-ALD are caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. The dysfunction of ALDP leads to impaired transport of VLCFA-CoA esters into peroxisomes for degradation via β-oxidation. This results in the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), in plasma and tissues, which is the biochemical hallmark of the disease. While the accumulation of VLCFAs is a central feature of X-ALD, the severity of the clinical phenotype does not always correlate with the absolute levels of these lipids in plasma. This suggests a complex interplay of genetic and environmental factors in the disease's progression.
ELOVL1: The Key Elongase in VLCFA Synthesis
ELOVL1 is a multi-pass transmembrane protein located in the endoplasmic reticulum and is a member of the ELO family of fatty acid elongases. It plays a critical rate-limiting role in the elongation of long-chain fatty acids into VLCFAs. Specifically, ELOVL1 is the primary enzyme responsible for the synthesis of both saturated (C26:0) and monounsaturated (C26:1) VLCFAs. The enzymatic process involves a four-step cycle of condensation, reduction, dehydration, and a second reduction, with ELOVL1 catalyzing the initial condensation step.
The synthesis of VLCFAs is a multi-step process involving the concerted action of different ELOVL enzymes. ELOVL6 is responsible for elongating shorter fatty acids (up to C22:0), and its products then serve as substrates for ELOVL1 to produce C24:0 and C26:0 VLCFAs.
The Pathogenic Role of ELOVL1 in X-ALD
In healthy individuals, there is a balance between VLCFA synthesis and their degradation in peroxisomes. However, in X-ALD patients, the defective ABCD1 transporter disrupts this homeostasis. The impaired peroxisomal β-oxidation leads to an accumulation of VLCFA-CoA esters in the cytosol. This surplus of cytosolic VLCFAs becomes readily available as a substrate for ELOVL1, leading to an increased rate of elongation and the production of even longer, more toxic fatty acids. It is important to note that the expression of the ELOVL1 gene itself is not upregulated in X-ALD fibroblasts. The enhanced synthesis of VLCFAs is a direct consequence of the increased substrate availability.
This vicious cycle of impaired degradation and subsequent overproduction of VLCFAs by ELOVL1 is a central element in the molecular pathology of X-ALD. The accumulation of these lipids is thought to contribute to the demyelination, neuroinflammation, and axonal degeneration characteristic of the disease.
Quantitative Data on ELOVL1 and VLCFA Levels in X-ALD
Several studies have quantified the levels of VLCFAs in X-ALD patient-derived cells and the impact of targeting ELOVL1. The following tables summarize key quantitative findings.
Table 1: Very Long-Chain Fatty Acid (VLCFA) Levels in X-ALD Patient Fibroblasts
| Fatty Acid | Control Fibroblasts (nmol/mg protein) | X-ALD Fibroblasts (nmol/mg protein) | Fold Change | p-value | Reference |
| C24:0 | 0.25 ± 0.05 | 0.55 ± 0.12 | ~2.2 | <0.01 | |
| C26:0 | 0.02 ± 0.005 | 0.28 ± 0.07 | ~14 | <0.001 | |
| C26:0/C22:0 Ratio | 0.01 ± 0.003 | 0.15 ± 0.04 | ~15 | <0.001 |
Data are presented as mean ± standard deviation. Data are representative values compiled from the literature.
Table 2: Effect of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts
| Treatment | C26:0 Level (relative to untreated control) | Reduction in C26:0 (%) | p-value | Reference |
| Control siRNA | 1.00 | 0 | - | |
| ELOVL1 siRNA | 0.45 ± 0.08 | 55 | <0.01 |
Data are presented as mean ± standard deviation. X-ALD fibroblasts were treated with siRNA for 6 days.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ELOVL1's role in X-ALD.
siRNA-Mediated Knockdown of ELOVL1 in Human Fibroblasts
This protocol describes the transient knockdown of ELOVL1 expression in primary human fibroblasts using small interfering RNA (siRNA).
Materials:
-
Primary human fibroblasts (from X-ALD patients and healthy controls)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ELOVL1-specific siRNA and non-targeting control siRNA (20 µM stock)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells per well in 2 ml of complete DMEM. Ensure cells are 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipofectamine Complexes:
-
For each well, dilute 5 µl of siRNA (final concentration 50 nM) in 250 µl of Opti-MEM.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 250 µl of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 500 µl). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µl of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1.5 ml of complete DMEM to each well without removing the transfection mixture.
-
Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blotting for protein knockdown verification or VLCFA analysis).
-
Analysis of Very Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the extraction, derivatization, and quantification of VLCFAs from cultured fibroblasts.
Materials:
-
Cultured fibroblasts in a T25 flask
-
PBS
-
Methanol
-
Hexane
-
Internal standard (e.g., C23:0 fatty acid)
-
Acetyl chloride
-
Potassium carbonate (K2CO3) solution (6% w/v)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash the confluent cell monolayer twice with PBS.
-
Scrape the cells into 1 ml of methanol.
-
Add the internal standard.
-
Add 2 ml of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collect the upper hexane layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried lipid extract, add 1 ml of methanol:acetyl chloride (20:1, v/v).
-
Incubate at 100°C for 1 hour.
-
Cool the sample to room temperature.
-
Add 1 ml of 6% K2CO3 solution to neutralize the reaction.
-
Add 1 ml of hexane and vortex to extract the FAMEs.
-
Centrifuge at 2000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject 1 µl of the FAME-containing hexane solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient program to separate the FAMEs.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the different fatty acid methyl esters.
-
Quantify the VLCFA levels by comparing the peak areas to that of the internal standard.
-
Western Blotting for ELOVL1 Protein Expression
This protocol details the detection and quantification of ELOVL1 protein levels in fibroblast lysates.
Materials:
-
Cultured fibroblasts
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against ELOVL1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ELOVL1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Role of ELOVL1 in X-ALD
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of VLCFA metabolism and the impact of ABCD1 dysfunction in X-ALD.
Caption: Experimental workflow for ELOVL1 knockdown in X-ALD fibroblasts.
ELOVL1 as a Therapeutic Target for X-ALD
The central role of ELOVL1 in the synthesis of toxic VLCFAs makes it an attractive therapeutic target for X-ALD. The rationale for targeting ELOVL1 is based on the principle of substrate reduction therapy. By inhibiting the activity of ELOVL1, the rate of VLCFA synthesis can be reduced, thereby lowering the overall burden of these toxic lipids in cells and tissues.
Studies have demonstrated that the knockdown of ELOVL1 using siRNA effectively reduces the levels of C26:0 in X-ALD patient fibroblasts. This provides strong proof-of-concept for the therapeutic potential of targeting ELOVL1. Furthermore, the development of small molecule inhibitors of ELOVL1 is an active area of research. Such inhibitors could offer a pharmacological approach to managing VLCFA levels in X-ALD patients, potentially slowing disease progression and alleviating symptoms.
Conclusion
ELOVL1 is a pivotal enzyme in the pathophysiology of X-linked adrenoleukodystrophy. While not the primary cause of the disease, its role in the unabated synthesis of very long-chain fatty acids in the face of impaired degradation is a critical driver of the toxic lipid accumulation that characterizes X-ALD. The evidence strongly supports ELOVL1 as a high-value therapeutic target. This technical guide has provided a comprehensive overview of the function of ELOVL1, its role in X-ALD, and the experimental approaches used to study it. It is hoped that this resource will aid researchers and drug development professionals in their efforts to develop novel and effective therapies for this devastating disease.
References
- 1. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elovl1-IN-22: A Potent Inhibitor of Very Long-Chain Fatty Acid Elongation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective ELOVL1 inhibitor, Elovl1-IN-22. The information presented herein is intended to support research and drug development efforts targeting disorders associated with the accumulation of very long-chain fatty acids, such as X-linked adrenoleukodystrophy.
Introduction
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a key microsomal enzyme responsible for the rate-limiting step in the synthesis of very long-chain fatty acids (VLCFAs), particularly those with 22 or more carbons. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in the pathophysiology of several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.
This document focuses on Elovl1-IN-22 (also marketed as ELOVL1-IN-3), a highly potent and selective inhibitor of ELOVL1. It is important to distinguish this compound from another commercially available inhibitor, Elovl1-IN-2 , which exhibits significantly weaker activity.
Chemical Structure and Properties
Elovl1-IN-22 is a novel, orally bioavailable pyrimidine ether-based compound. Its detailed chemical properties are summarized in the table below.
| Property | Value |
| Compound Name | Elovl1-IN-22 |
| Synonyms | ELOVL1-22, ELOVL1-IN-3, (2S)-2-phenyl-4-[6-[[cis-3-(1H-pyrazol-1-yl)cyclobutyl]oxy]-4-pyrimidinyl]-morpholine |
| CAS Number | 2761063-99-2 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
| SMILES | N1(C2=NC=NC(O[C@H]3C--INVALID-LINK--C3)=C2)C--INVALID-LINK--OCC1 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Ethanol: 25 mg/mL; DMSO: 10 mM |
For the purpose of clarity, the less potent inhibitor, this compound, is detailed below:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2761063-79-8 |
| Molecular Formula | C18H15FN2O |
| Molecular Weight | 294.32 g/mol |
| SMILES | FC(C=C1)=CC=C1CCOC(N=C2)=CC=C2C3=CC=CN=C3 |
Biological Activity and Pharmacokinetics
Elovl1-IN-22 is a highly potent inhibitor of ELOVL1, demonstrating significant activity in both biochemical and cellular assays. Its selectivity and in vivo efficacy make it a valuable tool for studying the role of ELOVL1 in health and disease.
In Vitro Activity
| Assay | Cell Line | Endpoint | IC50 / EC50 |
| ELOVL1-mediated LPC(C26:0) Synthesis | HEK293 | Inhibition of C26:0 lysophosphatidylcholine synthesis | 400 pM[1] |
| ELOVL1-mediated LPC(C26:0) Synthesis | HEK293 | Reduction of C26:0 VLCFA synthesis | 0.4 nM[2] |
| ELOVL1-mediated C26:0 LPC Synthesis | HEK293 | Selective inhibition | 100 nM (48 hours) |
| Selectivity over other elongases | - | IC50 | >50 µM for ELOVL4, -6, and -7[1] |
In Vivo Activity and Pharmacokinetics
Elovl1-IN-22 is orally bioavailable and CNS-penetrant.[2] In a murine model of adrenoleukodystrophy (ABCD1 knockout mice), oral administration of Elovl1-IN-22 demonstrated a significant, dose-dependent reduction of C26:0 lysophosphatidylcholine (LPC) levels in the blood, with higher doses approaching levels seen in wild-type mice.[2] Studies in Sprague-Dawley rats and cynomolgus monkeys also showed a significant reduction in blood C26:0 LPC levels following daily oral administration.
Signaling Pathways and Mechanism of Action
Elovl1-IN-22 exerts its therapeutic potential by directly inhibiting the enzymatic activity of ELOVL1, thereby reducing the production of VLCFAs. The accumulation of these fatty acids is a hallmark of X-linked adrenoleukodystrophy.
VLCFA Synthesis Pathway and the Role of ELOVL1 in X-ALD
Caption: VLCFA synthesis pathway and the site of action for Elovl1-IN-22.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of Elovl1-IN-22, based on published literature.
ELOVL1 Enzymatic Assay (Radiometric)
This assay measures the direct inhibition of ELOVL1 enzyme activity.
-
Enzyme Source: Microsomes from cells overexpressing human ELOVL1.
-
Substrates: A mixture of a radiolabeled fatty acyl-CoA (e.g., [14C]malonyl-CoA) and a non-labeled fatty acyl-CoA substrate for ELOVL1.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (Elovl1-IN-22) are incubated in a suitable buffer system.
-
Detection: The reaction is stopped, and the radiolabeled elongated fatty acid product is extracted and quantified using scintillation counting.
-
Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for VLCFA Synthesis (LPC(C26:0) Measurement)
This assay assesses the ability of the inhibitor to reduce the synthesis of a specific VLCFA-containing lipid in a cellular context.
-
Cell Culture: HEK293 cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of Elovl1-IN-22 for a specified period (e.g., 48 hours).
-
Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., Folch method).
-
Quantification: The levels of C26:0 lysophosphatidylcholine (LPC(C26:0)) are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: The reduction in LPC(C26:0) levels at each inhibitor concentration is used to determine the IC50 value.
In Vivo Efficacy Study in an X-ALD Mouse Model
This protocol evaluates the therapeutic potential of the inhibitor in a relevant animal model.
-
Animal Model: ABCD1 knockout mice, which mimic the biochemical abnormalities of X-ALD.
-
Dosing: Elovl1-IN-22 is administered orally to the mice at various doses, typically once daily for an extended period.
-
Sample Collection: Blood and tissue samples (e.g., brain, spinal cord) are collected at specified time points.
-
Biomarker Analysis: Levels of C26:0 LPC are measured in the collected samples using LC-MS/MS.
-
Data Analysis: The reduction in VLCFA levels in treated animals is compared to vehicle-treated controls to assess the in vivo efficacy of the compound.
Experimental Workflow
The development and characterization of an ELOVL1 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the development of an ELOVL1 inhibitor.
Conclusion
Elovl1-IN-22 is a potent, selective, and orally bioavailable inhibitor of ELOVL1. Its ability to effectively reduce the synthesis of very long-chain fatty acids in both in vitro and in vivo models of X-linked adrenoleukodystrophy makes it a valuable research tool and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their exploration of ELOVL1 inhibition as a therapeutic strategy.
References
The Impact of Elovl1-IN-2 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular pathways affected by Elovl1-IN-2, a known inhibitor of the Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) enzyme. ELOVL1 is a critical rate-limiting enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for a variety of complex lipids, including ceramides and sphingolipids.[1] Dysregulation of ELOVL1 activity has been implicated in numerous pathologies, including metabolic disorders, skin diseases, neurodegenerative conditions, and cancer.[2] This document summarizes the known quantitative data for this compound, outlines relevant experimental protocols for studying its effects, and visualizes the core cellular pathways influenced by the inhibition of ELOVL1.
Introduction to ELOVL1 and its Inhibition
The ELOVL family of enzymes, comprising seven members (ELOVL1-7) in mammals, is responsible for the elongation of fatty acid chains beyond 16 carbons.[3] These enzymes are integral membrane proteins located in the endoplasmic reticulum.[4] ELOVL1 specifically catalyzes the condensation of an acyl-CoA with malonyl-CoA, the first and rate-limiting step in the elongation of saturated and monounsaturated fatty acids, particularly those with 22 or more carbons.[5] The products of this pathway, VLCFAs, are crucial for maintaining the integrity of cellular membranes, are components of the skin's water barrier, and serve as precursors for important signaling molecules.
Given the pivotal role of ELOVL1 in lipid metabolism, its inhibition presents a promising therapeutic strategy for diseases characterized by the accumulation of VLCFAs, such as X-linked adrenoleukodystrophy (X-ALD), and for cancers where altered lipid metabolism is a hallmark. This compound is a small molecule inhibitor of ELOVL1 that serves as a valuable tool for investigating the physiological and pathological roles of this enzyme.
Quantitative Data for this compound
The available quantitative data for this compound primarily relates to its inhibitory potency against the ELOVL1 enzyme. This information is crucial for designing experiments and for understanding the compound's therapeutic potential.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | 21 µM | In vitro enzyme assay | |
| Cellular IC50 (C26 fatty acid reduction) | 6.7 µM | HEK293 cells |
Table 1: Inhibitory Potency of this compound
Cellular Pathways Affected by this compound
Inhibition of ELOVL1 by this compound is expected to have significant downstream effects on several interconnected cellular pathways. These effects stem from the depletion of VLCFAs and the subsequent impact on the synthesis of complex lipids.
Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The most direct effect of this compound is the disruption of the VLCFA elongation cycle. ELOVL1 is the key elongase responsible for the synthesis of saturated VLCFAs like C26:0. Its inhibition leads to a reduction in the cellular pool of these critical fatty acids.
Sphingolipid and Ceramide Metabolism
VLCFAs are essential substrates for the synthesis of sphingolipids and ceramides, which are critical components of cellular membranes and are involved in signal transduction. Inhibition of ELOVL1 can lead to a decrease in the levels of C24:0 and C26:0 ceramides and sphingomyelins. This alteration in the lipid profile can affect membrane fluidity, receptor function, and signaling pathways.
Peroxisomal Beta-Oxidation and X-linked Adrenoleukodystrophy (X-ALD)
In X-ALD, a genetic disorder, the transport of VLCFAs into peroxisomes for degradation is impaired, leading to their accumulation. This excess VLCFA-CoA in the cytosol becomes a substrate for further elongation by ELOVL1, exacerbating the pathology. Inhibition of ELOVL1 with compounds like this compound presents a substrate reduction therapy approach to lower the levels of pathogenic C26:0 fatty acids.
Experimental Protocols
To investigate the cellular effects of this compound, a combination of lipidomic, molecular, and cellular biology techniques can be employed.
Lipidomic Analysis by Mass Spectrometry
Objective: To quantify the changes in the cellular lipid profile, particularly VLCFAs, ceramides, and sphingolipids, following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293, primary fibroblasts) and treat with a dose-range of this compound or vehicle control for a specified time course.
-
Lipid Extraction: Harvest cells and perform lipid extraction using a modified Bligh-Dyer or Folch method.
-
Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS/MS). Employ targeted methods for the quantification of specific lipid species (e.g., C24:0, C26:0) or untargeted methods for a global lipidomic profile.
-
Data Analysis: Process the raw data to identify and quantify lipid species. Statistical analysis is then used to determine significant changes between treated and control groups.
Gene Expression Analysis
Objective: To determine if the inhibition of ELOVL1 activity by this compound leads to compensatory changes in the expression of other lipid metabolism-related genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA and perform qRT-PCR to measure the expression levels of genes involved in fatty acid synthesis (e.g., ELOVL family members, FASN), sphingolipid metabolism (e.g., CERS family), and cholesterol biosynthesis (e.g., SREBP target genes).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene and calculate the fold change in expression relative to the vehicle control.
Cell Viability and Proliferation Assays
Objective: To assess the impact of VLCFA depletion on cell survival and growth.
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and treat with increasing concentrations of this compound.
-
Viability/Proliferation Measurement: At various time points, assess cell viability using assays such as MTT, or measure cell proliferation using assays like BrdU incorporation or direct cell counting.
-
Data Analysis: Plot the viability or proliferation as a percentage of the control and determine the IC50 for the cytotoxic/cytostatic effect.
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of ELOVL1 and VLCFAs in cellular physiology and disease. By inhibiting ELOVL1, this compound directly impacts the synthesis of VLCFAs, which in turn affects the composition and function of cellular membranes through altered sphingolipid and ceramide metabolism. The study of these effects using the outlined experimental approaches will provide deeper insights into the therapeutic potential of targeting ELOVL1 in a range of human diseases. Further research is warranted to explore the full spectrum of cellular pathways modulated by the inhibition of this key metabolic enzyme.
References
- 1. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL gene family plays a virtual role in response to breeding selection and lipid deposition in different tissues in chicken (Gallus gallus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
An In-Depth Technical Guide to the Target Validation of ELOVL1 Inhibitors
Audience: Researchers, scientists, and drug development professionals. Topic: This guide details the core target validation studies for ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1), a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). We will use "Elovl1-IN-2" as a placeholder for a representative potent ELOVL1 inhibitor to frame the discussion on validation methodologies and data interpretation.
Introduction: ELOVL1 and its Therapeutic Relevance
Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme in the fatty acid elongation system, which is located in the endoplasmic reticulum.[1][2] It catalyzes the first and rate-limiting step in the elongation of long-chain fatty acids, specifically the synthesis of saturated and monounsaturated VLCFAs (≥C22).[3][4] ELOVL1 is the primary elongase responsible for producing C24:0 and C26:0 fatty acids, which are essential precursors for the synthesis of sphingolipids, a class of lipids vital for cell membrane structure and signaling.[2]
Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to the neurodegenerative disease X-linked adrenoleukodystrophy (X-ALD). This genetic defect results in the pathological accumulation of VLCFAs in tissues and plasma, particularly in the brain, spinal cord, and adrenal glands. The accumulation of these VLCFAs, especially C26:0, is a central hallmark of X-ALD pathology. Consequently, inhibiting ELOVL1 to reduce the synthesis of these pathogenic lipids—a strategy known as substrate reduction therapy—presents a promising therapeutic approach for X-ALD and other diseases linked to VLCFA accumulation.
The Fatty Acid Elongation Cycle and ELOVL1's Role
The synthesis of VLCFAs is a four-step, cyclical process that occurs in the endoplasmic reticulum. ELOVL1 initiates this cycle by catalyzing the condensation of a fatty acyl-CoA with malonyl-CoA to add a two-carbon unit to the acyl chain. This is the rate-limiting step that determines the substrate specificity for producing very-long-chain fatty acids.
Target Validation Rationale: Substrate Reduction Therapy for X-ALD
In X-ALD, the genetic defect in the ABCD1 transporter prevents the breakdown of VLCFAs in peroxisomes. This leads to an accumulation of VLCFA-CoAs in the cytosol, which then become available as substrates for further elongation by ELOVL1, exacerbating the toxic buildup of C26:0. Targeting ELOVL1 with an inhibitor like this compound aims to break this cycle. By reducing the rate of VLCFA synthesis, the burden on the defective peroxisomal degradation pathway is lessened, leading to an overall decrease in cellular VLCFA levels.
Preclinical Evidence for ELOVL1 Target Validation
In Vitro Studies: Cellular Models
The initial validation of ELOVL1 as a target was performed using in vitro cell models, primarily fibroblasts derived from X-ALD patients, which inherently exhibit high levels of C26:0.
Experimental Approach: A common approach involves using siRNA to knock down ELOVL1 expression or applying a small molecule inhibitor like this compound. The primary endpoint is the measurement of VLCFA levels, typically C26:0, often analyzed as a ratio to C22:0 to normalize for general fatty acid content.
Quantitative Data Summary: The following table summarizes representative data from studies on X-ALD patient fibroblasts.
| Experimental Condition | Target | Readout | Result | Reference |
| ELOVL1 siRNA knockdown | ELOVL1 mRNA | D3-C26:0 levels | 32-40% reduction | |
| ELOVL1 siRNA knockdown | Endogenous C26:0 | C26:0 levels | 25-38% reduction | |
| ELOVL1 Inhibitor (100 nM) | ELOVL1 enzyme activity | C26:0 LPC synthesis | Selective inhibition |
LPC: Lysophosphatidylcholine
Representative Experimental Protocol: In Vitro ELOVL1 Inhibition Assay
-
Cell Culture:
-
Culture human fibroblasts from X-ALD patients in DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.
-
Plate cells in 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1% in all wells, including the vehicle control.
-
Replace the medium in each well with the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the treated cells for 72 hours to allow for changes in fatty acid metabolism and lipid turnover.
-
-
Lipid Extraction:
-
Wash cells twice with cold PBS, then scrape them into a methanol solution.
-
Add an internal standard (e.g., deuterated C26:0) to each sample for quantification.
-
Perform a Bligh-Dyer extraction using a chloroform:methanol:water mixture to separate the lipid phase.
-
-
Quantification by LC-MS/MS:
-
Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent.
-
Analyze the levels of C24:0, C26:0, and other relevant fatty acids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Calculate the ratio of C26:0 to C22:0 and determine the IC50 of the inhibitor.
-
In Vivo Studies: Animal Models
The most relevant animal model for X-ALD is the Abcd1 knockout mouse (Abcd1-/y), which recapitulates the biochemical defect of VLCFA accumulation.
Experimental Approach: Abcd1-/y mice are treated with an ELOVL1 inhibitor, typically via oral gavage, over a period ranging from days to months. Key tissues, including blood (plasma), brain, and spinal cord, are harvested to measure VLCFA levels.
Quantitative Data Summary: The table below presents representative data from studies using ELOVL1 inhibitors in Abcd1-/y mice.
| Inhibitor / Dose | Duration | Tissue | Readout | Result | Reference |
| CPD37 (100 mg/kg/day) | 30 days | Plasma | C26:0 levels | Reduction to wild-type levels | |
| CPD37 (100 mg/kg/day) | 30 days | Brain | C26:0 levels | Significant reduction | |
| ELOVL1-IN-3 (32 mg/kg/day) | 3 months | Blood | C26:0 LPC levels | Significant reduction | |
| ELOVL1-IN-3 (50 mg/kg/day) | 14 days | Blood (Monkey) | C26:0 LPC levels | 65% reduction |
CPD37 and ELOVL1-IN-3 are specific ELOVL1 inhibitors.
Representative Experimental Protocol: In Vivo Efficacy Study
-
Animal Model:
-
Use male Abcd1-/y mice aged 3 months. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Dosing:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer the compound or vehicle daily via oral gavage at a specified dose (e.g., 30 mg/kg).
-
Treat the mice for a period of 30 days.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perfuse the animals with saline and harvest the brain and spinal cord. Flash-freeze all tissues in liquid nitrogen and store at -80°C.
-
-
Lipid Analysis:
-
Perform lipid extraction and LC-MS/MS analysis on plasma and homogenized tissue samples as described in the in vitro protocol.
-
Measure levels of C26:0 and C24:0 fatty acids and/or C26:0-lysophosphatidylcholine (a key biomarker).
-
-
Data Analysis:
-
Compare the VLCFA levels between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
References
- 1. genecards.org [genecards.org]
- 2. Rapamycin Inhibits Expression of Elongation of Very-long-chain Fatty Acids 1 and Synthesis of Docosahexaenoic Acid in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of ELOVL1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), lipids essential for numerous biological processes, including skin barrier function and myelination. In recent years, the inhibition of ELOVL1 has emerged as a promising therapeutic strategy, particularly for X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs. This technical guide provides an in-depth overview of the in vivo effects of ELOVL1 inhibition, summarizing key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying molecular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage ELOVL1 inhibition for therapeutic benefit.
Rationale for ELOVL1 Inhibition
ELOVL1 is the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, specifically the elongation of C22 fatty acids to C26 fatty acids.[1][2] In ALD, mutations in the ABCD1 gene lead to impaired peroxisomal transport and degradation of VLCFAs, resulting in their accumulation in tissues and plasma.[3][4] This accumulation is believed to be a key driver of the pathology observed in ALD.[3] Therefore, inhibiting ELOVL1 to reduce the synthesis of these pathogenic VLCFAs presents a direct and targeted therapeutic approach.
In Vivo Models of ELOVL1 Inhibition
Two primary in vivo approaches have been utilized to study the effects of ELOVL1 inhibition: genetic modification in mice and pharmacological inhibition in ALD mouse models.
Genetic Inhibition: ELOVL1 Knockout Mice
-
Homozygous Knockout (Elovl1-/-): Complete knockout of the Elovl1 gene in mice results in neonatal lethality. These mice exhibit severe skin barrier defects, leading to rapid dehydration and death shortly after birth. This highlights the essential role of ELOVL1 in epidermal development.
-
Heterozygous Knockout (Elovl1+/-): Mice with a single copy of the Elovl1 gene are viable and appear healthy, with no adverse effects reported at six months of age. These animals show a tissue-specific reduction in C26:0 levels, with the most significant decreases observed in the central nervous system (CNS).
Pharmacological Inhibition in the Abcd1-/y Mouse Model of ALD
The Abcd1 knockout mouse (Abcd1-/y) is a widely used animal model for ALD, as it recapitulates the biochemical hallmark of the disease—VLCFA accumulation. Various small molecule inhibitors of ELOVL1 have been tested in this model to evaluate their therapeutic potential.
Quantitative Effects of ELOVL1 Inhibition on VLCFA Levels
Pharmacological inhibition of ELOVL1 has demonstrated a significant, dose-dependent reduction in VLCFA levels in various tissues of Abcd1-/y mice. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of ELOVL1 Inhibitor CPD37 on C26:0 Levels in Abcd1-/y Mice
| Tissue | Treatment Group | Dose (mg/kg/day) | Duration | % Reduction in C26:0 vs. Vehicle |
| Plasma | CPD37 | 100 | 30 days | Reached Wild-Type Levels |
| Brain | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |
| Spinal Cord | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |
| Liver | CPD37 | 10, 30, 100 | 12 days | Dose-dependent decrease |
Table 2: Effect of Pyrazole Amide ELOVL1 Inhibitors on C26:0 Levels in ALD Mouse Models
| Inhibitor | Tissue | % Reduction in C26:0 |
| Thiazole Amide Derivative | Blood | Near Wild-Type Levels |
| Thiazole Amide Derivative | Brain | Up to 65% |
Table 3: Effect of Pyrimidine Ether-Based ELOVL1 Inhibitors on C26:0-LPC Levels in ABCD1 KO Mice
| Inhibitor | Dose (mg/kg/day) | Duration | % Reduction in C26:0-LPC in Blood |
| Compound 22 | Not Specified | Not Specified | Near Wild-Type Levels |
Detailed Experimental Protocols
Generation of Elovl1 Heterozygous Knockout Mice
-
Method: CRISPR-Cas9 gene editing was used to delete a 1958 bp region of the Elovl1 gene, encompassing exons 2–8.
-
Animal Model: C57BL/6J mice.
-
Genotyping: PCR analysis of genomic DNA was used to confirm the deletion.
-
Phenotyping: Histopathological assessments were performed at six months of age to evaluate for any adverse effects. Lipid levels in various tissues were measured by mass spectrometry.
Pharmacological Inhibition Studies in Abcd1-/y Mice
-
Animal Model: Abcd1-/y mice on a C57BL/6J background.
-
Inhibitor: CPD37, an orally bioavailable and brain-penetrant ELOVL1 inhibitor.
-
Dosing Regimen: 3-month-old mice were treated daily via oral gavage with CPD37 at doses of 10, 30, or 100 mg/kg/day.
-
Sample Collection: Plasma, brain, and spinal cord tissues were collected at 7, 14, and 30 days post-treatment initiation.
-
Lipid Analysis: VLCFA levels (e.g., C26:0) and LysoPC C26:0 were quantified using mass spectrometry.
Stable Isotope Labeled Metabolic Tracing
-
Objective: To directly measure de novo fatty acid elongation in vivo.
-
Animal Model: Postnatal day 17–20 (P17–P20) wild-type mouse pups were used due to their high rate of myelination.
-
Protocol:
-
Pups were treated once daily for three consecutive days with the ELOVL1 inhibitor CPD37.
-
One hour after each CPD37 treatment, pups were administered 13C-labeled stearic acid (C18:0).
-
Tissues (brain, spinal cord, liver) were collected for analysis.
-
-
Analysis: Mass spectrometry was used to measure the incorporation of the 13C label into longer-chain fatty acids (e.g., 13C-C20:0, 13C-C22:0, 13C-C24:0).
Single Nuclei RNA-Seq (snRNA-seq)
-
Objective: To investigate the transcriptional changes induced by ELOVL1 inhibition in the Abcd1-/y mouse model.
-
Protocol:
-
Brain and spinal cord tissues were collected from wild-type, Abcd1-/y, and CPD37-treated Abcd1-/y mice.
-
Nuclei were isolated from the tissues.
-
snRNA-seq was performed to profile the transcriptome of individual nuclei.
-
-
Analysis: Differential gene expression analysis was conducted to identify genes and pathways that were altered by the Abcd1 knockout and subsequently corrected or otherwise affected by ELOVL1 inhibition.
Signaling Pathways and Molecular Mechanisms
ELOVL1-Mediated VLCFA Synthesis
The primary mechanism of action for ELOVL1 inhibitors is the direct blockade of the fatty acid elongation pathway at the ELOVL1-catalyzed step. This substrate reduction therapy effectively limits the production of C24:0 and C26:0 fatty acids.
Caption: ELOVL1 catalyzes the elongation of C22:0-CoA to C24:0-CoA, a key step in VLCFA synthesis. ELOVL1 inhibitors block this enzymatic activity.
Unfolded Protein Response (UPR) Induction
A significant and unexpected finding from in vivo studies is that pharmacological inhibition of ELOVL1 can induce the unfolded protein response (UPR). The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While the exact mechanism linking ELOVL1 inhibition to UPR activation is not fully elucidated, it is hypothesized that altering the lipid composition of the ER membrane through VLCFA reduction may disrupt ER homeostasis and protein folding.
Caption: A proposed pathway for the induction of the Unfolded Protein Response (UPR) by ELOVL1 inhibition, mediated by alterations in the ER membrane.
Broader Consequences and Future Directions
While ELOVL1 inhibition shows great promise for ALD, the observed transcriptional changes and UPR induction suggest that this therapeutic strategy may have broader consequences beyond the correction of lipid homeostasis. These findings underscore the importance of thorough preclinical safety evaluations for any ELOVL1 inhibitor intended for clinical development. Preclinical safety findings for some inhibitors have revealed toxicities in the skin, eye, and CNS, which has halted their progression.
Future research should focus on:
-
Elucidating the precise mechanisms by which ELOVL1 inhibition leads to UPR activation and other transcriptional changes.
-
Developing second-generation inhibitors with improved safety profiles and minimal off-target effects.
-
Investigating the long-term consequences of chronic ELOVL1 inhibition in vivo.
-
Exploring the potential of ELOVL1 inhibition for other disorders characterized by altered lipid metabolism.
By addressing these key areas, the scientific and medical communities can continue to advance the development of ELOVL1 inhibitors as a potentially transformative therapy for ALD and other debilitating diseases.
References
- 1. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Very Long-Chain Fatty Acids in Neurological Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] They are essential components of cellular membranes, particularly in myelin, and are involved in various physiological processes.[2] However, the accumulation of VLCFAs due to defects in their metabolism can lead to severe neurological diseases.[1][3] This technical guide provides an in-depth overview of the role of VLCFAs in the pathophysiology of neurological disorders, with a focus on X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. It details the biochemical pathways, summarizes quantitative data, provides experimental protocols, and visualizes key processes to support researchers and professionals in drug development.
VLCFA Metabolism and Pathophysiology
VLCFAs are synthesized in the endoplasmic reticulum through a series of elongation steps catalyzed by a family of enzymes called elongases (ELOVLs), with ELOVL1 being the key enzyme for the synthesis of saturated VLCFAs like C26:0.[2] The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation. A critical step in this process is the transport of VLCFAs into the peroxisome, which is mediated by the ATP-binding cassette (ABC) transporter protein ABCD1 (also known as ALDP).
Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a common peroxisomal disorder characterized by the accumulation of VLCFAs in tissues and plasma. This accumulation is particularly toxic to the white matter of the brain, the spinal cord, and the adrenal cortex. Similarly, Zellweger syndrome, a peroxisome biogenesis disorder, also results in the accumulation of VLCFAs due to non-functional peroxisomes.
The accumulation of VLCFAs disrupts cellular homeostasis through several mechanisms:
-
Membrane Destabilization: The incorporation of excess VLCFAs into cellular membranes, including myelin, alters their structure and function.
-
Oxidative Stress: VLCFA accumulation induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
-
Neuroinflammation: VLCFAs trigger inflammatory responses in the central nervous system, involving the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.
-
Mitochondrial Dysfunction: The oxidative stress and inflammation caused by VLCFA accumulation can impair mitochondrial function, further exacerbating cellular damage.
Key Neurological Diseases Associated with VLCFA Accumulation
X-Linked Adrenoleukodystrophy (X-ALD)
X-ALD is the most common inherited peroxisomal disorder, with a wide range of clinical presentations. The cerebral form (cALD) is characterized by rapid, inflammatory demyelination in the brain, leading to severe neurological disability and death. Adrenomyeloneuropathy (AMN), the adult-onset form, involves a slower progression of spinal cord dysfunction. The diagnosis of X-ALD is confirmed by the measurement of elevated VLCFA levels in plasma and genetic testing for ABCD1 mutations.
Zellweger Spectrum Disorders (ZSD)
ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis. The most severe form is Zellweger syndrome, which is characterized by profound neurological abnormalities, liver disease, and early death. The accumulation of VLCFAs is a key biochemical hallmark of ZSDs.
Quantitative Data on VLCFA Levels
The following tables summarize the typical concentrations of VLCFAs in plasma and brain tissue of healthy individuals and patients with X-ALD and Zellweger syndrome.
Table 1: Plasma VLCFA Levels in Healthy Controls and X-ALD Patients
| Analyte | Healthy Controls | X-ALD Patients (Male) | Reference |
| C26:0 (µmol/L) | 0.15 - 1.9 | > 1.9 (often significantly higher) | |
| C24:0/C22:0 Ratio | 0.32 - 1.19 | > 1.0 (typically elevated) | |
| C26:0/C22:0 Ratio | 0.0 - 0.03 | > 0.02 (typically elevated) |
Table 2: VLCFA Levels in Brain White Matter
| Condition | C26:0 Levels | Reference |
| Healthy Control | Normal physiological levels | |
| X-ALD (AMN) | Elevated | |
| X-ALD (cALD) | Markedly elevated (higher than AMN) | |
| Zellweger Syndrome | Significantly elevated polyenoic VLCFAs |
Signaling Pathways
The accumulation of VLCFAs triggers complex signaling cascades that contribute to the pathology of neurological diseases.
VLCFA Synthesis and Degradation Pathway
Caption: Overview of VLCFA synthesis in the ER and degradation in the peroxisome.
VLCFA-Induced Neuroinflammation and Oxidative Stress
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay for ELOVL1 Inhibitor, Elovl1-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs)[1][2][3]. It catalyzes the initial and rate-limiting step in the fatty acid elongation cycle[2][4]. Dysregulation of ELOVL1 activity has been implicated in various diseases, including X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological feature. Therefore, inhibitors of ELOVL1, such as the hypothetical compound "Elovl1-IN-2," are of significant interest for therapeutic development.
This document provides a detailed protocol for an in vitro microsomal assay to determine the inhibitory activity of compounds like this compound against the human ELOVL1 enzyme. Additionally, a cell-based assay protocol is included to assess the compound's efficacy in a cellular context.
I. ELOVL1 Microsomal Assay Protocol
This assay measures the enzymatic activity of ELOVL1 in a microsomal preparation by quantifying the elongation of a stable-isotope labeled substrate in the presence of an inhibitor.
A. Materials and Reagents:
-
Enzyme Source: Microsomes prepared from cells overexpressing human ELOVL1 (e.g., HEK293 cells).
-
Substrates:
-
d4-C22:0-CoA (deuterium-labeled C22:0-CoA)
-
Malonyl-CoA
-
-
Cofactor: NADPH
-
Inhibitor: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Stop Solution: A solution to quench the enzymatic reaction (e.g., a strong acid or organic solvent).
-
Internal Standard: A known amount of a distinct fatty acid-CoA (e.g., C17:0-CoA) for mass spectrometry analysis.
-
Instrumentation:
-
Liquid chromatography-mass spectrometry (LC-MS) system.
-
Incubator or water bath.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
B. Experimental Workflow:
The following diagram illustrates the key steps in the ELOVL1 microsomal assay.
Caption: Workflow for the ELOVL1 in vitro microsomal assay.
C. Detailed Protocol:
-
Preparation of Reagents:
-
Prepare the assay buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series to test a range of concentrations.
-
Prepare a substrate mixture containing d4-C22:0-CoA, Malonyl-CoA, and NADPH in the assay buffer. A typical concentration for d4-C22:0-CoA is 10 µM, for Malonyl-CoA is 350 nM, and for NADPH is 250 µM.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 15 µL of the ELOVL1 microsomal preparation (e.g., 75 µg/mL).
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the microsomes with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 15 µL of the substrate mixture.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 90 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solution.
-
Add the internal standard.
-
Perform hydrolysis and fatty acid extraction.
-
-
Data Acquisition and Analysis:
-
Analyze the extracted samples by LC-MS to quantify the amount of the elongated product (d4-C24:0-CoA) relative to the internal standard.
-
Calculate the percentage of ELOVL1 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
D. Data Presentation:
The inhibitory activity of this compound can be summarized in the following table. Please note that the following data is for illustrative purposes only.
| Compound | IC50 (µM) |
| This compound | 0.15 |
| Reference Inhibitor | 0.50 |
II. Cell-Based ELOVL1 Inhibition Assay Protocol
This assay evaluates the ability of an inhibitor to reduce the levels of specific VLCFAs in a cellular context, often using patient-derived fibroblasts with elevated VLCFA levels.
A. Materials and Reagents:
-
Cell Line: Human fibroblasts from an X-ALD patient or another suitable cell line.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reagents for Lipid Extraction: Solvents such as chloroform and methanol.
-
Internal Standards: Stable-isotope labeled fatty acids for mass spectrometry.
-
Instrumentation:
-
Cell culture incubator.
-
Mass spectrometer.
-
Standard cell culture equipment.
-
B. Experimental Workflow:
The following diagram outlines the workflow for the cell-based ELOVL1 inhibition assay.
References
Application Notes and Protocols for Cell-Based Assays of ELOVL1 Activity using HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. ELOVL1 catalyzes the initial and rate-limiting step in the fatty acid elongation cycle, primarily extending saturated and monounsaturated fatty acids.[1][2][3] Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[4][5] Consequently, ELOVL1 has emerged as a promising therapeutic target for diseases characterized by VLCFA accumulation.
These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify ELOVL1 activity in Human Embryonic Kidney 293 (HEK293) cells. HEK293 cells are a widely used and highly transfectable cell line, making them an ideal system for overexpressing ELOVL1 and for screening potential inhibitors or modulators of its activity. The protocols described herein cover methods for ELOVL1 overexpression, siRNA-mediated knockdown, and the assessment of ELOVL1 activity through the quantification of fatty acid elongation using stable isotope-labeled substrates and mass spectrometry.
Key Signaling and Metabolic Pathway
The following diagram illustrates the role of ELOVL1 in the elongation of very-long-chain fatty acids.
Caption: ELOVL1 catalyzes the condensation of a C22:0-CoA substrate with malonyl-CoA.
Experimental Protocols
Protocol 1: Overexpression of ELOVL1 in HEK293 Cells
This protocol describes the transient transfection of HEK293 cells to overexpress human ELOVL1.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Human ELOVL1 expression vector (e.g., pCMV-ELOVL1)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of complete DMEM. Ensure cells are 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the ELOVL1 expression vector into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the HEK293 cells and wash once with PBS.
-
Add 1.5 mL of fresh, pre-warmed complete DMEM to each well.
-
Add the 500 µL DNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with the activity assay. Overexpression can be confirmed by Western blotting or qPCR.
Protocol 2: ELOVL1 Activity Assay using Stable Isotope Labeling
This protocol details the measurement of ELOVL1 activity by tracking the elongation of a stable isotope-labeled fatty acid substrate.
Materials:
-
HEK293 cells (either wild-type, ELOVL1-overexpressing, or mock-transfected)
-
Deuterium-labeled behenic acid (D3-C22:0)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Methanol, Chloroform, and other solvents for lipid extraction
-
Internal standards for mass spectrometry (e.g., C17:0 fatty acid)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Substrate Preparation: Prepare a stock solution of D3-C22:0 complexed to fatty acid-free BSA.
-
Cell Treatment:
-
After 24-48 hours of transfection (from Protocol 1), aspirate the culture medium.
-
Add fresh medium containing the D3-C22:0 substrate (e.g., at a final concentration of 25 µM).
-
Incubate the cells for 24-72 hours.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube.
-
Perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v). Add internal standards at this stage for normalization.
-
-
Fatty Acid Analysis:
-
Evaporate the organic solvent and hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by GC-MS or LC-MS to quantify the amounts of D3-C22:0 (substrate) and its elongation product, D3-C24:0.
-
-
Data Analysis: Calculate ELOVL1 activity as the ratio of the product (D3-C24:0) to the sum of the product and remaining substrate (D3-C24:0 + D3-C22:0) or as the absolute amount of product formed, normalized to total protein content.
Protocol 3: siRNA-Mediated Knockdown of ELOVL1
This protocol is for reducing endogenous ELOVL1 expression to validate its role in VLCFA elongation.
Materials:
-
HEK293 cells
-
ELOVL1-specific siRNA and a non-targeting control siRNA
-
RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells as described in Protocol 1.
-
siRNA Transfection:
-
For each well, dilute 30 pmol of ELOVL1 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and RNAiMAX, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection and Incubation:
-
Add the 200 µL siRNA-lipid complex to the cells in 2.3 mL of complete medium.
-
Incubate for 48-72 hours to allow for ELOVL1 knockdown.
-
-
Validation and Activity Assay:
-
After incubation, harvest a subset of cells to validate knockdown efficiency by Western blotting or qPCR for ELOVL1.
-
Proceed with the ELOVL1 activity assay as described in Protocol 2 to measure the functional consequence of the knockdown.
-
Data Presentation
Quantitative data from ELOVL1 activity assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: ELOVL1 Activity in Overexpressing HEK293 Cells
| Cell Line | Substrate (D3-C22:0) Peak Area | Product (D3-C24:0) Peak Area | ELOVL1 Activity (%) |
| Mock-transfected | 1,205,340 | 15,670 | 1.28 |
| ELOVL1-overexpressing | 980,450 | 250,120 | 20.33 |
Activity (%) is calculated as [Product / (Substrate + Product)] x 100
Table 2: Effect of ELOVL1 Knockdown on C24:0 Elongation
| Transfection | Relative ELOVL1 mRNA Expression | D3-C24:0 Product (pmol/mg protein) | % Reduction in Activity |
| Control siRNA | 1.00 ± 0.12 | 15.4 ± 2.1 | - |
| ELOVL1 siRNA | 0.22 ± 0.05 | 4.1 ± 0.8 | 73.4% |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of ELOVL1 Activity by a Test Compound
| Compound Concentration | D3-C24:0 Product (pmol/mg protein) | % Inhibition |
| Vehicle (DMSO) | 210.5 ± 15.2 | - |
| 1 µM | 145.3 ± 11.8 | 31.0% |
| 10 µM | 62.1 ± 8.5 | 70.5% |
| 100 µM | 15.8 ± 3.1 | 92.5% |
Data are from ELOVL1-overexpressing HEK293 cells.
Visualizations
Experimental Workflow for ELOVL1 Activity Assay
Caption: A typical timeline for a cell-based ELOVL1 activity assay.
Logic for Screening ELOVL1 Inhibitors
Caption: Decision tree for identifying potential ELOVL1 inhibitors in a cell-based assay.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. pnas.org [pnas.org]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Very Long-Chain Fatty Acid (VLCFA) Levels Following Treatment with Elovl1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The elongation of these fatty acids is a critical biological process, and its dysregulation is implicated in several severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD). In X-ALD, genetic defects in the ABCD1 gene lead to an inability to degrade VLCFAs, resulting in their accumulation and subsequent cellular toxicity. The enzyme ELOVL Fatty Acid Elongase 1 (ELOVL1) is the rate-limiting enzyme responsible for the elongation of long-chain fatty acids into VLCFAs, specifically in the conversion of C22:0 to C24:0 and C26:0. This makes ELOVL1 a prime therapeutic target for substrate reduction therapy in diseases characterized by VLCFA accumulation.
Elovl1-IN-2 is a small molecule inhibitor of the ELOVL1 enzyme. By blocking the activity of ELOVL1, this compound aims to reduce the production of VLCFAs, thereby mitigating their pathological effects. These application notes provide a comprehensive overview and detailed protocols for the treatment of cultured cells with this compound and the subsequent quantification of VLCFA levels to assess the inhibitor's efficacy.
Signaling Pathway of VLCFA Synthesis and Inhibition by this compound
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. ELOVL1 catalyzes the initial and rate-limiting condensation step. Understanding this pathway is crucial for interpreting the effects of ELOVL1 inhibition.
Application Notes and Protocols: Elovl1-IN-2 for Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Elovl1-IN-2, a small molecule inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1), in cell culture experiments.
Introduction
This compound is an inhibitor of the ELOVL1 enzyme, which plays a crucial role in the synthesis of very-long-chain fatty acids (VLCFAs)[1][2]. ELOVL1 is the rate-limiting enzyme that catalyzes the first of four reactions in the fatty acid elongation cycle, specifically adding two carbons to the acyl chain of long-chain and very-long-chain fatty acids[3][4]. This process is vital for the production of precursors for essential lipids like ceramides and sphingolipids[4]. Dysregulation of ELOVL1 activity has been associated with various diseases, making it a target of interest for therapeutic development.
This compound has been shown to have moderate potency in cellular assays, making it a useful tool for studying the biological functions of ELOVL1 and for screening potential therapeutic agents.
Data Presentation
The following table summarizes the reported inhibitory concentrations of this compound. This data is essential for determining the appropriate concentration range for your specific cell culture experiments.
| Compound | Assay Type | Cell Line | Parameter Measured | IC50 | Reference |
| This compound | Biochemical | - | ELOVL1 enzyme activity | 21 µM | |
| This compound | Cellular | HEK293 | C26 fatty acid synthesis | 6.7 µM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
References
Application Notes and Protocols for Elovl1-IN-2 in Animal Studies
Disclaimer: Publicly available information specifically for "Elovl1-IN-2" is limited. The following application notes and protocols are substantially based on data from a structurally related, potent, and orally bioavailable ELOVL1 inhibitor, referred to in the literature as CPD37. Researchers should use this information as a guide and optimize protocols for their specific molecule and experimental context.
Introduction
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme responsible for the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1][2] Dysregulation of VLCFA metabolism, often leading to their accumulation, is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (ALD), a rare neurodegenerative disease.[1][3][4] ELOVL1 is the primary elongase responsible for the production of C24 and C26 VLCFAs. Therefore, inhibition of ELOVL1 presents a promising therapeutic strategy for diseases characterized by VLCFA accumulation. This compound is a small molecule inhibitor of the ELOVL1 enzyme. These notes provide a framework for its administration and dosage in preclinical animal studies based on findings with analogous compounds.
Mechanism of Action
This compound, as an inhibitor of ELOVL1, blocks the initial and rate-limiting step in the elongation of very long-chain fatty acids. ELOVL1 catalyzes the condensation of an acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA, which is subsequently processed to add two carbon units to the fatty acid chain. By inhibiting this enzymatic step, this compound reduces the synthesis of VLCFAs, thereby preventing their accumulation in tissues and plasma. This mechanism of action is particularly relevant for conditions like X-linked adrenoleukodystrophy where impaired VLCFA degradation leads to their buildup.
References
- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of ELOVL1 Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) using immunohistochemistry (IHC). ELOVL1 is a key enzyme in the synthesis of very long-chain fatty acids (VLCFAs) and sphingolipids, playing a crucial role in various physiological and pathological processes.[1][2][3]
Introduction to ELOVL1
ELOVL1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the first and rate-limiting step in the elongation of very long-chain fatty acids.[2][3] This process is vital for the production of precursors for membrane lipids and lipid mediators. ELOVL1 exhibits activity towards saturated and monounsaturated acyl-CoA substrates, with a particularly high activity towards C22:0 acyl-CoA. Its expression is ubiquitous across many human tissues. Dysregulation of ELOVL1 has been implicated in a variety of diseases, including metabolic disorders, skin conditions, neurodegenerative diseases, and various cancers, making it a protein of significant interest for research and therapeutic development.
ELOVL1 Expression in Normal and Cancer Tissues
Immunohistochemical studies have provided valuable insights into the distribution of ELOVL1 in both healthy and diseased tissues.
Normal Tissue Expression:
ELOVL1 shows widespread cytoplasmic expression in most normal human tissues. Based on data from the Human Protein Atlas, a summary of ELOVL1 protein expression in a selection of normal tissues is provided below. The staining intensity is generally categorized as weak to moderate.
| Tissue | Staining Intensity | Cellular Localization |
| Skin | Moderate to Strong | Cytoplasmic in keratinocytes |
| Stomach | Moderate | Cytoplasmic in glandular cells |
| Small Intestine | Moderate | Cytoplasmic in glandular cells |
| Kidney | Moderate | Cytoplasmic in tubules |
| Lung | Weak to Moderate | Cytoplasmic in pneumocytes and macrophages |
| Liver | Weak | Cytoplasmic in hepatocytes |
| Brain | Weak | Cytoplasmic in neuronal and glial cells |
| Skeletal Muscle | Weak | Cytoplasmic |
Cancer Tissue Expression:
The expression of ELOVL1 is often altered in cancerous tissues compared to their normal counterparts. Generally, most cancers exhibit weak to moderate cytoplasmic positivity. However, strong positivity has been observed in rare cases of breast and urothelial cancers. In some cancers, such as urothelial, lung, and cervical cancers, additional membranous immunoreactivity has been noted. Conversely, tissues from testicular and renal cancers, as well as carcinoids, tend to show weak or negative staining. In hepatocellular carcinoma (HCC), ELOVL1 is significantly upregulated compared to adjacent normal liver tissues and is associated with a poorer prognosis. Similarly, high ELOVL1 expression in glioma is linked to a poor prognosis.
| Cancer Type | ELOVL1 Expression Level | Prognostic Significance |
| Hepatocellular Carcinoma | Upregulated | High expression correlates with poor prognosis |
| Glioma | Upregulated | High expression correlates with poor prognosis |
| Breast Cancer | Variable (rarely strong positivity) | Essential for cancer cell growth |
| Urothelial Cancer | Variable (rarely strong positivity) | Further investigation needed |
| Colorectal Cancer | Upregulated | Promotes accumulation of VLCFAs |
| Lung Adenocarcinoma | Upregulated (ELOVL5 & 6 more prominent) | Potential involvement in pathogenesis |
| Testicular Cancer | Weak or Negative | |
| Renal Cancer | Weak or Negative |
Signaling Pathways Involving ELOVL1
ELOVL1's primary role is within the fatty acid elongation pathway. Additionally, it has been implicated in cancer-related signaling pathways.
Fatty Acid Elongation Pathway:
ELOVL1 catalyzes the initial condensation step in the four-step fatty acid elongation cycle that occurs in the endoplasmic reticulum. This cycle sequentially adds two-carbon units to a growing fatty acyl-CoA chain.
Caption: The four-step fatty acid elongation cycle catalyzed by ELOVL1 and other enzymes.
PI3K-AKT-mTOR Signaling Pathway in Cancer:
In hepatocellular carcinoma, ELOVL1 has been shown to promote tumor growth through the regulation of the PI3K-AKT-mTOR signaling pathway. Upregulation of ELOVL1 can lead to the activation of this pathway, which is a key regulator of cell proliferation, survival, and metabolism.
References
Application Notes and Protocols for the Analysis of Very Long-Chain Fatty Acids by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of very long-chain fatty acids (VLCFAs) using mass spectrometry. VLCFAs are fatty acids with 22 or more carbon atoms, and their accurate measurement is crucial for the diagnosis and monitoring of various peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] The methodologies described herein are applicable to various biological matrices, including plasma, serum, tissues, and cell cultures.[4]
Introduction
VLCFAs play essential roles in cellular structure and function, primarily as components of sphingolipids in cell membranes.[5] The catabolism of VLCFAs occurs exclusively in peroxisomes via β-oxidation. Genetic defects in peroxisomal biogenesis or in specific enzymes involved in this pathway lead to the accumulation of VLCFAs in tissues and body fluids, which serves as a key diagnostic biomarker for a range of inherited metabolic diseases.
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of VLCFAs, even at low physiological concentrations. These techniques are the gold standard for the clinical diagnosis of peroxisomal disorders.
Quantitative Data Summary
The following table summarizes the quantitative data for VLCFA analysis in human plasma, providing a reference for expected concentrations in healthy individuals and those with peroxisomal disorders.
| Analyte | Normal Controls (μmol/L) | X-ALD Males (μmol/L) | Zellweger Spectrum Disorder (ZSD) Patients (μmol/L) | C26:0/C22:0 Ratio (Normal) | C26:0/C22:0 Ratio (X-ALD) | C26:0/C22:0 Ratio (ZSD) |
| C26:0 | 0.37 - 1.34 | 1.19 - 5.01 | 0.95 - 9.74 | 0.008 - 0.01 | 0.05 - 0.10 | >0.10 |
| C24:0/C22:0 Ratio | - | - | - | - | - | - |
Experimental Protocols
Two primary mass spectrometry-based methods are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of VLCFA as Fatty Acid Methyl Esters (FAMEs)
This protocol describes the analysis of VLCFAs in plasma after hydrolysis and derivatization to their corresponding FAMEs.
1. Sample Preparation: Lipid Extraction and Derivatization
-
Internal Standard Addition: To 100 µL of plasma in a glass tube, add a known amount of a suitable internal standard, such as heptadecanoic acid (C17:0).
-
Lipid Extraction (Folch Method): Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.
-
Solvent Evaporation: Centrifuge the sample and transfer the lower chloroform layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acid-Catalyzed Methylation: Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract. Seal the tube and heat at 80°C for 2 hours.
-
FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Final Preparation: Carefully transfer the upper hexane layer containing the FAMEs to a new vial and evaporate to a final volume of 50-100 µL under nitrogen for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 50-600) for identification.
Protocol 2: LC-MS/MS Analysis of VLCFA
This method offers a more rapid analysis compared to GC-MS and is suitable for high-throughput screening.
1. Sample Preparation: Hydrolysis and Derivatization
-
Acid Hydrolysis: This step releases fatty acids from their esterified forms.
-
Derivatization: Derivatization is often necessary to improve ionization efficiency. One method involves derivatization with oxalyl chloride, followed by dimethylaminoethanol and methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UPLC system or equivalent.
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ion-pairing agent like tributylamine or a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Deuterated internal standards are used for normalization and accurate quantification.
Diagrams
Caption: Impaired VLCFA metabolism in peroxisomal disorders.
Caption: General workflow for VLCFA analysis.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 5. lipotype.com [lipotype.com]
Creating Stable Cell Lines Expressing ELOVL1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of stable mammalian cell lines overexpressing the human Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), and stable cell lines expressing this protein are invaluable tools for studying lipid metabolism, developing therapeutics for diseases such as X-linked adrenoleukodystrophy (X-ALD), and investigating its role in various cancers.
Introduction to ELOVL1
ELOVL1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids.[1][2] It is particularly important for the synthesis of saturated VLCFAs like C24:0 and C26:0, as well as monounsaturated VLCFAs.[3] Dysregulation of ELOVL1 activity is associated with several diseases, making it a significant target for research and drug development.[4][5]
Data Presentation: The Impact of ELOVL1 Overexpression on Fatty Acid Composition
The overexpression of ELOVL1 in mammalian cells leads to significant changes in the cellular fatty acid profile, particularly an increase in VLCFAs. The following table summarizes the changes in fatty acid levels observed in Chinese Hamster Ovary (CHO) cells stably expressing human ELOVL1.
| Fatty Acid | Mock-transfected CHO Cells (nmol/mg protein) | ELOVL1-expressing CHO Cells (nmol/mg protein) | Fold Change |
| C20:1 | 1.5 ± 0.2 | 0.8 ± 0.1 | -1.9 |
| C22:1 | 2.3 ± 0.3 | 1.2 ± 0.2 | -1.9 |
| C24:0 | 0.3 ± 0.04 | 0.6 ± 0.08 | +2.0 |
| C24:1 | 10.8 ± 1.5 | 5.7 ± 0.8 | -1.9 |
| C26:0 | 0.02 ± 0.003 | 0.2 ± 0.03 | +10.0 |
| C26:1 | 0.03 ± 0.004 | 0.3 ± 0.04 | +10.0 |
| C28:0 | 0.01 ± 0.002 | 0.1 ± 0.01 | +10.0 |
Data adapted from Ofman et al., EMBO Mol Med, 2010. Values are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
ELOVL1 in the Fatty Acid Elongation Cycle
The following diagram illustrates the central role of ELOVL1 in the four-step fatty acid elongation cycle that occurs in the endoplasmic reticulum.
Caption: The role of ELOVL1 in the fatty acid elongation cycle.
Experimental Workflow for Generating Stable ELOVL1 Cell Lines
This diagram outlines the key steps involved in creating and validating a stable cell line that overexpresses ELOVL1.
Caption: Workflow for creating stable ELOVL1-expressing cell lines.
Experimental Protocols
Vector Construction
This protocol describes the cloning of human ELOVL1 cDNA into a mammalian expression vector.
Materials:
-
Human ELOVL1 cDNA (can be obtained from a commercial supplier or reverse-transcribed from a suitable cell line)
-
Mammalian expression vector with a strong promoter (e.g., CMV) and a selectable marker (e.g., neomycin or puromycin resistance)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning
-
Plasmid purification kit
Procedure:
-
Amplify the full-length human ELOVL1 coding sequence using PCR with primers containing appropriate restriction sites for cloning into the chosen expression vector.
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Purify the digested vector and insert using gel electrophoresis and a gel extraction kit.
-
Ligate the ELOVL1 insert into the digested vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli.
-
Select transformed colonies and screen for the correct insert by restriction digest and/or Sanger sequencing.
-
Purify the final expression vector containing the ELOVL1 cDNA.
Generation of Stable Cell Lines
This protocol details the transfection and selection process to generate a stable cell line. HEK293 cells are commonly used, but other cell lines like CHO or HeLa can also be employed.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete culture medium
-
ELOVL1 expression vector
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., G418 for neomycin resistance, puromycin)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Determine Antibiotic Sensitivity (Kill Curve): Before transfection, determine the optimal concentration of the selection antibiotic for your host cell line by performing a kill curve. This is the lowest concentration that kills all non-transfected cells within 7-10 days.
-
Transfection:
-
Plate the host cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect the cells with the ELOVL1 expression vector using a suitable transfection reagent according to the manufacturer's protocol. Include a mock-transfected control (no DNA) and a control with an empty vector.
-
-
Selection:
-
48 hours post-transfection, split the cells into larger culture dishes at a low density.
-
Add the complete culture medium containing the predetermined optimal concentration of the selection antibiotic.
-
Replace the selective medium every 3-4 days.
-
Observe the plates for the formation of antibiotic-resistant colonies, which typically takes 2-3 weeks.
-
-
Isolation of Clones:
-
Once colonies are visible, isolate individual clones using cloning cylinders or by performing limiting dilution in 96-well plates.
-
Expand each clone in selective medium.
-
Validation of ELOVL1 Expression
This protocol is for quantifying the mRNA expression level of ELOVL1 in the generated stable cell lines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for human ELOVL1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Extract total RNA from the stable clones and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for ELOVL1 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in ELOVL1 mRNA expression compared to control cells.
This protocol is for confirming the overexpression of the ELOVL1 protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ELOVL1 (the molecular weight of ELOVL1 is approximately 33 kDa)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein from each clone by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ELOVL1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Functional Analysis: Fatty Acid Profiling
This protocol describes the analysis of the fatty acid profile to confirm the functional activity of the overexpressed ELOVL1.
Materials:
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards (deuterated fatty acids)
-
Reagents for fatty acid derivatization (e.g., BF3-methanol or pentafluorobenzyl bromide)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Harvest a known number of cells from the stable clones and control lines.
-
Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Saponify the lipid extract to release fatty acids from complex lipids.
-
Derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis or other suitable derivatives for LC-MS.
-
Analyze the derivatized fatty acids by GC-MS or LC-MS to identify and quantify the different fatty acid species.
-
Compare the fatty acid profiles of the ELOVL1-overexpressing cells to the control cells, paying close attention to the levels of C24:0, C26:0, and other VLCFAs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. uniprot.org [uniprot.org]
- 3. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. ELOVL1 ELOVL fatty acid elongase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral Knockdown of ELOVL1 in Control Experiments
Introduction
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme in the synthesis of very long-chain fatty acids (VLCFAs), which are critical components of cellular lipids such as sphingolipids and glycerophospholipids.[1][2][3][4] Dysregulation of ELOVL1 has been implicated in various diseases, including cancer and metabolic disorders.[5] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool for investigating the function of ELOVL1 by specifically silencing its expression. This document provides detailed protocols for lentiviral knockdown of ELOVL1, including the creation of knockdown cell lines, validation of gene silencing, and analysis of the functional consequences on lipid metabolism. These protocols are intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for their control experiments.
Data Presentation
The following table summarizes quantitative data from representative studies on the efficiency of ELOVL1 knockdown and its functional impact.
| Cell Line | Method | Knockdown Efficiency (mRNA) | Downstream Effect | Reference |
| HeLa | siRNA | ~70% reduction | Significant decrease in C24:0 and C24:1 ceramides | |
| Hepatocellular Carcinoma (HCC) cells (Huh7, HepG2) | shRNA | Not specified | Inhibition of cell proliferation, migration, and invasion; suppression of PI3K/AKT/mTOR signaling | |
| X-ALD Fibroblasts | siRNA | Not specified | Reduction in the elongation of C22:0 to C26:0 and lower C26:0 levels | |
| Mouse Brain (heterozygous knockout) | CRISPR-Cas9 | ~41% reduction in Elovl1 transcripts | Tissue-specific reductions in C26:0 levels, most prominent in the CNS |
Signaling Pathways and Experimental Workflow
ELOVL1 in Sphingolipid Synthesis and Cancer Signaling
ELOVL1 plays a crucial role in the initial and rate-limiting step of VLCFA elongation, particularly the synthesis of C24 acyl-CoAs. These VLCFAs are essential substrates for the synthesis of C24 sphingolipids, which are integral components of cellular membranes and are involved in cell signaling. Knockdown of ELOVL1 has been shown to reduce the activity of the Src kinase LYN, indicating the importance of ELOVL1-mediated sphingolipid synthesis in membrane microdomain function. Furthermore, ELOVL1 is upregulated in several cancers, such as hepatocellular carcinoma, where it promotes tumor growth by activating the PI3K-AKT-mTOR signaling pathway.
Caption: ELOVL1 signaling in lipid synthesis and cancer.
Experimental Workflow for Lentiviral Knockdown of ELOVL1
The following diagram outlines the key steps for generating and validating ELOVL1 knockdown cell lines for use in control experiments.
Caption: Workflow for ELOVL1 lentiviral knockdown.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles carrying an shRNA construct targeting ELOVL1.
Materials:
-
Lentiviral vector containing ELOVL1 shRNA (or non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Transfection:
-
In a sterile tube, mix the ELOVL1-shRNA lentiviral vector and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48-72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 2 hours at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration: Determine the viral titer using a method such as qPCR-based quantification of viral RNA or by transducing a reporter cell line and counting fluorescent colonies.
-
Storage: Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details the transduction of target cells with ELOVL1 shRNA lentivirus and the selection of stable knockdown cell lines.
Materials:
-
Target cells (e.g., HeLa, Huh7)
-
Lentiviral particles (ELOVL1 shRNA and non-targeting control)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Transduction:
-
Add fresh complete medium to the cells.
-
Add Polybrene to a final concentration of 4-8 µg/mL.
-
Add the lentiviral particles at the desired multiplicity of infection (MOI).
-
Incubate the cells for 24 hours.
-
-
Selection:
-
After 24 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve).
-
Continue to replace the puromycin-containing medium every 2-3 days until single, resistant colonies are visible.
-
-
Expansion:
-
Isolate individual colonies using cloning cylinders or by serial dilution.
-
Expand the clones in larger culture vessels.
-
-
Validation: Validate ELOVL1 knockdown in the expanded clones using qPCR and Western blotting (see Protocols 3 and 4).
Protocol 3: Validation of ELOVL1 Knockdown by quantitative PCR (qPCR)
This protocol is for quantifying the reduction in ELOVL1 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Validated qPCR primers for human ELOVL1 and a housekeeping gene (e.g., GAPDH, ACTB). A commercially available, pre-designed primer pair for human ELOVL1 is available from OriGene (HP214573).
Procedure:
-
RNA Extraction: Extract total RNA from both the ELOVL1 knockdown and non-targeting control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reactions in triplicate for each sample and primer set.
-
A typical reaction includes qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for ELOVL1 and the housekeeping gene in both knockdown and control samples.
-
Determine the relative expression of ELOVL1 using the ΔΔCt method.
-
Protocol 4: Validation of ELOVL1 Knockdown by Western Blot
This protocol is for confirming the reduction in ELOVL1 protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ELOVL1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ELOVL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody against the loading control to ensure equal protein loading.
-
Protocol 5: Untargeted Lipidomics Analysis
This protocol provides a general workflow for analyzing the global lipid profile changes following ELOVL1 knockdown.
Materials:
-
Cell scraper
-
Ice-cold PBS
-
Methanol, Chloroform, and Water (for lipid extraction)
-
Nitrogen gas stream
-
LC-MS grade solvents
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Collection:
-
Wash the cell monolayer with ice-cold PBS.
-
Scrape the cells into a new tube and centrifuge to pellet.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v) and vortex again.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
-
LC-MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and identify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Process the raw LC-MS data using specialized lipidomics software.
-
Perform statistical analysis to identify lipids that are significantly altered between the ELOVL1 knockdown and control cells.
-
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the successful lentiviral knockdown of ELOVL1 for use in control experiments. By following these detailed methodologies, researchers can reliably generate and validate ELOVL1 knockdown cell lines and investigate the functional consequences of ELOVL1 silencing on cellular lipid metabolism and signaling pathways. The use of appropriate controls, as outlined, is critical for the accurate interpretation of experimental results.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pnas.org [pnas.org]
- 5. ELOVL1 is upregulated and promotes tumor growth in hepatocellular carcinoma through regulating PI3K-AKT-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel ELOVL1 Inhibitors
Abstract
This document provides detailed protocols for identifying and characterizing novel inhibitors of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme. ELOVL1 is the critical enzyme responsible for the final elongation steps in the synthesis of very-long-chain fatty acids (VLCFAs), particularly C24:0 and C26:0.[1][2] The accumulation of these VLCFAs is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[1][3] Therefore, inhibiting ELOVL1 presents a promising substrate reduction therapeutic strategy for X-ALD.[1] We describe a robust high-throughput screening (HTS) workflow, including a primary biochemical assay, a secondary cell-based assay for confirming inhibitor activity in a disease-relevant context, and methods for data analysis and hit validation.
Introduction to ELOVL1
ELOVL1 is an endoplasmic reticulum-resident transmembrane protein that functions as a condensing enzyme in the fatty acid elongation cycle. It is the primary elongase responsible for converting C22:0-CoA to C24:0-CoA and subsequently to C26:0-CoA. These VLCFAs are essential components of complex lipids like sphingolipids and ceramides, which are vital for various cellular functions, including maintaining the integrity of myelin sheaths and skin permeability barriers.
Mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy, leading to impaired peroxisomal beta-oxidation and subsequent accumulation of VLCFAs in tissues and plasma. This accumulation is believed to be a primary driver of the disease's pathology. ELOVL1 has been identified as the sole elongase for C26:0 synthesis, making it a highly specific target for therapeutic intervention. Pharmacological inhibition of ELOVL1 has been shown to effectively reduce C26:0 levels in fibroblasts from X-ALD patients and in animal models of the disease.
ELOVL1 Signaling and Disease Pathway
The pathway illustrates the central role of ELOVL1 in the biosynthesis of C26:0 VLCFAs and its connection to X-ALD. A defect in the ABCD1 transporter leads to an accumulation of VLCFA-CoA substrates in the cytosol, which are then further elongated by ELOVL1, exacerbating the pathological accumulation of C26:0.
Caption: ELOVL1 pathway in VLCFA synthesis and its role in X-ALD.
High-Throughput Screening Workflow
A multi-stage screening cascade is employed to identify and validate potent and selective ELOVL1 inhibitors. The workflow is designed to progress a large chemical library through assays of increasing complexity and biological relevance, minimizing false positives and prioritizing promising candidates for lead optimization.
Caption: High-throughput screening cascade for ELOVL1 inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Screen
This protocol is adapted from established radiometric assays for ELOVL enzymes and is suitable for screening large compound libraries in 96- or 384-well formats. The assay measures the incorporation of radiolabeled malonyl-CoA into an acyl-CoA substrate by ELOVL1 present in microsomal preparations.
Materials:
-
Microsomes from HEK293 cells overexpressing human ELOVL1
-
Acyl-CoA substrate: Behenoyl-CoA (C22:0-CoA) (Avanti Polar Lipids)
-
Radiolabeled elongating substrate: [2-¹⁴C]Malonyl-CoA (PerkinElmer)
-
Unlabeled Malonyl-CoA (Sigma-Aldrich)
-
Assay Buffer: 100 mM Potassium Phosphate (KPO₄), pH 6.5
-
Test compounds dissolved in DMSO
-
96-well or 384-well assay plates
-
Unifilter-96 GF/C filter plates (PerkinElmer)
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (typically at 10 mM in DMSO) into assay plate wells. For controls, dispense 1 µL of DMSO (negative control) or a known ELOVL1 inhibitor (positive control).
-
Enzyme Preparation: Prepare a master mix of ELOVL1-containing microsomes and C22:0-CoA in assay buffer. The final concentration in the assay should be approximately 0.3 mg/mL of microsomal protein and 40 µM of C22:0-CoA.
-
Enzyme Addition: Add 50 µL of the enzyme/substrate mix to each well of the assay plate.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction initiation mix containing [¹⁴C]malonyl-CoA and unlabeled malonyl-CoA in assay buffer. Add 50 µL of this mix to each well to start the reaction. The final concentration should be ~0.25 µCi/well of [¹⁴C]malonyl-CoA.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination & Filtration: Terminate the reaction by adding 50 µL of 10% trichloroacetic acid (TCA). Transfer the entire volume to a Unifilter GF/C plate. The hydrophobic elongated fatty acid product will be captured by the filter, while the unreacted, water-soluble [¹⁴C]malonyl-CoA will pass through.
-
Washing: Wash the filter plate three times with 200 µL of 10% TCA to remove any remaining unbound radiolabel.
-
Detection: Dry the filter plate completely. Add 50 µL of scintillant to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) controls.
-
Compounds showing inhibition >50% at the screening concentration (e.g., 10 µM) are considered primary hits.
Protocol 2: Secondary Cell-Based VLCFA Reduction Assay
This assay confirms the activity of primary hits in a physiologically relevant system by measuring the reduction of C26:0-containing lipids in fibroblasts derived from X-ALD patients.
Materials:
-
X-ALD patient-derived fibroblasts (e.g., Coriell Institute, GM04496)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well cell culture plates (Corning Cellbind)
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Plating: Seed X-ALD fibroblasts into 384-well plates at a density of 750 cells per well in 50 µL of complete DMEM media.
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of hit compounds in culture media. Add the diluted compounds to the cells (final DMSO concentration ≤0.1%).
-
Treatment Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO₂.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the media from the wells.
-
Wash the cells once with 100 µL of cold PBS.
-
Add 50 µL of a suitable lysis/extraction buffer (e.g., methanol containing internal standards).
-
Incubate for 20 minutes at 4°C to ensure complete lysis and protein precipitation.
-
-
Sample Preparation: Centrifuge the plates to pellet cell debris. Transfer the supernatant containing the lipid extract to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the lipid extracts using a targeted LC-MS/MS method to quantify the levels of C26:0-sphingomyelin (SM C26:0) and a control lipid, such as C22:0-sphingomyelin (SM C22:0).
Data Analysis:
-
Calculate the ratio of SM C26:0 to SM C22:0 for each treatment condition.
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Data Presentation and Hit Characterization
Quantitative data from the screening cascade should be organized for clear interpretation and comparison of compound performance.
Table 1: HTS and Dose-Response Summary
| Parameter | Value | Description |
| Library Size | ~725,000 | Total number of compounds in the primary screen. |
| Screening Concentration | 10 µM | Single concentration used for the primary HTS. |
| Primary Hit Rate | 0.6% | Percentage of compounds showing >50% inhibition. |
| Confirmed Hits (IC₅₀ < 10 µM) | 150 | Number of hits confirmed in dose-response assays. |
Table 2: Potency and Efficacy of Lead Compounds
| Compound ID | Primary Assay IC₅₀ (nM) | Cell-Based Assay EC₅₀ (nM) | Notes |
| CPD37 | 25 | 52 | Potent inhibitor identified from HTS. |
| Cmpd-22 | 0.4 | 15 | Highly potent pyrimidine ether-based inhibitor. |
| Cmpd-27 | 13 | 45 | CNS-penetrant pyrazole amide inhibitor. |
| Control | >10,000 | >10,000 | Inactive compound from the same chemical series. |
Table 3: Selectivity Profile of a Lead Candidate (e.g., CPD37)
| Target | IC₅₀ (nM) | Selectivity (Fold vs ELOVL1) | Method |
| ELOVL1 | 25 | - | Biochemical Radiometric Assay |
| ELOVL3 | >20,000 | >800x | Biochemical Radiometric Assay |
| ELOVL7 | >20,000 | >800x | Biochemical Radiometric Assay |
| Direct Target? | ΔTₘ = +12.3 °C | N/A | Cellular Thermal Shift Assay (CETSA) |
Conclusion
The protocols and workflow detailed in this application note provide a comprehensive framework for the discovery of novel ELOVL1 inhibitors. By combining a high-throughput biochemical screen with a disease-relevant cellular assay, this cascade enables the identification of potent and cell-permeable compounds. Further characterization of these hits for selectivity, mechanism of action, and ADME properties can advance promising candidates toward preclinical development as potential therapeutics for X-linked adrenoleukodystrophy and other disorders associated with VLCFA accumulation.
References
Application Notes and Protocols for Animal Studies with Elovl1-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ethical considerations and detailed protocols for conducting animal studies with Elovl1-IN-2, a representative inhibitor of the Elongation of Very Long-Chain Fatty Acids 1 (ELOVL1) enzyme. The information presented herein is intended to facilitate the design and execution of scientifically sound and ethically responsible preclinical research.
Note on the Investigational Compound: While the request specified "this compound," publicly available in-depth in vivo data is more robust for a structurally related, orally bioavailable, and brain-penetrant pyrazole amide ELOVL1 inhibitor known as CPD37. The following protocols and data are based on the characteristics and findings from studies involving CPD37 as a representative ELOVL1 inhibitor. Researchers should adapt these guidelines based on the specific properties of their chosen inhibitor.
Ethical Considerations for Animal Studies
The use of animals in research is a privilege that comes with significant ethical responsibilities. All animal studies involving this compound must be conducted in strict accordance with institutional, national, and international guidelines for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of all experimental designs.
1.1. Justification for the Use of Animal Models
The primary justification for using animal models in the study of ELOVL1 inhibition lies in the systemic nature of diseases associated with ELOVL1 dysfunction, such as X-linked adrenoleukodystrophy (X-ALD). These conditions involve complex interactions between different organs and cell types that cannot be fully replicated in vitro. Animal models, particularly the Abcd1 knockout mouse which mimics the biochemical defects of X-ALD, are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of ELOVL1 inhibitors.[1][2]
1.2. Animal Welfare and Husbandry
-
Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. Cages should be clean, and animals should have free access to food and water.
-
Monitoring: Regular monitoring of animal health is critical. This includes daily observation for any signs of distress, illness, or adverse reactions to the treatment. Body weight should be recorded at least twice weekly.
-
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins to minimize animal suffering. These endpoints should be based on objective measures and clinical signs. Any animal reaching a humane endpoint must be euthanized promptly and humanely.
Table 1: Humane Endpoints for Animal Studies with this compound
| Parameter | Humane Endpoint Criteria |
| Body Weight Loss | >20% of initial body weight, or >15% with other clinical signs. |
| General Appearance | Persistent hunched posture, rough coat, lethargy, or social isolation. |
| Neurological Signs | Severe ataxia, paralysis, persistent seizures, or inability to ambulate to reach food or water. |
| Behavioral Changes | Self-mutilation, persistent vocalization, or unresponsiveness to gentle stimuli. |
| Signs of Toxicity | Labored breathing, persistent diarrhea or constipation, or signs of organ failure (e.g., jaundice). |
1.3. The 3Rs: Replacement, Reduction, and Refinement
-
Replacement: While in vivo studies are currently necessary, researchers should continuously evaluate the potential for alternative methods. In vitro assays using patient-derived cells can be used for initial screening and dose-ranging studies to minimize the number of animals required for in vivo experiments.
-
Reduction: The number of animals used should be the minimum required to obtain statistically significant results. A thorough statistical analysis plan should be developed prior to the study to determine the appropriate sample size.
-
Refinement: All procedures should be refined to minimize pain, suffering, and distress. This includes using the least invasive methods for compound administration (e.g., oral gavage over injections where appropriate), providing appropriate analgesia if procedures are painful, and ensuring all personnel are highly trained in animal handling and experimental techniques.
Experimental Protocols
The following protocols provide a framework for conducting preclinical efficacy and pharmacokinetic studies of an orally bioavailable ELOVL1 inhibitor in a mouse model of X-ALD (Abcd1-/y mice).
2.1. Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of the ELOVL1 inhibitor in mice.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Experimental Groups:
-
Group 1: Intravenous (IV) administration (e.g., 3 mg/kg)
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg)
Methodology:
-
Formulation: Prepare the ELOVL1 inhibitor in a suitable vehicle for both IV and PO administration. A common vehicle for oral gavage is 0.5% methylcellulose in water.
-
Administration:
-
For IV administration, inject the compound into the tail vein.
-
For oral administration, use a proper-sized gavage needle to deliver the compound directly into the stomach.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Tissue Distribution (Optional): At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, spinal cord, liver) to assess compound distribution.
-
Sample Analysis: Analyze plasma and tissue homogenates for compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 2: Representative Pharmacokinetic Parameters for an Oral ELOVL1 Inhibitor (CPD37) in Mice
| Parameter | Value |
| Oral Bioavailability (%) | 46% |
| Tmax (hours) | 0.5 |
| Half-life (t1/2, hours) | 1.8 |
| Brain/Plasma Ratio (Kp) | 1.10 |
| Data based on studies with CPD37, a representative pyrazole amide ELOVL1 inhibitor.[2] |
2.2. In Vivo Efficacy Study Protocol in Abcd1-/y Mice
Objective: To evaluate the efficacy of the ELOVL1 inhibitor in reducing very-long-chain fatty acid (VLCFA) levels and improving motor function in a mouse model of adrenomyeloneuropathy (AMN).
Animals: Male Abcd1-/y mice, 3 months of age.
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: ELOVL1 inhibitor - Low dose (e.g., 10 mg/kg/day)
-
Group 3: ELOVL1 inhibitor - Mid dose (e.g., 30 mg/kg/day)
-
Group 4: ELOVL1 inhibitor - High dose (e.g., 100 mg/kg/day)
Methodology:
-
Treatment: Administer the vehicle or ELOVL1 inhibitor daily via oral gavage for a specified duration (e.g., 30 days).
-
Monitoring: Monitor animal health and body weight throughout the study.
-
Behavioral Testing: Perform behavioral tests at baseline and at the end of the treatment period to assess motor coordination and muscle strength.
-
Rotarod Test: This test evaluates balance and motor coordination. Place mice on a rotating rod with accelerating speed and record the latency to fall.[3][4]
-
Grip Strength Test: This test measures forelimb and hindlimb muscle strength. Allow the mouse to grasp a wire grid connected to a force meter and gently pull the mouse by its tail until it releases its grip. Record the peak force.
-
-
Biochemical Analysis: At the end of the study, euthanize the animals and collect plasma and tissues (brain, spinal cord, liver) for VLCFA analysis.
-
Extract total lipids from the samples.
-
Analyze the levels of C26:0 and other VLCFAs by gas chromatography-mass spectrometry (GC-MS).
-
Table 3: Representative In Vivo Efficacy Data for an Oral ELOVL1 Inhibitor (CPD37) in Abcd1-/y Mice after 30 Days of Treatment
| Treatment Group | Plasma C26:0 Reduction (%) | Brain C26:0 Reduction (%) | Spinal Cord C26:0 Reduction (%) |
| 10 mg/kg/day | ~40% | ~20% | ~15% |
| 30 mg/kg/day | ~60% | ~35% | ~30% |
| 100 mg/kg/day | ~80% (to wild-type levels) | ~50% | ~45% |
| Data extrapolated from studies with CPD37, a representative pyrazole amide ELOVL1 inhibitor. |
Mandatory Visualizations
3.1. Signaling Pathway Diagram
The following diagram illustrates the role of ELOVL1 in the synthesis of very-long-chain fatty acids (VLCFAs) and their incorporation into sphingolipids, a pathway implicated in various cellular functions and diseases.
Caption: ELOVL1-mediated elongation of fatty acids and its role in sphingolipid synthesis.
3.2. Experimental Workflow Diagram
This diagram outlines the key steps in a typical in vivo efficacy study of an ELOVL1 inhibitor.
Caption: Workflow for an in vivo efficacy study of an ELOVL1 inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Formulation of Elovl1 Inhibitors for In Vivo Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the solubility of ELOVL1 inhibitors, such as Elovl1-IN-2, for in vivo applications.
Troubleshooting Guide: Improving the Solubility of this compound
Researchers may encounter difficulties in dissolving this compound at the desired concentration for in vivo studies. The following guide offers a systematic approach to addressing these solubility challenges.
Problem: this compound precipitates out of solution during formulation or upon administration.
| Potential Cause | Suggested Solution |
| Low Aqueous Solubility | Most small molecule inhibitors, including those targeting ELOVL1, exhibit poor water solubility. It is crucial to use appropriate co-solvents and excipients to prepare a stable formulation. |
| Incorrect Vehicle Selection | The choice of solvent vehicle is critical. A single solvent may not be sufficient. A combination of excipients is often required to achieve and maintain solubility. |
| pH of the Formulation | The ionization state of the compound, which is pH-dependent, can significantly impact its solubility. |
| Compound Concentration Too High | The desired concentration for dosing may exceed the solubility limit of the chosen formulation. |
| Temperature Effects | Solubility can be temperature-dependent. Precipitation may occur if the formulation is prepared at a higher temperature and then cooled. |
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of ELOVL1 inhibitors like this compound?
A1: While specific data for this compound is not publicly available, similar ELOVL1 inhibitors are typically small molecules with poor aqueous solubility. For instance, the related inhibitor ELOVL1-IN-1 has a molecular weight of 340.33 g/mol . Another potent ELOVL1 inhibitor, CPD37, has a LogD (pH 7.4) of 2.46, indicating it is lipophilic.[1] These properties suggest that specialized formulation strategies are necessary for in vivo use.
Q2: What are some recommended starting formulations for this compound for oral administration in mice?
A2: Based on formulations used for other ELOVL1 inhibitors, here are three starting protocols you can adapt. It is recommended to test the solubility and stability of this compound in these vehicles at your target concentration.
-
Protocol 1 (Clear Solution): A vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used for ELOVL1-IN-1, achieving a solubility of at least 2.5 mg/mL.[2]
-
Protocol 2 (Suspension): A suspension can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline). This has also been shown to be effective for ELOVL1-IN-1 up to at least 2.5 mg/mL.[2]
-
Protocol 3 (Oil-based Solution): For a clear, oil-based solution, a mixture of 10% DMSO and 90% Corn Oil can be used. This formulation also achieved a solubility of at least 2.5 mg/mL for ELOVL1-IN-1.[2]
Q3: My compound is precipitating even with the recommended formulations. What can I do?
A3: If precipitation occurs, consider the following troubleshooting steps:
-
Gentle Heating and Sonication: Use a warm water bath and sonication to aid dissolution. However, be cautious about the thermal stability of your compound.[2]
-
Adjust Excipient Ratios: You may need to optimize the ratios of the co-solvents and surfactants. For example, increasing the percentage of PEG300 or Tween-80 might improve solubility.
-
Prepare a Nanosuspension: If other methods fail, preparing a nanosuspension can improve the dissolution rate and bioavailability of poorly soluble compounds. This typically involves techniques like high-pressure homogenization or milling.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a challenge due to solubility, you might explore parenteral routes, although this will require different formulation strategies, focusing on sterile and isotonic solutions.
Q4: Are there any other formulation strategies for poorly soluble inhibitors like this compound?
A4: Yes, for challenging compounds, especially in the kinase inhibitor class, more advanced formulation techniques can be employed:
-
Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS), can enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Lipophilic Salts: Creating a lipophilic salt of the inhibitor can significantly increase its solubility in lipid-based excipients, allowing for higher drug loading in lipid formulations.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can improve its apparent solubility and dissolution rate.
Quantitative Data Summary
The table below summarizes key data for publicly disclosed ELOVL1 inhibitors, which can serve as a reference for formulating this compound.
| Compound | Property | Value | Reference |
| ELOVL1-IN-1 | Molecular Weight | 340.33 g/mol | |
| Formulation Solubility | ≥ 2.5 mg/mL | ||
| ELOVL1-22 | Molecular Weight | 377.4 g/mol | |
| Solubility in Ethanol | 25 mg/mL | ||
| CPD37 | LogD (pH 7.4) | 2.46 | |
| Oral Bioavailability (mice) | 46% |
Experimental Protocols
Protocol for Preparing a PEG300-based Formulation for Oral Gavage
This protocol is adapted from a common vehicle for poorly water-soluble compounds and is a good starting point for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to make a 10% solution relative to the final volume. For a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex thoroughly until the compound is fully dissolved in DMSO.
-
Add PEG300 to the tube to make up 40% of the final volume (400 µL for a 1 mL final volume).
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add Tween-80 to the tube to make up 5% of the final volume (50 µL for a 1 mL final volume).
-
Vortex again to ensure complete mixing.
-
Slowly add the saline to reach the final desired volume (450 µL for a 1 mL final volume) while vortexing.
-
If any precipitation is observed, gently warm the solution and sonicate for 5-10 minutes.
-
Visually inspect the final formulation for any undissolved particles before administration.
Diagrams
ELOVL1 Signaling Pathway Context
Experimental Workflow for Solubility Testing
References
Common off-target effects of ELOVL1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL1 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target liabilities of ELOVL1 inhibitors?
A1: ELOVL1 inhibitors are designed to block the elongation of very-long-chain fatty acids (VLCFAs), a critical step in lipid metabolism.[1][2] While this on-target activity is the intended therapeutic mechanism, particularly for diseases like X-linked adrenoleukodystrophy (X-ALD), it can also lead to on-target toxicities. Additionally, as with any small molecule inhibitor, off-target effects are a significant concern.
Known and potential liabilities include:
-
On-Target Toxicities: Preclinical studies of some ELOVL1 inhibitors have revealed dose-limiting toxicities that may be linked to the enzyme's primary function in tissues requiring high levels of VLCFA synthesis. These include effects on the skin, eyes, and central nervous system (CNS).[3][4]
-
Induction of Cellular Stress Pathways: A significant off-target effect observed with ELOVL1 inhibition is the induction of the unfolded protein response (UPR), suggesting that altering lipid metabolism in this manner can lead to broader cellular stress.[1]
-
General Off-Target Kinase and Receptor Binding: While some ELOVL1 inhibitors are reported to be highly selective, comprehensive public data on their interactions with a wide range of kinases and other receptors is limited. It is crucial to experimentally determine the off-target profile of the specific inhibitor being used.
Q2: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, morphological changes) that don't seem to be directly related to VLCFA reduction. What could be the cause?
A2: Unexpected cellular phenotypes are a common challenge when working with small molecule inhibitors and can arise from several factors:
-
Off-Target Effects: The inhibitor may be interacting with other proteins in the cell, leading to the observed phenotype. It is recommended to perform off-target profiling assays to identify potential unintended targets.
-
On-Target Toxicity in a Specific Cell Type: The phenotype could be a consequence of ELOVL1 inhibition in a cell line that is particularly sensitive to disruptions in VLCFA metabolism.
-
Compound-Specific Issues: The observed effects could be related to the specific chemical scaffold of the inhibitor, rather than its interaction with ELOVL1. Comparing the effects of structurally distinct ELOVL1 inhibitors can help to dissect these possibilities.
-
Experimental Artifacts: It is always important to rule out experimental variables such as compound solubility, stability in culture media, or interactions with other components of the assay system.
Q3: How can we determine if the observed effects of our ELOVL1 inhibitor are on-target or off-target?
A3: Distinguishing between on-target and off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: If a different ELOVL1 inhibitor with a distinct chemical structure phenocopies the observed effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ELOVL1 expression. If this genetic perturbation replicates the phenotype observed with the inhibitor, it strongly suggests an on-target mechanism.
-
Rescue Experiments: Overexpression of ELOVL1 in the presence of the inhibitor may rescue the on-target phenotype.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the inhibitor to ELOVL1 in a cellular context. A significant thermal shift of ELOVL1 in the presence of the compound provides strong evidence of target engagement.
-
Off-Target Profiling: Screen the inhibitor against a broad panel of kinases and other relevant protein targets to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Assess the stability of the inhibitor in your specific cell culture medium and conditions (e.g., light, temperature). 2. Prepare fresh stock solutions and working dilutions for each experiment. 3. Consider using a formulation that enhances stability if necessary. |
| Poor Compound Solubility | 1. Visually inspect for precipitation in stock solutions and final assay concentrations. 2. Determine the aqueous solubility of your compound. 3. If solubility is low, consider using a different solvent (ensure solvent controls are included) or a formulation aid. |
| Cell Line Variability | 1. Ensure consistent cell passage number and health. 2. Periodically perform cell line authentication. 3. Test the inhibitor across multiple cell lines to understand cell-type-specific effects. |
Issue 2: Observed toxicity at concentrations required for ELOVL1 inhibition.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Modulate ELOVL1 expression (e.g., via siRNA) to see if it phenocopies the observed toxicity. 2. Evaluate the time course of toxicity; on-target effects related to lipid depletion may take longer to manifest. |
| Off-Target Toxicity | 1. Perform a broad-panel off-target screen (e.g., kinase panel, safety pharmacology panel) to identify potential toxicity-related off-targets. 2. Use a counter-screen with a cell line that does not express ELOVL1. If toxicity persists, it is likely due to off-target effects. |
Quantitative Data Summary
Publicly available, comprehensive off-target screening data for multiple ELOVL1 inhibitors is limited. However, for the inhibitor CPD37 , selectivity has been reported.
Table 1: Selectivity Profile of ELOVL1 Inhibitor CPD37
| Assay Type | Panel Size | Results | Reference |
| Cellular Thermal Shift Assay (CETSA) | Proteome-wide (Jurkat cells) | ELOVL1 was the most prominently stabilized protein with a ΔTm of 12.3 °C. | |
| Kinase Selectivity Panel | 60 Kinases | No significant inhibition observed at 10 µM. | |
| Off-Target Selectivity Panel | 74 Targets | No significant off-target activity observed at 10 µM. |
Note: The specific targets included in the kinase and off-target selectivity panels were not detailed in the referenced publication.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the direct binding of an ELOVL1 inhibitor to its target within intact cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., Jurkat or a relevant cell line expressing ELOVL1) and grow to 70-80% confluency.
-
Treat cells with the ELOVL1 inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble ELOVL1 at each temperature point using a suitable method such as Western blotting or mass spectrometry.
-
Plot the relative amount of soluble ELOVL1 as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Signaling Pathways and Logical Relationships
Lipid Metabolism and ELOVL1's Role
ELOVL1 is a key enzyme in the fatty acid elongation cycle, which is a fundamental part of lipid metabolism. Its inhibition directly impacts the synthesis of very-long-chain fatty acids.
Potential Off-Target Effect: Induction of the Unfolded Protein Response (UPR)
Inhibition of ELOVL1 and the subsequent alteration of lipid homeostasis can lead to stress in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).
Experimental Workflow for Investigating Off-Target Effects
A logical workflow is essential for systematically identifying and validating potential off-target effects of an ELOVL1 inhibitor.
References
Technical Support Center: Troubleshooting Elovl1-IN-2 Inactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of activity with Elovl1-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a small molecule inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme that catalyzes the first and rate-limiting step in the elongation of very long-chain fatty acids (VLCFAs).[1][2][3] Specifically, it is involved in the synthesis of saturated and monounsaturated VLCFAs, such as C22:0, C24:0, and C26:0, which are crucial components of cellular membranes and are involved in various biological processes.[1][4] Inhibition of ELOVL1 is expected to reduce the levels of these specific VLCFAs.
Q2: What are the known potency values for this compound?
This compound is characterized as a weak inhibitor of the ELOVL1 enzyme with moderate potency in cellular assays. The reported IC50 values are summarized in the table below.
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | ELOVL1 Enzyme | 21 µM |
| Cellular Assay | HEK293 (measuring C26 levels) | 6.7 µM |
Q3: What is the primary function of the ELOVL1 enzyme?
The ELOVL family of enzymes, including ELOVL1, are located in the endoplasmic reticulum and are responsible for the elongation of fatty acid chains. ELOVL1 specifically plays a crucial role in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. This process involves a four-step cycle of condensation, reduction, dehydration, and another reduction to add two carbons to a fatty acyl-CoA substrate. ELOVL1 has the highest activity towards C22:0 acyl-CoA.
Troubleshooting Guide: Why is my this compound Not Showing Activity?
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential issues and troubleshooting steps.
Compound Integrity and Handling
Possible Cause: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light. Ensure these conditions have been met.
-
Check for Precipitation: Before use, visually inspect the stock solution for any precipitate. If present, gently warm the solution or sonicate it briefly to ensure it is fully dissolved.
-
Use a Fresh Aliquot: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Experimental Protocol and Assay Conditions
Possible Cause: Suboptimal experimental design or assay conditions may be preventing the detection of this compound activity.
Troubleshooting Steps:
-
Optimize Compound Concentration: Given the moderate potency of this compound, ensure you are using a sufficient concentration range in your dose-response experiments. Based on the cellular IC50 of 6.7 µM, a starting range of 1 µM to 50 µM may be appropriate.
-
Incubation Time: The inhibitory effect on VLCFA levels may require a sufficient incubation period. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell type.
-
Cell Type and ELOVL1 Expression: Confirm that your chosen cell line expresses ELOVL1 at a functional level. You can verify this through techniques like RT-qPCR or western blotting.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments.
-
Positive and Negative Controls: Use a known ELOVL1 inhibitor as a positive control, if available. A negative control, such as an inactive structural analog, can help confirm that the observed effects are specific to ELOVL1 inhibition.
Cellular and Biological Factors
Possible Cause: The biological system you are using may have characteristics that mask the effect of the inhibitor.
Troubleshooting Steps:
-
Redundant Pathways: Some cell types may have compensatory mechanisms or redundant pathways for fatty acid metabolism that can obscure the effects of ELOVL1 inhibition.
-
Compound Efflux: Cells may actively transport the inhibitor out, preventing it from reaching its target. Consider using cell lines with known transporter expression profiles or co-incubating with a general efflux pump inhibitor as a test.
-
Cell Health and Viability: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the concentrations of this compound used are not causing significant cytotoxicity, which could confound your results.
Detection and Analysis
Possible Cause: The method used to measure the outcome of ELOVL1 inhibition may not be sensitive enough.
Troubleshooting Steps:
-
Analytical Method Sensitivity: The primary outcome of ELOVL1 inhibition is a reduction in specific VLCFAs. Techniques like mass spectrometry-based lipidomics are highly sensitive for detecting these changes. Ensure your analytical method has the required sensitivity and specificity.
-
Endpoint Selection: In addition to direct measurement of VLCFA levels, consider assessing downstream cellular processes that are dependent on these lipids, such as ceramide synthesis or membrane composition.
Experimental Protocols
General Protocol for a Cell-Based ELOVL1 Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound in a cell culture system.
-
Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated stock solution (e.g., 10 mM in DMSO). Dilute the compound in fresh cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in a suitable solvent for lipid extraction (e.g., a mixture of chloroform and methanol).
-
Perform lipid extraction using a standard protocol (e.g., Bligh-Dyer or Folch method).
-
-
Lipid Analysis: Analyze the extracted lipids using a sensitive analytical technique such as LC-MS/MS to quantify the levels of specific very-long-chain fatty acids (e.g., C24:0, C26:0).
-
Data Analysis: Normalize the levels of the target fatty acids to an internal standard and/or total protein content. Plot the fatty acid levels as a function of the this compound concentration to determine the IC50 value.
Visualizations
ELOVL1 Signaling Pathway
Caption: The ELOVL1-mediated fatty acid elongation pathway in the endoplasmic reticulum.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of activity of this compound.
References
Troubleshooting inconsistent results in ELOVL1 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during ELOVL1 assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of ELOVL1? A1: ELOVL1 is a crucial enzyme that catalyzes the first and rate-limiting step in the synthesis of very long-chain fatty acids (VLCFAs).[1][2] It is a condensing enzyme that elongates both saturated and monounsaturated fatty acids, with substrates typically ranging from C18 to C26 acyl-CoAs.[3][4][5] The enzyme shows the highest activity towards C22:0 acyl-CoA and is vital for the synthesis of C24:0 saturated and C24:1 monounsaturated sphingolipids.
Q2: What are the common types of assays used to study ELOVL1? A2: The two most common assay types are:
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method measures the concentration of the ELOVL1 protein in various biological samples, such as serum, plasma, and cell lysates. It is useful for studying changes in ELOVL1 expression levels.
-
Enzyme Activity Assays: These assays directly measure the catalytic function of ELOVL1. This is often done by incubating microsomal fractions (which contain the ER-bound ELOVL1) with a fatty acyl-CoA substrate (e.g., C22:0-CoA), malonyl-CoA, and NADPH, and then quantifying the elongated fatty acid product.
Q3: Which biological samples are suitable for ELOVL1 assays? A3: ELOVL1 can be measured in a variety of samples. For ELISA assays, suitable samples include serum, plasma, cell culture supernatants, cell lysates, and tissue homogenates. For enzyme activity assays, microsomal fractions isolated from tissues or cells are typically used. Note that over-hemolyzed samples may not be suitable for some kits.
Q4: What are the key substrates and cofactors for the ELOVL1 enzymatic reaction? A4: The ELOVL1-catalyzed condensation reaction requires three key components:
-
A fatty acyl-CoA substrate: ELOVL1 has a preference for saturated and monounsaturated acyl-CoAs with chain lengths from C18 to C26.
-
Malonyl-CoA: This provides the two-carbon unit for the elongation step.
-
NADPH: This serves as a reducing agent in subsequent steps of the fatty acid elongation cycle.
Q5: How is ELOVL1 expression regulated? A5: ELOVL1 expression is primarily regulated by transcription factors involved in lipid metabolism, such as the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1). Activation of LXR has been shown to reduce ELOVL1 expression and consequently lower C26:0 levels.
Troubleshooting Guides
Issue 1: High Variability in Results (Poor Reproducibility)
Q: My results show high coefficients of variation (CV%) between replicates in my ELISA assay. What are the potential causes and solutions?
A: High variability can stem from several factors related to assay procedure and sample handling. Below are common causes and recommended actions.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure micropipettes are properly calibrated. Use fresh tips for each standard, control, and sample. When adding reagents to wells, use a consistent technique (e.g., same speed, same tip depth). |
| Improper Washing | Aspirate and wash thoroughly as per the protocol. Ensure all wells are filled and emptied completely during each wash step. Residual unbound reagents can cause significant signal noise. Pat the plate dry on absorbent paper after the final wash. |
| Temperature Fluctuations | Avoid temperature gradients across the microplate. Bring all reagents and samples to room temperature (18-25°C) before starting the assay. Ensure incubation steps are performed at the specified temperature (e.g., 37°C) in a calibrated incubator. |
| Experimenter Variation | For a single large experiment, it is strongly suggested that the entire assay be performed by the same person to minimize inter-operator variability. |
| Sample Inhomogeneity | For tissue homogenates or cell lysates, ensure the sample is thoroughly mixed or vortexed before aliquoting into the wells. Centrifuge samples to remove any precipitates or debris. |
A well-performing ELISA kit should have low variability. For reference, some commercial kits report an intra-assay CV of less than 10% and an inter-assay CV of less than 12%.
Issue 2: Low or No ELOVL1 Signal/Activity
Q: I am detecting very low or no ELOVL1 activity/protein in my samples. What could be the reason?
A: This issue can be caused by problems with the enzyme's integrity, the assay reagents, or the experimental conditions.
| Potential Cause | Recommended Solution |
| Degraded Enzyme/Protein | ELOVL1 is a membrane protein. Avoid repeated freeze-thaw cycles for samples and microsomal preparations. Always store samples and lysates at -20°C or -80°C for long-term use. When preparing tissue homogenates or cell lysates, use protease inhibitors. |
| Incorrect Sample Dilution | The concentration of ELOVL1 in your sample may be outside the detection range of the assay. If the signal is too low, try a more concentrated sample. If values are not within the range of the standard curve, you must determine the optimal sample dilutions for your experiments. |
| Inactive Reagents | Check the expiration dates of all kit components, substrates (acyl-CoAs, malonyl-CoA), and cofactors (NADPH). Store all reagents under the recommended conditions. |
| Sub-optimal Assay Buffer | For enzyme activity assays, ensure the pH of the assay buffer is optimal (e.g., pH 6.8). The presence of detergents or other chemicals from the lysis buffer may inhibit enzyme activity. |
| Presence of Inhibitors | Certain compounds, like bezafibrate, gemfibrozil, and Lorenzo's oil, have been reported to inhibit ELOVL1. Ensure your sample matrix or treatment conditions do not contain known inhibitors. |
Issue 3: Inconsistent Results Across Different Sample Types
Q: I am getting conflicting results when comparing ELOVL1 levels from different sources (e.g., cell lysates vs. tissue homogenates). Why might this be happening?
A: Discrepancies between sample types often arise from differences in sample preparation and the inherent complexity of the biological matrix.
| Potential Cause | Recommended Solution |
| Inefficient Protein Extraction | The efficiency of protein extraction can vary significantly between different tissue types. Ensure your homogenization and lysis protocol is optimized for each specific tissue. Methods can include using RIPA buffer, freeze-thaw cycles, and sonication to fully disrupt cell membranes. |
| Normalization Issues | It is critical to normalize the amount of ELOVL1 detected to the total protein concentration in the lysate. Quantify the total protein in each extract using a reliable method (e.g., BCA assay) and adjust the sample input accordingly. |
| Differential ELOVL1 Expression | ELOVL1 is expressed in various tissues, but the expression levels can differ significantly. The observed differences may reflect true biological variation rather than an assay artifact. |
| Matrix Effects | Components within the sample matrix (e.g., lipids in adipose tissue, high protein content in serum) can interfere with antibody binding in an ELISA or enzyme activity. Perform spike-and-recovery experiments to assess matrix effects in your specific sample types. |
Methodologies and Workflows
Detailed Protocol: ELOVL1 Enzyme Activity Assay
This protocol is a generalized method for measuring ELOVL1 activity in microsomal fractions, based on published procedures.
1. Preparation of Microsomes:
-
Homogenize cells or tissues in a suitable buffer (e.g., HEPES buffer with protease inhibitors).
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration. Store at -80°C.
2. Reaction Mixture Preparation:
-
Prepare a substrate mixture containing the fatty acyl-CoA substrate (e.g., 10 µM C22:0-CoA), Malonyl-CoA (e.g., 350 nM), and NADPH (e.g., 250 µM) in an assay buffer (e.g., 50 mM HEPES, pH 6.8).
3. Enzymatic Reaction:
-
Pre-incubate the microsomal preparation (e.g., 15 µL of 75 µg/mL) with the substrate mixture (e.g., 15 µL) in a microplate.
-
Incubate at room temperature or 37°C for a defined period (e.g., 60-90 minutes).
4. Reaction Termination and Saponification:
-
Stop the reaction by adding a strong base (e.g., 1 N KOH).
-
Hydrolyze the acyl-CoAs to free fatty acids by heating at 70°C for 60 minutes.
5. Fatty Acid Extraction and Analysis:
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and reconstitute the sample.
-
Analyze the elongated fatty acid product (e.g., C24:0) using a suitable method like Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualized Workflows and Pathways
Caption: Standard experimental workflow for an ELOVL1 ELISA.
Caption: Simplified regulatory pathway of ELOVL1 expression.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
Technical Support Center: Assessing the Blood--Brain Barrier Penetration of Elovl1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the blood-brain barrier (BBB) penetration of the ELOVL1 inhibitor, Elovl1-IN-2. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at assessing the BBB penetration of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Brain-to-Plasma Concentration Ratio (Kp) of this compound | Poor Physicochemical Properties: The intrinsic properties of this compound may hinder its ability to cross the BBB. | Solution: Evaluate the compound's properties such as lipophilicity (LogP), molecular weight, and polar surface area. While direct modification of the lead compound isn't always feasible, this data is crucial for interpreting results and guiding future analog design. Generally, molecules with a molecular weight under 400-500 Da and a LogP between 1.5 and 2 have a higher probability of passive diffusion across the BBB.[1] |
| Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively remove it from the brain.[2] | Solution 1: Conduct in vitro transporter assays using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 cells) to determine if this compound is a substrate.[2] Solution 2: In in vivo studies, co-administer this compound with a known P-gp inhibitor to investigate if its brain penetration increases.[1] | |
| Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the concentration available to cross the BBB. | Solution: Perform metabolic stability assays with liver microsomes to determine the rate of metabolism. If metabolism is high, this can inform the interpretation of in vivo data. | |
| High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of this compound available to cross the BBB. | Solution: Measure the plasma protein binding of this compound using techniques like equilibrium dialysis or ultrafiltration.[1] | |
| High Variability in In Vivo Brain Penetration Data | Experimental Inconsistency: In vivo studies are susceptible to variability. | Solution: Standardize experimental conditions, including the strain, age, and sex of the animals, as well as the dosing regimen. Increasing the number of animals per group can enhance statistical power. |
| Inaccurate Quantification: The analytical method may lack the necessary sensitivity or be affected by matrix effects from plasma and brain tissue. | Solution: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in both plasma and brain homogenate matrices. | |
| Issues with Brain Tissue Processing: Incomplete homogenization or inefficient extraction can result in an underestimation of brain concentrations. | Solution: Optimize the procedures for brain homogenization and drug extraction to ensure complete tissue disruption and high recovery of the analyte. | |
| In Vitro BBB Model Shows High Permeability for Control Compounds | Poor Model Integrity: The in vitro BBB model may not have formed a sufficiently tight monolayer, leading to high passive diffusion. | Solution 1: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before and during the experiment. Solution 2: Use co-culture models with astrocytes or pericytes to induce a tighter barrier that more accurately reflects the in vivo environment. |
| Low Expression of Key Transporters: The cell line used may not adequately express the relevant influx or efflux transporters found in the in vivo BBB. | Solution: Characterize the expression levels of key transporters like P-gp in your chosen cell line using methods such as qPCR or Western blotting. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for assessing the BBB penetration of an ELOVL1 inhibitor?
A1: ELOVL1 is an enzyme involved in the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of sphingolipids and myelin in the central nervous system (CNS). Mutations in the ELOVL1 gene have been linked to neurocutaneous disorders with neurological symptoms like hypomyelination and spastic paraplegia. Therefore, developing ELOVL1 inhibitors that can penetrate the BBB is a key strategy for treating such neurological diseases by reducing the accumulation of potentially toxic VLCFAs in the brain.
Q2: What are the primary methods to assess the BBB penetration of a small molecule like this compound?
A2: The assessment of BBB penetration typically involves a combination of in silico, in vitro, and in vivo methods.
-
In Silico: Computational models can predict BBB permeability based on the physicochemical properties of the molecule.
-
In Vitro: These methods include non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, and cell-based assays using Transwell systems with brain endothelial cells to model the BBB.
-
In Vivo: Animal models, typically rodents, are used to directly measure the concentration of the compound in the brain and plasma after administration.
Q3: What is the significance of the unbound brain-to-plasma concentration ratio (Kp,uu)?
A3: Kp,uu is considered the most accurate measure of BBB penetration for CNS drug candidates. It represents the ratio of the unbound concentration of a drug in the brain to its unbound concentration in the plasma at steady-state. This parameter is critical because it is the unbound fraction of the drug that is free to interact with its target in the brain.
Q4: How does active transport influence the BBB penetration of this compound?
A4: The BBB is equipped with various transporters that can either facilitate the entry of substances into the brain (influx transporters) or actively pump them out (efflux transporters), such as P-glycoprotein (P-gp). If this compound is a substrate for an efflux transporter, its brain penetration will be limited, even if it has favorable physicochemical properties for passive diffusion. Conversely, if it is a substrate for an influx transporter, its brain penetration could be enhanced.
Data Presentation
Summarize quantitative data from your experiments in a structured table for clear comparison.
| Parameter | In Vitro Apparent Permeability (Papp) (10⁻⁶ cm/s) | In Vitro Efflux Ratio | In Vivo Brain-to-Plasma Ratio (Kp) | In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Compound (High Penetration) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Compound (Low Penetration) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
In Vitro BBB Permeability Assay (Transwell Model)
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across an in vitro BBB model.
Methodology:
-
Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on microporous membrane inserts in a Transwell plate. For a more robust model, consider a co-culture with astrocytes or pericytes on the basolateral side.
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) daily. Experiments should only proceed once TEER values are stable and meet the required threshold.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Add this compound to the apical (upper) chamber.
-
At designated time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Add this compound to the basolateral chamber.
-
At designated time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B). An efflux ratio significantly greater than 2 suggests active efflux.
-
In Vivo Brain Penetration Study (Rodent Model)
Objective: To quantify the brain and plasma concentrations of this compound and determine the brain-to-plasma concentration ratio (Kp).
Methodology:
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points after dosing, collect blood samples and euthanize the animals to harvest the brains.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenization:
-
Weigh the harvested brain tissue.
-
Homogenize the brain tissue in a suitable buffer using a bead-based homogenizer or a Dounce homogenizer.
-
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate this compound.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain by its concentration in the plasma at each time point.
-
To determine the Kp,uu, the unbound fractions in brain and plasma need to be measured, typically through equilibrium dialysis.
-
Visualizations
ELOVL1 Signaling Pathway and Therapeutic Intervention
Caption: Inhibition of ELOVL1 by this compound to modulate VLCFA synthesis.
Experimental Workflow for In Vivo BBB Assessment
Caption: Workflow for in vivo assessment of brain penetration.
Troubleshooting Logic for Low Brain Penetration
Caption: Decision tree for troubleshooting low brain penetration.
References
Technical Support Center: Overcoming Resistance to ELOVL1 Inhibition in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to ELOVL1 inhibition in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to our ELOVL1 inhibitor in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to ELOVL1 inhibition in cancer cells can arise from several mechanisms, often involving metabolic reprogramming and alterations in signaling pathways. Potential mechanisms include:
-
Upregulation of other ELOVL family members: Cancer cells may compensate for the loss of ELOVL1 activity by upregulating other fatty acid elongases. Studies have implicated ELOVL2, ELOVL5, and ELOVL6 in promoting cancer progression and potentially contributing to drug resistance.[1][2]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to survive ELOVL1 inhibition. This may involve a shift from de novo fatty acid synthesis to increased fatty acid uptake and oxidation, or alterations in glucose metabolism to provide necessary energy and biosynthetic precursors.[3]
-
Activation of Pro-Survival Signaling Pathways: Key signaling pathways are often hyperactivated in drug-resistant cancers. The PI3K/AKT/mTOR and Notch signaling pathways are known to promote cell survival, proliferation, and metabolic reprogramming, potentially conferring resistance to ELOVL1 inhibitors.[4][5]
-
Alterations in Lipid Composition: Changes in the lipid composition of cellular membranes can affect the efficacy of drugs by altering membrane fluidity and the function of membrane-associated proteins.
Q2: How can we experimentally confirm if compensatory upregulation of other ELOVLs is occurring in our resistant cell line?
A2: To confirm the upregulation of other ELOVL family members, you can perform the following experiments:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of all seven ELOVL family members (ELOVL1-7) in both your sensitive and resistant cell lines.
-
Western Blotting: Analyze the protein expression levels of the ELOVL enzymes that show increased mRNA levels. This will confirm if the transcriptional changes translate to the protein level.
-
Lipidomics Analysis: A comprehensive lipidomics analysis can reveal changes in the fatty acid profiles of your resistant cells. An increase in the products of other ELOVL enzymes would support their compensatory role.
Q3: What are the key downstream signaling pathways that might be activated in cells resistant to ELOVL1 inhibition?
A3: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently implicated in drug resistance. Activation of this pathway can promote cell survival despite the inhibition of ELOVL1. Another critical pathway is the Notch signaling pathway, which is involved in cancer stem cell maintenance and metabolic reprogramming.
Q4: Are there any known biomarkers that can predict sensitivity to ELOVL1 inhibitors?
A4: While specific biomarkers for predicting sensitivity to ELOVL1 inhibitors in cancer are still under investigation, some potential candidates include:
-
High ELOVL1 expression: Tumors with high baseline expression of ELOVL1 may be more dependent on its activity and therefore more sensitive to inhibition.
-
Low expression of other ELOVLs: Cancers with low expression of other ELOVL family members might have a reduced capacity to compensate for ELOVL1 inhibition.
-
Status of the PI3K/AKT/mTOR pathway: Tumors with a less active PI3K/AKT/mTOR pathway may be more susceptible to ELOVL1 inhibition.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, MTS) when testing ELOVL1 inhibitors.
| Potential Cause | Recommended Solution |
| Inhibitor solubility issues | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Perform a solubility test at the highest concentration used. |
| Cell seeding density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to high variability. |
| Incubation time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most effective duration. |
| Reagent issues (MTT/MTS) | Ensure MTT/MTS reagents are properly stored and not expired. High background can occur if the medium is contaminated or contains reducing agents. |
| Edge effects in 96-well plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
Problem 2: Difficulty in detecting ELOVL1 protein by Western blotting.
| Potential Cause | Recommended Solution |
| Low protein abundance | ELOVL1 is a transmembrane protein and may have lower expression levels than cytosolic proteins. Increase the amount of protein loaded onto the gel (up to 50 µg). |
| Inefficient protein extraction | Use a lysis buffer specifically designed for membrane proteins, containing strong detergents (e.g., RIPA buffer). Sonication or mechanical disruption may be necessary to fully solubilize membrane proteins. |
| Poor antibody performance | Validate your primary antibody using a positive control (e.g., a cell line known to express high levels of ELOVL1) and a negative control (e.g., cells treated with ELOVL1 siRNA). Titrate the antibody to find the optimal concentration. |
| Inefficient transfer of a transmembrane protein | Optimize the transfer conditions. Adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve the transfer of hydrophobic proteins. Ensure good contact between the gel and the membrane. |
| High background | Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour). Optimize washing steps to remove non-specific antibody binding. |
Problem 3: Challenges in interpreting lipidomics data from ELOVL1 inhibitor-treated cells.
| Potential Cause | Recommended Solution |
| Sample degradation | Rapidly quench metabolic activity and extract lipids immediately after harvesting cells. Store samples at -80°C to prevent degradation. Use antioxidants like BHT during extraction to prevent lipid oxidation. |
| Inefficient lipid extraction | Use a robust lipid extraction method, such as the Bligh-Dyer or a methyl-tert-butyl ether (MTBE)-based method, to ensure comprehensive recovery of different lipid classes. |
| Batch effects | Randomize the order of sample analysis to minimize the influence of instrument variability over time. Include quality control (QC) samples (a pool of all experimental samples) throughout the analytical run to monitor and correct for batch effects. |
| Difficulty in identifying specific lipid species | Utilize high-resolution mass spectrometry and appropriate lipidomics software for accurate identification. Compare your data to lipid databases (e.g., LIPID MAPS). |
Experimental Protocols
Protocol 1: Generation of ELOVL1 Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to an ELOVL1 inhibitor through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
ELOVL1 inhibitor
-
DMSO (or other appropriate solvent for the inhibitor)
-
96-well plates
-
Cell culture flasks (T25, T75)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
Procedure:
-
Determine the initial inhibitor concentration:
-
Perform a dose-response experiment using a cell viability assay (e.g., MTT or MTS) to determine the IC50 (half-maximal inhibitory concentration) of the ELOVL1 inhibitor in the parental cell line.
-
The starting concentration for generating resistant cells should be below the IC50, typically around the IC20-IC30, to allow for cell survival and adaptation.
-
-
Continuous inhibitor exposure:
-
Culture the parental cells in their complete medium containing the starting concentration of the ELOVL1 inhibitor.
-
Maintain the cells in the presence of the inhibitor, changing the medium every 2-3 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
-
Dose escalation:
-
Once the cells are proliferating steadily at the current inhibitor concentration, increase the concentration by a small factor (e.g., 1.5 to 2-fold).
-
Repeat the process of allowing the surviving cells to recover and proliferate.
-
Continue this stepwise increase in inhibitor concentration over several months.
-
-
Monitoring resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the inhibitor in the adapting cell population.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
-
Establishment and characterization of the resistant cell line:
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages in the presence of the high inhibitor concentration to ensure the stability of the resistant phenotype.
-
Cryopreserve stocks of the resistant cell line at different stages of development.
-
Characterize the resistant cell line by analyzing the expression of ELOVL family members, key signaling pathway components, and performing lipidomics analysis.
-
Protocol 2: Western Blot Analysis of ELOVL1 and Compensatory Proteins
Materials:
-
Cell lysis buffer (RIPA buffer recommended)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer (with 0.05% SDS for improved transfer of ELOVL1)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ELOVL1, anti-ELOVL5, anti-ELOVL6, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Lipidomics Analysis of ELOVL1 Inhibitor-Treated Cells
Materials:
-
Cell scraper
-
Ice-cold PBS
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Internal standards (optional, but recommended)
-
Glass vials
-
Centrifuge
-
Nitrogen evaporator or SpeedVac
-
LC-MS system
Procedure:
-
Sample Collection and Quenching:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to the plate to quench metabolic activity.
-
Scrape the cells and collect the cell suspension in a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the methanol cell suspension, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex vigorously and allow the mixture to stand for 30 minutes at room temperature.
-
Add chloroform and water to bring the ratio to 2:2:1.8.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass vial.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted lipids under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry system equipped with a suitable column (e.g., C18) and a high-resolution mass spectrometer.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
-
Data Analysis:
-
Process the raw data using lipidomics software to identify and quantify lipid species.
-
Perform statistical analysis to identify significant differences in the lipid profiles between control and inhibitor-treated cells.
-
Visualizations
References
- 1. ELOVL2 promotes cancer progression by inhibiting cell apoptosis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Lipids in cancer: a global view of the contribution of lipid pathways to metastatic formation and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling in cancer: metabolic reprogramming and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Technical Support Center: Interpreting Unexpected Phenotypes in Elovl1 Knockout Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elovl1 knockout models. The information provided herein is intended to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: My Elovl1 knockout mice die shortly after birth. Is this expected?
A1: Yes, neonatal lethality is the most severe and expected phenotype for a full Elovl1 knockout mouse model.[1][2] These mice typically die within hours of birth due to a severely impaired epidermal permeability barrier, leading to rapid dehydration.[1][2][3] If you are observing this phenotype, it is a strong indication that the knockout of Elovl1 is effective.
Q2: I was expecting a neurological phenotype, but the primary observation is a skin defect. Why is this?
A2: While ELOVL1 is expressed in the central nervous system (CNS) and is involved in the synthesis of very-long-chain fatty acids (VLCFAs) that are components of myelin, the skin phenotype is more immediately critical for survival. The epidermal barrier defect is so severe that it leads to neonatal death before significant neurological phenotypes can be observed in a full knockout model. To study the neurological role of ELOVL1, a conditional or tissue-specific knockout model (e.g., astrocyte-specific) is necessary to bypass the lethal skin phenotype.
Q3: I've noticed that the lipid profile in my Elovl1 knockout mice shows an increase in some fatty acids. Shouldn't all VLCFAs be decreased?
A3: Not necessarily. While the primary function of ELOVL1 is the elongation of C20 to C28 fatty acids, its absence can lead to a compensatory accumulation of shorter-chain fatty acids. For example, in the epidermis of Elovl1-null mice, there is a decrease in ceramides with ≥C26 fatty acids, but an increase in ceramides with ≤C24 fatty acids. This is due to the buildup of substrate fatty acids that would normally be elongated by ELOVL1.
Q4: Are there any compensatory mechanisms from other elongases in an Elovl1 knockout?
A4: Yes, some level of compensation from other ELOVL family members can occur, although it is not sufficient to rescue the lethal phenotype. In Elovl1 knockout mice, a significant increase in Elovl4 mRNA has been observed in the epidermis. However, ELOVL4 has a different substrate preference, primarily elongating fatty acids to ≥C26, and cannot fully compensate for the loss of ELOVL1's role in producing C20-C28 fatty acids.
Q5: My heterozygous (Elovl1+/-) mice appear normal. Is this expected?
A5: Yes, heterozygous Elovl1 knockout mice are generally viable and do not display the severe skin barrier defects seen in homozygous knockout mice. They are often used as controls in breeding schemes to generate homozygous knockout animals. However, it is still advisable to perform detailed lipid profiling and functional analyses to check for any subtle haploinsufficiency effects, especially under challenged conditions.
Troubleshooting Guide
Problem: Difficulty in obtaining viable homozygous knockout pups.
-
Possible Cause: As mentioned, homozygous Elovl1 knockout is neonatally lethal.
-
Troubleshooting Steps:
-
Confirm the genotype of the deceased pups via PCR to ensure they are indeed homozygous knockouts.
-
If your research question does not pertain to the neonatal skin phenotype, consider developing a conditional knockout model (e.g., using a Cre-Lox system) to delete Elovl1 in a tissue-specific or time-dependent manner.
-
For studying the immediate postnatal period, consider providing a humidified and temperature-controlled environment to delay dehydration and extend the window for observation, although this is unlikely to prevent eventual lethality.
-
Problem: Unexpected changes in gene expression beyond lipid metabolism pathways.
-
Possible Cause: The profound disruption of lipid homeostasis due to Elovl1 knockout can trigger secondary cellular stress responses.
-
Troubleshooting Steps:
-
Perform transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. Studies have shown that inhibition of ELOVL1 can lead to the induction of the unfolded protein response (UPR).
-
Investigate markers of cellular stress, such as chaperones and apoptosis-related proteins, to understand the downstream consequences of altered lipid composition.
-
Problem: Variability in the phenotype between different litters or animal facilities.
-
Possible Cause: The genetic background of the mouse strain and environmental factors such as diet can influence the phenotype of lipid metabolism-related gene knockouts.
-
Troubleshooting Steps:
-
Ensure that your knockout and control mice are on the same genetic background. If not, backcross the knockout line to a congenic strain for at least 10 generations.
-
Standardize the diet for all experimental animals, as dietary fatty acid composition can impact the availability of substrates for ELOVL enzymes.
-
Maintain consistent environmental conditions (temperature, humidity, light-dark cycle) in your animal facility.
-
Quantitative Data Summary
Table 1: Fatty Acid Elongation Activity in Elovl1 Knockout Tissues
| Tissue | Substrate | Elongation Activity (% of Wild-Type) | Reference |
| Skin | C22-CoA | ~13% | |
| Brain | C22-CoA | Significantly Reduced | |
| Liver | C22-CoA | Significantly Reduced |
Table 2: Changes in Ceramide Species in the Epidermis of Elovl1 Knockout Mice
| Ceramide Species | Change Compared to Wild-Type | Reference |
| Ceramides with ≥C26 Fatty Acids | Decreased | |
| Ceramides with ≤C24 Fatty acids | Increased | |
| ω-O-acylceramides | Greatly Reduced |
Table 3: Effect of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts
| Treatment | C26:0 Levels (% of Control) | Reference |
| ELOVL1 siRNA | Reduced by 25-38% |
Detailed Experimental Protocols
Protocol 1: Generation of Elovl1 Knockout Mice
This protocol provides a general overview of the steps involved in creating a conventional Elovl1 knockout mouse model.
-
Targeting Vector Construction:
-
Design a targeting vector where exons 2 through 8 of the Elovl1 gene are flanked by loxP sites.
-
Include a positive selection marker, such as a neomycin resistance cassette (Neo), and a negative selection marker, like the diphtheria toxin A gene (DTA).
-
-
Gene Targeting in Embryonic Stem (ES) Cells:
-
Electroporate the targeting vector into ES cells.
-
Select for successfully targeted ES cell clones using positive-negative selection (e.g., G418 for Neo resistance and resistance to diphtheria toxin).
-
Confirm homologous recombination in the selected clones using PCR and Southern blotting.
-
-
Generation of Chimeric Mice:
-
Inject the targeted ES cells into blastocysts from a donor mouse.
-
Implant the chimeric blastocysts into a pseudopregnant female mouse.
-
-
Breeding and Genotyping:
-
Breed the resulting chimeric mice with wild-type mice to achieve germline transmission of the targeted allele (Elovl1flox/+).
-
Cross the Elovl1flox/+ mice with a Cre-deleter strain (e.g., CAG-Cre) to excise the floxed exons and generate heterozygous knockout mice (Elovl1+/-).
-
Intercross the heterozygous mice to obtain homozygous knockout mice (Elovl1-/-).
-
Genotype all offspring using PCR to distinguish between wild-type, heterozygous, and homozygous knockout individuals.
-
Protocol 2: In Vitro Fatty Acid Elongase Assay
This assay measures the enzymatic activity of ELOVL1 in tissue homogenates.
-
Tissue Homogenization:
-
Harvest tissues (e.g., skin, brain, liver) from wild-type and Elovl1 knockout mice.
-
Homogenize the tissues in a suitable buffer (e.g., containing sucrose, Tris-HCl, and protease inhibitors).
-
Prepare total membrane fractions by ultracentrifugation.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the membrane protein, a specific acyl-CoA substrate (e.g., C22:0-CoA), and [14C]malonyl-CoA in a reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction by adding a saponification solution (e.g., KOH in ethanol).
-
Acidify the mixture and extract the fatty acids using a solvent like hexane.
-
Separate the fatty acid methyl esters by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the elongated fatty acid products using a scintillation counter or radio-imager.
-
Visualizations
Caption: ELOVL1-mediated fatty acid elongation pathway and the consequences of its knockout.
Caption: Experimental workflow for analyzing Elovl1 knockout mice phenotypes.
References
- 1. Impaired epidermal permeability barrier in mice lacking elovl1, the gene responsible for very-long-chain fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired Epidermal Permeability Barrier in Mice Lacking Elovl1, the Gene Responsible for Very-Long-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Strategies for ELOVL1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ELOVL1 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges in your experiments and enhance the potency and efficacy of your ELOVL1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ELOVL1 inhibitors in diseases like X-linked adrenoleukodystrophy (X-ALD)?
A1: ELOVL1 is the key enzyme responsible for the final elongation steps in the synthesis of very long-chain fatty acids (VLCFAs), specifically those with 26 carbons (C26:0).[1] In X-ALD, a deficiency in the ABCD1 transporter protein leads to the inability to break down VLCFAs in peroxisomes, causing their accumulation in tissues and plasma.[2][3] ELOVL1 inhibitors act via a substrate reduction therapy approach. By blocking ELOVL1, they prevent the synthesis of C26:0 VLCFAs, thereby lowering their overall levels in cells and tissues.[1][4] This approach aims to mitigate the cellular toxicity and pathology driven by VLCFA accumulation.
Q2: What are the most common experimental models used to test ELOVL1 inhibitors?
A2: The most common models include:
-
In Vitro: Fibroblasts, lymphocytes, and microglia derived from X-ALD patients are frequently used as they naturally exhibit the disease phenotype of VLCFA accumulation. Overexpression systems in cell lines like HEK293 can also be used for specific mechanistic studies.
-
In Vivo: The most widely used animal model is the Abcd1 knockout mouse, which recapitulates the biochemical defect of VLCFA accumulation seen in X-ALD patients. Rats and cynomolgus monkeys are also used for pharmacokinetic and toxicology studies.
Q3: How can I measure the target engagement and potency of my ELOVL1 inhibitor?
A3: Potency is typically measured by quantifying the reduction of C26:0-containing lipids. Key methods include:
-
Biochemical Assays: Using microsomal fractions containing ELOVL1 to measure the elongation of a fatty acid substrate (e.g., C22:0-CoA) in the presence of the inhibitor.
-
Cellular Assays: Treating patient-derived cells (e.g., X-ALD fibroblasts) with the inhibitor and measuring the levels of C26:0 and other VLCFAs using Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of C26:0 to C22:0 sphingomyelin (SM) is also a robust biomarker.
-
In Vivo Biomarkers: In animal models, inhibitor efficacy is assessed by measuring C26:0 levels in plasma, red blood cells, and critically, in disease-relevant tissues like the brain and spinal cord. C26:0-lysophosphatidylcholine (LPC) is a commonly used biomarker in blood.
Q4: What are the known challenges or off-target effects associated with ELOVL1 inhibition?
A4: While ELOVL1 is an effective target for lowering VLCFAs, some preclinical studies have reported challenges. Certain inhibitor scaffolds have been associated with off-target toxicities in the skin, eye, and central nervous system (CNS). Additionally, sustained ELOVL1 inhibition has been shown to sometimes induce an unfolded protein response (UPR) or ER stress, suggesting that prolonged and high levels of inhibition may have broader consequences beyond lipid correction. It is crucial to monitor for these effects in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research.
| Problem/Observation | Potential Cause(s) | Suggested Solutions & Next Steps |
| Low Potency in Cellular vs. Biochemical Assays | 1. Poor Cell Permeability: The compound cannot efficiently cross the cell membrane. 2. Efflux by Transporters: The compound is actively pumped out of the cell. 3. High Protein Binding: The compound binds to proteins in the cell culture medium, reducing its free concentration. 4. Metabolic Instability: The compound is rapidly metabolized by the cells. | 1. Assess Physicochemical Properties: Analyze logP, polar surface area, and other properties to predict permeability. Modify the chemical structure to improve these properties. 2. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of P-gp or BCRP to see if potency is restored. 3. Measure Free Fraction: Determine the fraction of unbound drug in your specific media conditions. Consider using serum-free media for initial potency tests. 4. Metabolic Stability Assay: Perform a microsomal stability assay to determine the compound's half-life. |
| Observed Cytotoxicity or Cell Stress at Effective Doses | 1. Off-Target Effects: The inhibitor is hitting other cellular targets. 2. On-Target ER Stress/UPR: Inhibition of ELOVL1 is inducing a stress response, a known risk with this target. 3. Inhibitor Scaffold Toxicity: The core chemical structure, rather than the target inhibition, is causing toxicity. | 1. Target Selectivity Profiling: Screen the inhibitor against a panel of related targets (e.g., other ELOVL family members) and common off-targets. 2. Assess ER Stress Markers: Perform Western blot or qPCR for UPR markers like BiP, CHOP, and spliced XBP1. (See Protocol 2). 3. Test Structurally Distinct Inhibitors: Compare results with other known ELOVL1 inhibitors from different chemical classes (e.g., pyrazole amides vs. pyrimidine ethers). 4. Dose-Response Analysis: Determine if cytotoxicity is dose-dependent and if a therapeutic window exists. Consider alternative dosing regimens (e.g., intermittent vs. continuous). |
| Poor In Vivo Efficacy Despite High In Vitro Potency | 1. Poor Pharmacokinetics (PK): Low oral bioavailability, rapid clearance, or poor tissue distribution. 2. Low CNS Penetration: The compound does not cross the blood-brain barrier (BBB), which is critical for neurological diseases like X-ALD. | 1. Conduct Full PK Studies: Measure key parameters like Cmax, Tmax, half-life, and bioavailability in your animal model. 2. Optimize Formulation: Use formulation strategies (e.g., PEG300, Tween-80) to improve solubility and absorption. 3. Measure Brain-to-Plasma Ratio: After dosing, collect brain and plasma samples to determine the compound's ability to enter the CNS. A ratio >1 is often desired. 4. Structure-Property Relationship: Modify the compound to improve PK properties, such as reducing polar surface area or increasing lipophilicity to enhance BBB penetration. |
| Inconsistent VLCFA Reduction Across Tissues | 1. Differential Tissue Distribution: The inhibitor may accumulate in some tissues (e.g., liver) but not others (e.g., brain). 2. Tissue-Specific ELOVL1 Expression/Turnover: The level of ELOVL1 and its turnover rate may differ between tissues, requiring different levels of inhibitor exposure. | 1. Tissue Distribution Study: After dosing, measure compound concentrations in various tissues of interest (plasma, liver, brain, spinal cord). 2. Correlate Exposure with Efficacy: Relate the measured compound concentration in each tissue to the degree of VLCFA reduction to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. |
Key ELOVL1 Inhibitors: Comparative Data
The following table summarizes data on well-characterized ELOVL1 inhibitors from the literature.
| Inhibitor Name | Chemical Class | Reported IC₅₀ | Key Characteristics | Reference(s) |
| Compound 27 | Pyrazole Amide | ~1 nM (Biochemical) | Highly potent, CNS-penetrant. Reduces C26:0 in brain by up to 65% in mice. Preclinical safety findings in skin, eye, and CNS were noted. | , |
| Compound 22 (ELOVL1-IN-3) | Pyrimidine Ether | ~6 nM (Cellular) | Potent, selective, and orally bioavailable. Reduces blood C26:0 LPC to near wild-type levels in mice. | , |
| CPD37 | Not Specified | ~50 nM (Cellular) | Orally bioavailable with a brain-to-plasma ratio of 1.1. Successfully reduced VLCFA in the brain and spinal cord of Abcd1 knockout mice. | |
| Bezafibrate | Fibrate | Micromolar range | Repurposed lipid-lowering drug. Competitively inhibits ELOVL1 but failed to lower VLCFA in a clinical trial, suggesting low potency. | , |
Visualizations
Signaling and Experimental Diagrams
Experimental Protocols
Protocol 1: Cellular ELOVL1 Inhibition Assay in X-ALD Fibroblasts
Objective: To determine the potency (EC₅₀) of an ELOVL1 inhibitor by measuring the reduction of C26:0 fatty acids in patient-derived fibroblasts.
Methodology:
-
Cell Culture: Culture human X-ALD fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells in a 12-well plate at a density that allows them to reach ~80% confluency after 72-96 hours. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in each well with the medium containing the diluted inhibitor or vehicle. Incubate for 72 hours.
-
Cell Harvest: Wash cells twice with ice-cold PBS, then scrape into 1 mL of PBS. Pellet the cells by centrifugation.
-
Lipid Extraction:
-
Add a mixture of methanol and an internal standard (e.g., C17:0-containing lipids) to the cell pellet.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Add chloroform and water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Analysis by LC-MS/MS:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution to separate different fatty acid species.
-
Monitor the transition for C26:0 and other relevant fatty acids (e.g., C22:0, C24:0) using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the peak area for C26:0 and normalize it to the internal standard and total protein content.
-
Plot the normalized C26:0 levels against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
-
Protocol 2: Assessment of Off-Target ER Stress via Western Blot
Objective: To determine if an ELOVL1 inhibitor induces the Unfolded Protein Response (UPR) or ER stress in a cellular model.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., X-ALD fibroblasts, HEK293) and treat with the ELOVL1 inhibitor at 1x, 5x, and 10x its EC₅₀ for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Tunicamycin or Thapsigargin).
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate the lysate on ice for 30 minutes, and then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein amounts and denature by boiling in Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies against UPR markers. Recommended antibodies:
-
Binding Immunoglobulin Protein (BiP/GRP78)
-
C/EBP Homologous Protein (CHOP/GADD153)
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensity using software like ImageJ. Normalize the intensity of the target proteins to the loading control.
-
Compare the levels of BiP and CHOP in inhibitor-treated samples to the vehicle control. A significant increase indicates UPR induction.
-
References
Technical Support Center: Managing Side Effects of ELOVL1 Inhibition in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects encountered during in vivo experiments involving ELOVL1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is ELOVL1 and why is it a therapeutic target?
A1: ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) is a key enzyme that catalyzes the first and rate-limiting step in the elongation of very long-chain fatty acids (VLCFAs), particularly those with 20 or more carbons.[1] It is a therapeutic target for several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs.[2][3][4] By inhibiting ELOVL1, the production of these pathogenic VLCFAs can be reduced.[2]
Q2: What are the most common side effects observed with ELOVL1 inhibition in animal models?
A2: The most frequently reported side effects in animal models, particularly mice, are related to the physiological roles of VLCFAs and include:
-
Skin Barrier Defects: Complete knockout of Elovl1 in mice is neonatally lethal due to severe skin barrier dysfunction, leading to rapid dehydration.
-
Dry Eye Syndrome: Inhibition or genetic deletion of Elovl1 can lead to a dry-eye-like phenotype in mice.
-
Neurological Issues: Hypomyelination and impaired motor coordination have been observed in Elovl1 deficient mice, as VLCFAs are crucial components of myelin.
-
Unfolded Protein Response (UPR): Some ELOVL1 inhibitors have been shown to induce the UPR, suggesting potential off-target effects or cellular stress.
Q3: Are the side effects dose-dependent?
A3: Yes, the severity of side effects is often dose-dependent. For instance, while complete knockout of Elovl1 is lethal, heterozygous knockout mice are generally healthy and well-tolerated, suggesting that partial inhibition may be a viable therapeutic strategy. Pharmacological inhibition has also shown dose-dependent effects on both efficacy and toxicity.
Q4: How can I monitor for these side effects in my animal models?
A4: Regular monitoring is crucial. Here are some recommended assessments:
-
Skin Phenotype: Visually inspect the skin for redness, scaling, or signs of dehydration. Transepidermal water loss (TEWL) can be quantitatively measured to assess skin barrier function.
-
Ocular Health: Monitor for signs of dry eye, such as excessive blinking, redness, and corneal opacity. Specific tests like tear breakup time (TBUT) and Schirmer's test can be performed.
-
Neurological Function: Use behavioral tests like the rotarod test to assess motor coordination. Histological analysis of brain and spinal cord tissue can be used to examine myelination.
-
General Health: Monitor body weight, food and water intake, and overall activity levels.
Troubleshooting Guides
Problem 1: Severe Skin Phenotype and Dehydration
Symptoms:
-
Red, shiny, or wrinkled skin in neonatal mice.
-
Rapid weight loss and dehydration.
-
Increased mortality in litters from Elovl1 knockout or inhibitor-treated dams.
Possible Causes:
-
Complete or near-complete inhibition of ELOVL1, leading to a compromised epidermal permeability barrier.
Solutions:
-
Reduce Inhibitor Dose: Titrate the inhibitor to the lowest effective dose. A dose-response study is highly recommended.
-
Consider Partial Inhibition Models: If using genetic models, heterozygous (Elovl1+/-) mice are often viable and can be used to study the effects of reduced ELOVL1 activity without the severe skin phenotype.
-
Topical Emollients: For less severe skin dryness, application of a petrolatum-based emollient may help to alleviate the phenotype, although this is a palliative measure and does not address the underlying biochemical defect.
-
Control Environment: Maintain a humidified environment for neonatal mice to reduce evaporative water loss.
Problem 2: Ocular Abnormalities and Signs of Dry Eye
Symptoms:
-
Increased blinking frequency.
-
Redness and inflammation of the conjunctiva.
-
Corneal opacity or ulceration in severe cases.
Possible Causes:
-
ELOVL1 inhibition affecting the composition of meibum, the lipid layer of the tear film that prevents evaporation.
Solutions:
-
Dose Reduction: As with skin side effects, lowering the inhibitor dose may mitigate ocular issues.
-
Topical Lubricants: Application of artificial tears can help to alleviate dryness and protect the ocular surface.
-
Quantitative Assessment: To systematically evaluate this side effect, perform a tear breakup time (TBUT) test or a Schirmer test to quantify tear film stability and production.
Problem 3: Neurological Deficits and Abnormal Behavior
Symptoms:
-
Impaired motor coordination (e.g., difficulty on a rotarod).
-
Tremors or seizures (in severe cases or specific genetic backgrounds).
-
Reduced acoustic startle response.
Possible Causes:
-
Reduced levels of VLCFAs, which are essential for the proper formation and maintenance of myelin sheaths in the central and peripheral nervous systems.
Solutions:
-
Behavioral Monitoring: Implement a battery of behavioral tests to carefully characterize the neurological phenotype.
-
Histological Analysis: At the end of the study, perform histological staining (e.g., Luxol Fast Blue or immunohistochemistry for myelin basic protein) on brain and spinal cord sections to assess myelination.
-
Lipid Profiling: Analyze the lipid composition of neural tissues to correlate biochemical changes with the observed phenotype.
-
Dose and Compound Selection: If neurological side effects are a concern, consider screening for inhibitors with a better central nervous system (CNS) safety profile or using a lower dose.
Problem 4: Unexpected Transcriptional Changes and UPR Induction
Symptoms:
-
Inconsistent or unexpected experimental results.
-
Activation of cellular stress pathways, such as the unfolded protein response (UPR).
Possible Causes:
-
Off-target effects of the ELOVL1 inhibitor.
-
Cellular stress resulting from the depletion of essential VLCFAs.
Solutions:
-
Assess UPR Activation: Perform RT-qPCR or Western blotting for key UPR markers such as ATF4, CHOP, and spliced XBP1 in relevant tissues.
-
Test Inhibitor Specificity: If possible, test the inhibitor against other ELOVL family members to ensure specificity.
-
Use Multiple Inhibitors: If feasible, use structurally distinct ELOVL1 inhibitors to confirm that the observed effects are due to ELOVL1 inhibition and not off-target activity of a particular compound.
-
Control Experiments: Meticulous use of vehicle-treated control groups is essential to differentiate between treatment-related effects and other experimental variables.
Data Presentation
Table 1: Effects of ELOVL1 Knockdown on C26:0 Levels in X-ALD Fibroblasts
| Cell Line | % Reduction in D3-C26:0 Synthesis | % Reduction in Endogenous C26:0 Levels |
| X-ALD 1 | 40 | 36 |
| X-ALD 2 | 32 | 25 |
| X-ALD 3 | 35 | 38 |
| Data synthesized from a study on ELOVL1 knockdown in X-linked adrenoleukodystrophy fibroblasts. |
Table 2: In Vivo Efficacy of an ELOVL1 Inhibitor (CPD37) in an ALD Mouse Model
| Treatment Group | Plasma C26:0 Reduction | Brain C26:0 Reduction | Spinal Cord C26:0 Reduction |
| 100 mg/kg/day | Approached wild-type levels | Significant reduction | Significant reduction |
| Data from a study using an oral ELOVL1 inhibitor in an Abcd1-/y mouse model of ALD. |
Experimental Protocols
Protocol 1: Assessment of Skin Barrier Function via Transepidermal Water Loss (TEWL)
Objective: To quantitatively measure the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Materials:
-
TEWL measurement device (e.g., Tewameter®).
-
Animal restraining device.
-
Anesthesia (if required and validated not to affect TEWL).
-
Clippers for hair removal.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes. The room should have a stable temperature and humidity.
-
If the animal has dense fur, carefully clip the hair from the measurement area (e.g., the dorsal back) 24 hours before the measurement. Avoid abrading the skin.
-
Gently restrain the animal.
-
Place the TEWL probe on the skin surface without applying excessive pressure.
-
Allow the reading to stabilize according to the manufacturer's instructions.
-
Record the TEWL value (typically in g/m²/h).
-
Take at least three measurements from the same site and average the results.
Protocol 2: Histological Assessment of Myelination
Objective: To visualize and assess the extent of myelination in the central nervous system.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (15% and 30% in PBS).
-
Optimal cutting temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Luxol Fast Blue (LFB) stain.
-
Cresyl violet stain.
-
Mounting medium.
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions at 4°C until they sink.
-
Embed the tissues in OCT and freeze.
-
Cut 20-30 µm thick sections using a cryostat and mount them on microscope slides.
-
For LFB staining, follow a standard protocol for staining myelin sheaths blue/green.
-
Counterstain with Cresyl violet to visualize cell nuclei (Nissl bodies).
-
Dehydrate the sections, clear with xylene, and coverslip with a permanent mounting medium.
-
Image the sections using a bright-field microscope and assess the intensity of LFB staining in white matter tracts.
Protocol 3: RT-qPCR for Unfolded Protein Response (UPR) Markers
Objective: To quantify the mRNA expression of key UPR genes (e.g., Atf4, Ddit3 (CHOP), and spliced Xbp1).
Materials:
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Validated primers for target and housekeeping genes.
-
Real-time PCR system.
Procedure:
-
Harvest tissue samples and immediately stabilize them in an RNA-protective reagent or snap-freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or agarose gel electrophoresis.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, forward and reverse primers for each target gene, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
Mandatory Visualizations
Caption: Simplified signaling pathway of ELOVL1 in VLCFA and ceramide synthesis.
Caption: General experimental workflow for assessing ELOVL1 inhibitor effects.
Caption: Troubleshooting logic for managing side effects of ELOVL1 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to ELOVL1 Inhibitors: Evaluating the Efficacy of Elovl1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various inhibitors targeting Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1), a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). Dysregulation of ELOVL1 activity is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), making it a significant therapeutic target. This document focuses on the comparative performance of Elovl1-IN-2 against other known ELOVL1 inhibitors, supported by available experimental data.
Introduction to ELOVL1 and Its Inhibition
ELOVL1 is the rate-limiting enzyme responsible for the elongation of saturated and monounsaturated fatty acids with 22 carbons or more. This process is crucial for the synthesis of essential lipids, including ceramides and sphingolipids, which are vital components of cell membranes and play roles in cellular signaling. In genetic disorders like X-ALD, impaired degradation of VLCFAs leads to their accumulation, causing severe neurological symptoms. Inhibition of ELOVL1 presents a promising therapeutic strategy by reducing the production of these toxic VLCFAs.
Quantitative Comparison of ELOVL1 Inhibitor Efficacy
The following tables summarize the available quantitative data for this compound and other selected ELOVL1 inhibitors. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 / EC50 | Source |
| This compound | ELOVL1 Enzyme | Enzymatic Assay | 21 µM | [Vendor Data] |
| HEK293 Cells (C26:0 Synthesis) | Cellular Assay | 6.7 µM | [Vendor Data] | |
| ELOVL1-IN-1 (Compound 87) | ELOVL1 | Cellular Assay (VLCFA reduction) | Effective at 1 nM - 10 µM | [1] |
| ELOVL1-IN-3 (Compound 22) | ELOVL1 | HEK293 Cells (C26:0 LPC Synthesis) | 400 pM | [2][3][4] |
| Compound 27 | ELOVL1 Enzyme | Enzymatic Assay | 900 nM | [5] |
| HEK293 Cells (C26:0 LPC Synthesis) | Cellular Assay | 13 nM | ||
| ALD Patient Fibroblasts | Cellular Assay | 15 - 43 nM | ||
| CPD37 | ELOVL1 | Enzymatic Assay | ~50 nM |
Table 1: In Vitro Efficacy of ELOVL1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various inhibitors against the ELOVL1 enzyme or in cellular assays measuring the synthesis of C26:0 fatty acids or lysophosphatidylcholine (LPC).
| Inhibitor | Animal Model | Dosing Regimen | Effect on C26:0 Levels | Source |
| ELOVL1-IN-1 (Compound 87) | ABCD1 KO Mice | 0.5-64 mg/kg, p.o. daily for 28 days | Significant reduction in blood C26:0 LPC | |
| Wild-type Rats | 30-300 mg/kg, p.o. daily for 7 days | Significant reduction in blood C26:0 LPC | ||
| Cynomolgus Monkeys | 30 mg/kg, p.o. daily for 7 days | Significant reduction in blood C26:0 LPC | ||
| ELOVL1-IN-3 (Compound 22) | ABCD1 KO Mice | 1-32 mg/kg, p.o. daily for 3 months | Reduced blood C26:0 LPC to near wild-type levels | |
| Sprague-Dawley Rats | 10 or 50 mg/kg, p.o. daily for 28 days | Significantly reduced blood C26:0 LPC | ||
| Cynomolgus Monkeys | 6.5 or 50 mg/kg, p.o. daily for 14 days | Significantly reduced blood C26:0 LPC | ||
| Compound 27 | ALD Mouse Model | 1 or 10 mg/kg/day for at least 3 months | Reduced blood C26:0 VLCFA to near wild-type levels and up to 65% reduction in the brain | |
| CPD37 | Abcd1-/y Mice | 30 and 100 mg/kg/day, p.o. | Dose-dependent reduction of C26:0 in plasma, brain, and spinal cord |
Table 2: In Vivo Efficacy of ELOVL1 Inhibitors. This table summarizes the effects of ELOVL1 inhibitors on the levels of C26:0 very-long-chain fatty acids (VLCFA) or lysophosphatidylcholine (LPC) in various animal models.
Experimental Protocols
ELOVL1 Microsomal Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on the ELOVL1 enzyme.
-
Preparation of Microsomes: Liver microsomes containing the ELOVL1 enzyme are prepared from human or animal tissues through differential centrifugation.
-
Reaction Mixture: A reaction mixture is prepared containing the microsomal fraction, a fatty acid substrate (e.g., C22:0-CoA), and [2-¹⁴C]malonyl-CoA in a suitable buffer.
-
Incubation: The test inhibitor, at various concentrations, is pre-incubated with the microsomes before initiating the reaction by adding malonyl-CoA. The reaction is carried out at 37°C for a specific duration.
-
Termination and Extraction: The reaction is stopped by adding a strong acid or organic solvent. The elongated fatty acid products are then extracted using an organic solvent.
-
Analysis: The radiolabeled elongated fatty acids are separated by thin-layer chromatography (TLC) and quantified using a bioimaging analyzer to determine the extent of inhibition.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular C26:0 Lysophosphatidylcholine (LPC) Synthesis Assay in HEK293 Cells
This assay measures the ability of an inhibitor to block the synthesis of C26:0-LPC, a downstream product of ELOVL1 activity, in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media until they reach a suitable confluency.
-
Compound Treatment: The cells are treated with varying concentrations of the ELOVL1 inhibitor for a specified period (e.g., 48 hours).
-
Cell Lysis and Lipid Extraction: After incubation, the cells are harvested, and lipids are extracted using a suitable solvent system (e.g., a modified Bligh-Dyer extraction).
-
Sample Preparation: The lipid extract is dried and reconstituted in an appropriate solvent for analysis. An internal standard (e.g., a deuterated form of C26:0-LPC) is added for quantification.
-
LC-MS/MS Analysis: The levels of C26:0-LPC are quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The separation is typically achieved using a C18 reversed-phase column, and detection is performed in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentration of C26:0-LPC is normalized to the cell number or protein content. The EC50 value is determined by plotting the percentage of C26:0-LPC reduction against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Caption: ELOVL1-mediated VLCFA elongation pathway and points of inhibition.
Caption: Workflow for in vitro and cellular ELOVL1 inhibitor efficacy assays.
Discussion
Based on the currently available data, this compound demonstrates inhibitory activity against the ELOVL1 enzyme and reduces VLCFA synthesis in a cellular context. However, its potency, with IC50 values in the micromolar range, appears to be significantly lower than that of other recently developed ELOVL1 inhibitors such as ELOVL1-IN-3 (compound 22) and compound 27, which exhibit picomolar to nanomolar efficacy in cellular assays.
The pyrazole amide (compound 27) and pyrimidine ether-based (compound 22) inhibitors have shown high potency and efficacy in both in vitro and in vivo models of X-ALD. These compounds effectively reduce C26:0 levels in patient-derived cells and in the blood and central nervous system of animal models. Notably, preclinical safety findings have been reported for compound 27, which precluded its clinical progression, highlighting the importance of thorough toxicological evaluation for this class of inhibitors.
The in vivo data for ELOVL1-IN-1 and CPD37 also demonstrate their ability to reduce VLCFA levels in various animal models, suggesting they are effective modulators of ELOVL1 activity in a physiological setting.
Conclusion
This compound is a useful tool for in vitro studies of ELOVL1 inhibition. However, when compared to other recently developed inhibitors like ELOVL1-IN-3 (compound 22) and compound 27, this compound shows considerably lower potency. For researchers and drug development professionals seeking highly potent and in vivo-validated ELOVL1 inhibitors for therapeutic development, compounds belonging to the pyrazole amide and pyrimidine ether classes represent more advanced leads. Further head-to-head studies under standardized conditions are necessary to provide a definitive comparative assessment of the efficacy and safety profiles of these different ELOVL1 inhibitors.
References
Head-to-Head Comparison of ELOVL1 Inhibitors: Elovl1-IN-1, Elovl1-IN-2, and Elovl1-IN-3
A deep dive into the preclinical data of three key inhibitors of Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) reveals a landscape of varying potencies and distinct experimental profiles. This guide offers a comparative analysis of Elovl1-IN-1, Elovl1-IN-2, and Elovl1-IN-3 for researchers and drug development professionals engaged in the study of metabolic disorders, particularly those linked to the accumulation of very-long-chain fatty acids (VLCFAs), such as X-linked adrenoleukodystrophy (X-ALD).
ELOVL1 is a critical enzyme in the fatty acid elongation pathway, specifically responsible for the synthesis of VLCFAs. Its inhibition presents a promising therapeutic strategy for diseases characterized by VLCFA accumulation. This comparison summarizes the available quantitative data, experimental methodologies, and the underlying signaling pathway to aid in the selection and application of these research compounds.
Quantitative Performance Data
The following tables provide a summary of the reported in vitro and in vivo data for Elovl1-IN-1, this compound, and Elovl1-IN-3. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.
Table 1: In Vitro Potency of ELOVL1 Inhibitors
| Inhibitor | Alias | Assay Type | Cell Line/System | Potency (IC₅₀/EC₅₀) |
| Elovl1-IN-1 | Compound 87 | Cellular VLCFA Reduction | ALD patient fibroblasts, B-lymphocytes, microglia | Data not available |
| This compound | - | Enzymatic Inhibition | - | 21 µM |
| Cellular C26:0 Reduction | HEK293 | 6.7 µM[1] | ||
| Elovl1-IN-3 | Compound 22 | Cellular C26:0 LPC Synthesis Inhibition | HEK293 | 100 nM (at 48 hours)[2] |
| Cellular C26:0 VLCFA Synthesis Reduction | HEK293 | 0.4 nM |
Table 2: In Vivo Efficacy of ELOVL1 Inhibitors
| Inhibitor | Alias | Animal Model | Dosing Regimen | Key Findings |
| Elovl1-IN-1 | Compound 87 | ABCD1 knockout mice | 0.5-64 mg/kg, p.o. once daily for 28 days | Reduced blood C26:0 LPC levels.[3][4] |
| Wild-type rats | 30-300 mg/kg, p.o. once daily for 7 days | Reduced blood C26:0 LPC levels.[3] | ||
| Cynomolgus monkeys | 30 mg/kg, p.o. once daily for 7 days | Reduced blood C26:0 LPC levels. | ||
| Elovl1-IN-3 | Compound 22 | ABCD1 knockout C57BL/6 mice | 1-32 mg/kg, p.o., once daily, for 3 months | Significantly reduced blood C26:0 LPC levels. |
| Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily, for 28 days | Significantly reduced blood C26:0 LPC levels. | ||
| Cynomolgus monkeys | 6.5 or 50 mg/kg, p.o., once daily, for 14 days | Significantly reduced blood C26:0 LPC levels. |
Signaling Pathway and Experimental Workflows
To understand the context of ELOVL1 inhibition, it is crucial to visualize its role in the broader metabolic pathway and the experimental procedures used to assess inhibitor efficacy.
ELOVL1 Signaling Pathway
ELOVL1 is a key enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the elongation of very-long-chain fatty acids. This process is essential for the synthesis of various complex lipids, including ceramides and sphingolipids, which are critical components of cell membranes and signaling molecules. The pathway begins with the condensation of a fatty acyl-CoA with malonyl-CoA, a reaction catalyzed by ELOVL1, to produce a 3-ketoacyl-CoA. This product then undergoes a series of reduction and dehydration reactions to yield a fatty acyl-CoA that is two carbons longer.
Experimental Workflow: In Vitro ELOVL1 Enzyme Inhibition Assay
This workflow outlines the general steps for determining the inhibitory potential of compounds directly on ELOVL1 enzyme activity, often using microsomal preparations.
Experimental Workflow: Cellular VLCFA Reduction Assay
This workflow illustrates the process of evaluating the efficacy of ELOVL1 inhibitors in a cellular context by measuring the reduction of specific VLCFAs.
Detailed Experimental Protocols
In Vitro ELOVL1 Enzyme Inhibition Assay (Microsomal Assay)
This protocol is a generalized procedure based on methodologies described in the literature for assessing ELOVL1 enzymatic activity and its inhibition.
1. Preparation of Microsomes:
-
Microsomal fractions containing ELOVL1 are prepared from cells or tissues overexpressing the enzyme (e.g., HEK293 cells).
-
The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., BCA assay).
2. Reaction Mixture Preparation:
-
A reaction buffer is prepared, typically containing a buffering agent (e.g., HEPES, pH 7.4), MgCl₂, and a reducing agent (e.g., NADPH).
-
A substrate mix is prepared containing the fatty acyl-CoA substrate (e.g., C22:0-CoA) and radiolabeled or non-radiolabeled malonyl-CoA.
3. Inhibition Assay:
-
The assay is typically performed in a 96-well plate format.
-
A range of concentrations of the test inhibitor (e.g., Elovl1-IN-1, -2, or -3) are pre-incubated with the microsomal preparation in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate mix.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
4. Reaction Termination and Analysis:
-
The reaction is stopped by the addition of a quenching solution (e.g., a strong acid or a solvent).
-
The resulting fatty acids are extracted using an organic solvent.
-
The elongated fatty acid product is quantified. If a radiolabeled substrate was used, scintillation counting can be employed. Alternatively, liquid chromatography-mass spectrometry (LC-MS) is used for sensitive and specific quantification.
5. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a suitable pharmacological model.
Cellular Very-Long-Chain Fatty Acid (VLCFA) Reduction Assay
This protocol outlines a general method for measuring the effect of ELOVL1 inhibitors on VLCFA levels in cultured cells.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., HEK293, primary human fibroblasts from X-ALD patients) is cultured under standard conditions.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the ELOVL1 inhibitor or a vehicle control for a specified duration (e.g., 48-72 hours).
2. Sample Collection and Lipid Extraction:
-
After the treatment period, the culture medium is removed, and the cells are washed.
-
The cells are harvested and lysed.
-
Total lipids are extracted from the cell lysate using a suitable solvent system (e.g., a modified Folch method with chloroform/methanol).
3. Sample Preparation for LC-MS Analysis:
-
The extracted lipids are dried and then subjected to hydrolysis to release the fatty acids from complex lipids.
-
The fatty acids are then derivatized to improve their chromatographic properties and ionization efficiency for LC-MS analysis.
4. LC-MS/MS Analysis:
-
The derivatized fatty acids are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry (MS/MS).
-
A targeted analysis is performed to quantify the levels of specific VLCFAs, such as C26:0, and a shorter-chain fatty acid for normalization (e.g., C22:0).
5. Data Analysis:
-
The ratio of the target VLCFA to the normalization standard is calculated for each sample.
-
The percentage of reduction in the VLCFA level at each inhibitor concentration is determined relative to the vehicle-treated control.
-
The half-maximal effective concentration (EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The available data indicate that Elovl1-IN-3 (Compound 22) is a highly potent inhibitor of ELOVL1 in cellular assays, with an EC₅₀ in the sub-nanomolar range. Elovl1-IN-1 (Compound 87) has demonstrated in vivo efficacy across multiple species, although its specific in vitro potency is not as clearly defined in the public domain. This compound appears to be a weaker inhibitor in enzymatic assays but shows moderate cellular activity.
The choice of inhibitor will depend on the specific research question. For studies requiring a highly potent tool compound for cellular and in vivo experiments, Elovl1-IN-3 is a strong candidate. Elovl1-IN-1 offers the advantage of having been tested in a broader range of species. The weaker potency of this compound may be useful for studies requiring a wider dynamic range or for structure-activity relationship (SAR) comparisons.
Researchers should carefully consider the reported potency values and the experimental context in which they were generated. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of experiments aimed at further characterizing these and other ELOVL1 inhibitors.
References
Validating the Specificity of Elovl1-IN-2: A Comparative Guide for Researchers
For researchers and drug development professionals investigating very-long-chain fatty acid (VLCFA) metabolism, the specificity of chemical probes is paramount. This guide provides a comparative analysis of Elovl1-IN-2, a known inhibitor of Elongation of Very-Long-Chain Fatty Acids protein 1 (ELOVL1), against other ELOVL isoforms. Due to the limited publicly available data on the direct inhibitory activity of this compound against other ELOVL isoforms, this guide also details the experimental protocols necessary to independently validate its specificity.
Introduction to ELOVL Family and the Role of ELOVL1
The ELOVL family of enzymes consists of seven members in humans (ELOVL1-7), each playing a crucial role in the rate-limiting step of fatty acid elongation.[1] These enzymes exhibit distinct substrate specificities and tissue expression patterns, contributing to the diverse array of fatty acids required for various physiological processes.[2]
ELOVL1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with 22 to 26 carbon atoms.[1] Its activity is critical for the biosynthesis of VLCFAs that are essential components of sphingolipids and other complex lipids. Dysregulation of ELOVL1 activity has been implicated in several diseases, including X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[3][4] This makes ELOVL1 a significant therapeutic target for such conditions.
This compound: A Known ELOVL1 Inhibitor
This compound has been identified as an inhibitor of the ELOVL1 enzyme. Available data indicates that it exhibits an IC50 of 21 μM in a biochemical assay and 6.7 μM in a cell-based assay measuring the production of C26 fatty acids in HEK293 cells.
Comparative Specificity of ELOVL1 Inhibitors
| Inhibitor | Target ELOVL Isoform | IC50 (nM) | Selectivity Profile | Reference |
| This compound | ELOVL1 | 21,000 (biochemical), 6,700 (cellular) | Data against other ELOVL isoforms not publicly available. | |
| CPD37 | ELOVL1 | ~50 | Highly selective for ELOVL1 over ELOVL3 and ELOVL7. | N/A |
| Compound 27 | ELOVL1 | 13 (cellular) | Selectively inhibits ELOVL1. |
Note: The lack of publicly available data for this compound against other ELOVL isoforms highlights the importance of independent experimental validation.
Experimental Protocols for Validating Inhibitor Specificity
To rigorously assess the specificity of this compound, a combination of in vitro biochemical assays and cell-based assays should be employed.
In Vitro Microsomal ELOVL Elongase Assay
This assay directly measures the enzymatic activity of individual ELOVL isoforms in the presence of the inhibitor.
Methodology:
-
Expression of ELOVL Isoforms: Individually express each human ELOVL isoform (ELOVL1-7) in an appropriate system, such as insect cells (e.g., Sf9) or yeast, and prepare microsomal fractions.
-
Assay Components: The reaction mixture should contain:
-
Microsomal fraction containing the specific ELOVL isoform.
-
A radiolabeled elongating substrate (e.g., [14C]malonyl-CoA).
-
The specific fatty acyl-CoA substrate for the respective ELOVL isoform (e.g., C22:0-CoA for ELOVL1).
-
NADPH as a cofactor.
-
Varying concentrations of this compound.
-
-
Reaction Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Lipid Extraction: Stop the reaction and extract the total lipids.
-
Analysis: Separate the fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the incorporation of the radiolabel to determine the enzymatic activity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value for each ELOVL isoform.
Cell-Based Fatty Acid Elongation Assay
This assay evaluates the inhibitor's effect on fatty acid metabolism in a cellular context.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HEK293 cells, that endogenously or exogenously express the ELOVL isoforms.
-
Stable Isotope Labeling: Treat the cells with varying concentrations of this compound and supplement the culture medium with a stable isotope-labeled fatty acid precursor (e.g., [d4]C22:0).
-
Lipid Extraction and Analysis: After incubation, harvest the cells, extract the total lipids, and analyze the fatty acid profiles using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: Determine the levels of the elongated fatty acid products (e.g., [d4]C24:0, [d4]C26:0) relative to the precursor.
-
IC50 Determination: Calculate the IC50 values based on the reduction of specific elongated fatty acid products.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement and can be used to confirm the direct binding of an inhibitor to its target protein within a complex cellular lysate.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Cell Lysis and Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots to a range of temperatures.
-
Protein Precipitation and Detection: Centrifuge the samples to pellet the precipitated proteins. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry to detect the target ELOVL isoforms.
-
Melting Curve Analysis: A shift in the melting temperature of an ELOVL isoform in the presence of the inhibitor indicates direct binding and can be used to infer specificity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for validating the specificity of an ELOVL inhibitor.
Caption: Experimental workflow for validating ELOVL inhibitor specificity.
Signaling Pathway Context
The inhibition of ELOVL1 directly impacts the synthesis of very-long-chain fatty acids, which are precursors for various complex lipids. The following diagram illustrates the position of ELOVL1 in the fatty acid elongation pathway.
Caption: Inhibition of ELOVL1 in the fatty acid elongation pathway.
Conclusion
While this compound is a known inhibitor of ELOVL1, a comprehensive understanding of its specificity requires further experimental validation against other ELOVL isoforms. The protocols outlined in this guide provide a robust framework for researchers to independently assess the selectivity profile of this compound and other ELOVL inhibitors. Such validation is a critical step in the development of specific chemical probes and potential therapeutic agents targeting the ELOVL family of enzymes.
References
- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity of ELOVL1 Inhibition: A Comparative Analysis of Elovl1-IN-2
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical probe is paramount to ensuring target specificity and minimizing off-target effects. This guide provides a comparative analysis of the fatty acid elongase inhibitor, Elovl1-IN-2, with a focus on its selectivity against other members of the ELOVL (Elongation of Very Long Chain Fatty Acids) family.
Potency of this compound Against ELOVL1
This compound has been identified as an inhibitor of ELOVL1, the primary enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), particularly those with 22-26 carbons. The inhibitory activity of this compound has been quantified in both biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 |
| This compound | ELOVL1 | Biochemical | 21 μM[1] |
| This compound | ELOVL1 | Cellular (HEK293 C26 synthesis) | 6.7 μM[1] |
Table 1: Inhibitory Potency of this compound against ELOVL1. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Cross-Reactivity Profile: An Insight from Comparative Compounds
The ELOVL family consists of seven distinct enzymes (ELOVL1-7) in mammals, each with specific substrate preferences for fatty acid chain length and degree of saturation. An ideal ELOVL1 inhibitor for research or therapeutic purposes would exhibit high selectivity for ELOVL1 with minimal activity against other ELOVL isoforms.
While the selectivity of this compound remains to be fully characterized, examining the profiles of other ELOVL1 inhibitors can underscore the significance of such data. For instance, the experimental compound CPD37 has been shown to be highly selective for ELOVL1 over other tested isoforms.
| Compound | ELOVL1 IC50 | ELOVL3 IC50 | ELOVL7 IC50 |
| CPD37 | ~50 nM | >10,000 nM | >99,000 nM |
Table 2: Selectivity Profile of a Different ELOVL1 Inhibitor (CPD37). This data illustrates a desirable selectivity profile with significantly higher potency for the intended target.
Experimental Methodologies for Assessing Cross-Reactivity
To determine the cross-reactivity of an inhibitor like this compound, a standardized in vitro microsomal assay is typically employed. This involves expressing each of the human ELOVL enzymes individually and measuring the inhibitor's effect on their specific enzymatic activity.
Key Experimental Protocol: In Vitro Microsomal Elongase Activity Assay
This protocol outlines the general steps for determining the IC50 of an inhibitor against a panel of ELOVL enzymes.
1. Preparation of Microsomes:
- Human ELOVL1, ELOVL2, ELOVL3, ELOVL4, ELOVL5, ELOVL6, and ELOVL7 are individually expressed in an appropriate system (e.g., insect cells).
- The cells are harvested, and microsomes containing the recombinant ELOVL enzymes are prepared through differential centrifugation.
- The protein concentration of each microsomal preparation is determined.
2. Elongase Activity Assay:
- The assay is performed in a reaction mixture containing the respective ELOVL microsomes, a specific fatty acyl-CoA substrate (e.g., C22:0-CoA for ELOVL1), and radiolabeled malonyl-CoA in a suitable buffer.
- The inhibitor (this compound) is added at various concentrations.
- The reaction is initiated by the addition of NADPH and incubated at 37°C.
3. Product Detection and Analysis:
- The reaction is stopped, and the resulting elongated fatty acyl-CoA products are extracted.
- The amount of radiolabeled product is quantified using liquid scintillation counting or mass spectrometry.
- The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
- IC50 values are determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of an ELOVL inhibitor.
Figure 1: Workflow for ELOVL inhibitor cross-reactivity profiling.
Signaling Pathway Context
This compound targets a key step in the synthesis of very-long-chain fatty acids, which are essential components of various lipids, including ceramides and sphingolipids. These lipids play crucial roles in cellular structure and signaling.
Figure 2: Inhibition of the VLCFA elongation pathway by this compound.
References
A Researcher's Guide to Essential Negative Controls for Elovl1-IN-2 Treatment
This guide provides a comprehensive overview of critical negative control experiments for researchers utilizing Elovl1-IN-2, an inhibitor of the Elongation of Very Long Chain Fatty Acids 1 (Elovl1) enzyme. The implementation of robust negative controls is paramount to validate that the observed effects of this compound are due to the specific inhibition of its target and not a result of off-target activities or experimental artifacts. This document outlines the experimental design, detailed protocols, and expected outcomes for these controls, ensuring data integrity and accurate interpretation.
Elovl1 is an endoplasmic reticulum-bound enzyme that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids (VLCFAs), particularly those with 22 or more carbons.[1][2] It plays a crucial role in the synthesis of precursors for complex lipids like sphingolipids.[1][3] The inhibition of Elovl1 is a key therapeutic strategy for diseases such as X-linked adrenoleukodystrophy (X-ALD), which is characterized by the pathological accumulation of VLCFAs.[4] this compound is a small molecule inhibitor of this enzyme.
The Vehicle Control: Establishing a Baseline
The most fundamental control is the vehicle control, which accounts for any effects caused by the solvent used to dissolve this compound (typically DMSO).
Experimental Protocol: Vehicle Control Treatment
-
Cell Culture: Plate cells (e.g., HEK293, primary fibroblasts, or a disease-relevant cell line) at a desired density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the vehicle control solution using the same batch of DMSO.
-
-
Treatment:
-
Test Group: Treat cells with the desired concentration of this compound.
-
Vehicle Control Group: Treat cells with an equivalent volume of DMSO, ensuring the final concentration of DMSO is identical to that in the test group (e.g., 0.1% v/v).
-
Untreated Group (Optional): Maintain a group of cells in culture media alone.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform downstream analyses, such as lipidomics, cell viability assays, or gene expression analysis.
Data Presentation and Expected Outcomes
The vehicle control group serves as the baseline against which the effects of this compound are measured. No significant difference should be observed between the untreated and vehicle control groups.
| Endpoint | This compound Treatment | Vehicle Control | Expected Outcome for Valid Experiment |
| C26:0 VLCFA Levels | ↓ | No Change | Significant decrease in the treated group compared to vehicle. |
| Cell Viability (% of Untreated) | Variable (Dose-dependent) | ~100% | Any change in viability must be statistically significant relative to the vehicle, not just untreated cells. |
| Target Gene Expression | Variable | No Change | Changes in gene expression are directly attributable to the compound. |
Genetic Controls: Confirming On-Target Activity
Genetic controls are the gold standard for verifying that a compound's effect is mediated through its intended target. This involves using techniques like siRNA-mediated knockdown or cells expressing an inactive, mutant version of the target protein.
Experimental Workflow: Elovl1 Knockdown vs. Inhibition
The following diagram illustrates the workflow for comparing the effects of this compound with the genetic knockdown of the ELOVL1 gene.
Protocol 2a: siRNA-Mediated Knockdown of Elovl1
-
Transfection: Transfect cells with either a non-targeting (scrambled) control siRNA or an siRNA specifically targeting ELOVL1 mRNA, following the manufacturer's protocol. Studies have shown that ELOVL1 siRNA treatment can effectively reduce protein expression by ~80%.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure knockdown of the Elovl1 protein.
-
Analysis: Harvest cells and perform Western blot analysis to confirm the reduction in Elovl1 protein levels. Analyze VLCFA levels via mass spectrometry. The phenotype of ELOVL1 knockdown (e.g., reduced C26:0 levels) should phenocopy the effect of this compound treatment.
Protocol 2b: Inactive Mutant Overexpression
-
Constructs: Generate expression vectors for wild-type ELOVL1 and a catalytically inactive mutant. The conserved HXXHH motif is essential for activity, and mutating it (e.g., to HVFAA) results in a loss of function.
-
Transfection: Transfect cells with an empty vector control, the wild-type ELOVL1 vector, or the inactive ELOVL1 mutant vector.
-
Treatment: Treat the transfected cells with this compound or vehicle.
-
Analysis: Measure VLCFA synthesis. Cells overexpressing wild-type ELOVL1 should show increased VLCFA production, which is sensitive to this compound. In contrast, cells expressing the inactive mutant should have baseline VLCFA levels that are unaffected by the inhibitor.
Data Presentation and Expected Outcomes
If this compound is on-target, its effects on VLCFA levels will be mirrored by ELOVL1 siRNA and will not be additive in knockdown cells.
| Condition | Elovl1 Protein Level | C26:0 VLCFA Level | Rationale |
| Control siRNA + Vehicle | Normal | Baseline | Establishes baseline for transfected cells. |
| Control siRNA + this compound | Normal | ↓ | Shows the pharmacological effect of the inhibitor. |
| ELOVL1 siRNA + Vehicle | ↓ | ↓ | Shows the genetic effect of target depletion. |
| ELOVL1 siRNA + this compound | ↓ | ↓ (No further decrease) | The inhibitor should have no further effect if the target is absent, confirming on-target action. |
Pathway and Specificity Controls
These experiments help differentiate the specific inhibition of Elovl1 from the inhibition of other related fatty acid elongases or broader, non-specific cellular toxicity.
Protocol 3a: Inactive Analog or Alternative Inhibitor Control
While a structurally similar but inactive analog of this compound is the ideal negative control, such compounds are often not available. An alternative is to use an inhibitor for a different enzyme in the same family, such as an Elovl6 inhibitor.
-
Treatment Groups:
-
Vehicle Control
-
This compound
-
Elovl6 Inhibitor (e.g., ELOVL6-IN-2)
-
-
Lipid Profiling: Perform comprehensive lipidomics to measure the levels of various fatty acid species.
-
Analysis: this compound should specifically reduce C22-C26 VLCFAs. The Elovl6 inhibitor should primarily affect C12-C16 saturated fatty acid elongation, serving as a positive control for its own pathway and a negative control for the Elovl1 pathway.
Logical Relationship of Controls
The following diagram outlines the logical framework for interpreting results from different control experiments.
By systematically implementing these negative controls, researchers can confidently attribute the biological effects of this compound to the specific inhibition of the Elovl1 enzyme, thereby ensuring the reliability and translational potential of their findings.
References
Validating ELOVL1 Inhibitor Efficacy: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel inhibitor is a critical step in the validation process. This guide provides a comprehensive comparison of using a small molecule inhibitor versus siRNA-mediated knockdown to target ELOVL1, a key enzyme in very-long-chain fatty acid (VLCFA) synthesis. Experimental data from studies on X-linked adrenoleukodystrophy (X-ALD), a disease characterized by VLCFA accumulation, is presented to illustrate these approaches.
Executive Summary
Both small molecule inhibitors and siRNA knockdown are powerful tools for validating the function of ELOVL1 and the consequences of its inhibition. Small molecule inhibitors offer the advantage of dose-dependent and reversible control over enzyme activity, mimicking a therapeutic intervention. In contrast, siRNA provides a highly specific method to silence gene expression, offering a clear genetic validation of the target's role. This guide presents a side-by-side comparison of the quantitative effects, experimental protocols, and underlying principles of these two essential techniques.
Data Presentation: Inhibitor vs. siRNA Knockdown of ELOVL1
The following table summarizes the quantitative effects of a potent ELOVL1 inhibitor, CPD37, and siRNA-mediated knockdown of ELOVL1 on the levels of very-long-chain fatty acids (VLCFAs), specifically C26:0, which is pathologically elevated in X-ALD. The data is compiled from separate studies, highlighting the efficacy of both approaches.
| Treatment | Model System | Key Outcome Measure | Result | Reference |
| ELOVL1 Inhibitor (CPD37) | Human X-ALD Fibroblasts | EC50 for reduction of SM C26:0/C22:0 ratio | 52 nM | [1] |
| Abcd1-/y Mouse Model (100 mg/kg/day) | Reduction of plasma C26:0 levels | Returned to wild-type levels | [1] | |
| ELOVL1 siRNA | Human X-ALD Fibroblasts | Reduction of D3-C26:0 levels | 32-40% reduction | [2] |
Note: The data for the inhibitor and siRNA are from different studies and not from a direct head-to-head comparison in the same experimental setup.
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the biological context of ELOVL1 inhibition, the following diagrams are provided.
Experimental Protocols
siRNA-Mediated Knockdown of ELOVL1 in Fibroblasts
This protocol describes the transient knockdown of ELOVL1 using siRNA in cultured human fibroblasts.
Materials:
-
Human fibroblasts (e.g., X-ALD patient-derived)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
ELOVL1 siRNA (pool of 3 target-specific siRNAs recommended)
-
Negative control siRNA (scrambled sequence)
-
6-well tissue culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reagents for RNA extraction and qPCR (for validation)
-
Reagents for protein lysis and Western blotting (for validation)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed fibroblasts in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation (per well):
-
Dilute 25 pmol of ELOVL1 siRNA or control siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the cell culture medium from the wells.
-
Add the 100 µL of siRNA-lipid complex to each well.
-
Add 400 µL of fresh, antibiotic-free cell culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 24 hours, replace the medium with fresh, complete cell culture medium.
-
Incubate for an additional 24-48 hours before proceeding with downstream analysis.
-
-
Validation of Knockdown:
-
qPCR: Harvest RNA from a subset of wells to quantify ELOVL1 mRNA levels relative to a housekeeping gene and the negative control siRNA-treated cells. A successful knockdown should show a significant reduction in ELOVL1 mRNA.
-
Western Blot: Lyse cells and perform Western blotting to assess ELOVL1 protein levels.
-
Analysis of Very-Long-Chain Fatty Acids (VLCFAs) by Mass Spectrometry
This protocol provides a general workflow for the extraction and analysis of total fatty acids from cultured cells.
Materials:
-
Transfected or inhibitor-treated cells in culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., deuterated fatty acids)
-
Nitrogen gas stream
-
Derivatization agent (e.g., methanolic HCl)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of PBS and transfer to a glass tube.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing internal standards to the cell suspension.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Drying and Derivatization:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 3N methanolic HCl and heat at 90°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
-
FAME Extraction:
-
After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Mass Spectrometry Analysis:
-
Inject an aliquot of the FAME-containing hexane solution into the GC-MS or LC-MS system.
-
Use appropriate chromatography conditions to separate the different FAMEs based on chain length and saturation.
-
Quantify the abundance of each fatty acid by comparing its peak area to that of the corresponding internal standard.
-
Conclusion
The validation of an ELOVL1 inhibitor is robustly supported by comparative data from siRNA-mediated knockdown. While a potent inhibitor like CPD37 can achieve a significant, dose-dependent reduction in VLCFA levels, siRNA provides a genetic-level confirmation that this effect is indeed due to the specific targeting of ELOVL1. The experimental protocols outlined provide a framework for researchers to conduct these validation studies. The use of both a specific inhibitor and a targeted siRNA approach, when their results are concordant, provides strong evidence for the on-target activity of the compound and its potential as a therapeutic agent.
References
A Comparative Analysis of In Vitro and In Vivo Data for the ELOVL1 Inhibitor, Elovl1-IN-2
For researchers, scientists, and professionals in drug development, understanding the translational potential of a preclinical compound is paramount. This guide provides a comparative analysis of the available in vitro and in vivo experimental data for Elovl1-IN-2, an inhibitor of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme. An objective comparison with alternative compounds is included to provide a broader context for its potential applications.
ELOVL1 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular membranes and signaling molecules. Dysregulation of VLCFA metabolism is implicated in several diseases, including X-linked adrenoleukodystrophy (X-ALD), making ELOVL1 an attractive therapeutic target. This guide summarizes the current, publicly available data for this compound to aid in the evaluation of its preclinical profile.
Quantitative Data Summary
Currently, quantitative in vivo data for this compound is not publicly available. The following table summarizes the reported in vitro potency of this compound. For comparative purposes, data for other known ELOVL1 inhibitors are also presented.
| Compound | Assay Type | Target/Cell Line | Endpoint | Potency (IC50) |
| This compound | Enzymatic Assay | ELOVL1 Enzyme | Inhibition of ELOVL1 activity | 21 µM |
| This compound | Cellular Assay | HEK293 | Inhibition of C26 fatty acid synthesis | 6.7 µM |
| CPD37 | Cellular Assay | Human Patient Fibroblasts (X-ALD) | Reduction of Sphingomyelin (C26:0/C22:0) ratio | - |
| ELOVL1-22 | Cellular Assay | HEK293 | Reduction of lysophosphatidylcholine (LPC) C26:0 | - |
| ELOVL1-27 | Enzymatic Assay | ELOVL1 Enzyme | Inhibition of ELOVL1 activity | 900 nM |
| ELOVL1-27 | Cellular Assay | HEK293 | Reduction of lysophosphatidylcholine (LPC) C26:0 | 13 nM |
| ELOVL1-27 | Cellular Assay | Primary Fibroblasts (X-ALD) | Reduction of lysophosphatidylcholine (LPC) C26:0 | 15-43 nM |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for the types of assays used to characterize ELOVL1 inhibitors.
In Vitro ELOVL1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ELOVL1.
-
Enzyme and Substrate Preparation: Recombinant human ELOVL1 enzyme is purified and prepared in a suitable buffer. The substrate, typically a long-chain fatty acyl-CoA (e.g., C22:0-CoA), and the co-substrate, malonyl-CoA, are prepared at optimized concentrations.
-
Compound Incubation: A dilution series of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO). The compound is pre-incubated with the ELOVL1 enzyme in a reaction buffer.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the fatty acyl-CoA and malonyl-CoA substrates. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). The reaction is then terminated by the addition of a stop solution.
-
Product Quantification: The elongated fatty acid product (e.g., C24:0-CoA) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Assay for ELOVL1 Inhibition in HEK293 Cells
This assay assesses the ability of a compound to inhibit ELOVL1 activity within a cellular context.
-
Cell Culture and Seeding: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For the assay, cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24-72 hours).
-
Lipid Extraction: After treatment, cellular lipids are extracted using an appropriate organic solvent mixture.
-
VLCFA Analysis: The levels of specific VLCFAs, such as C26:0, are quantified by LC-MS. The levels of a shorter-chain fatty acid that is not a product of ELOVL1 (e.g., C22:0) may also be measured for normalization.
-
Data Analysis: The reduction in the level of the ELOVL1 product (e.g., C26:0) is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of ELOVL1 inhibition, the following diagrams are provided.
Figure 1. Generalized experimental workflow for in vitro and in vivo evaluation of an ELOVL1 inhibitor.
Figure 2. Simplified schematic of the VLCFA elongation pathway and the site of action for this compound.
Conclusion
The available data indicates that this compound is an inhibitor of the ELOVL1 enzyme with micromolar potency in both enzymatic and cellular assays. However, a comprehensive evaluation of its therapeutic potential is currently limited by the absence of publicly available in vivo data, including pharmacokinetic and efficacy studies in relevant animal models. Researchers interested in utilizing this compound should consider its in vitro profile in the context of their specific research questions and may need to conduct their own in vivo characterization to fully understand its translational prospects. The provided experimental protocols and diagrams offer a framework for designing and interpreting such studies.
Comparative Analysis of ELOVL1-IN-2 and Alternative ELOVL1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ELOVL1 inhibitor, ELOVL1-IN-2, with other known inhibitors of the Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) enzyme. This document summarizes key performance data, details experimental protocols for reproducibility, and visualizes relevant biological pathways and workflows.
Introduction to ELOVL1 Inhibition
Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs). Dysregulation of ELOVL1 activity has been implicated in several pathologies, including X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disease characterized by the accumulation of VLCFAs[1][2]. Inhibition of ELOVL1 is therefore a promising therapeutic strategy for such disorders[1][3]. This guide focuses on this compound, a known inhibitor, and compares its activity with other notable ELOVL1 inhibitors.
Quantitative Performance of ELOVL1 Inhibitors
The following table summarizes the reported inhibitory potency of this compound and its alternatives. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | ELOVL1 | Biochemical Assay | 21 µM | [4] |
| ELOVL1 | Cellular Assay (HEK293) | 6.7 µM | ||
| ELOVL1-IN-3 (Compound 22) | ELOVL1 | Cellular Assay (HEK293) | 0.4 nM (EC50) | |
| Compound 27 | ELOVL1 | Cellular Assay (HEK293) | 13 nM (IC50) | |
| CPD37 | ELOVL1 | In vitro microsomal assay | Potent inhibitor |
Experimental Protocols
Reproducibility of the published data is contingent on detailed and accurate experimental methodologies. The following sections describe the general protocols for the key assays cited in this guide.
In Vitro ELOVL1 Enzyme Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the ELOVL1 enzyme.
Workflow:
References
- 1. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structural and Functional Analysis of ELOVL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ELOVL1 inhibitors, with a focus on the available data for Elovl1-IN-2 and other notable compounds. Due to the absence of an experimental crystal structure of ELOVL1, this guide leverages computational modeling data and functional assay results to provide insights into inhibitor binding and efficacy.
Introduction to ELOVL1
Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of sphingolipids and ceramides.[1][2] ELOVL1 catalyzes the rate-limiting condensation step in the fatty acid elongation cycle, specifically extending fatty acyl-CoAs to lengths of C22:0 and beyond.[2][3] Dysregulation of VLCFA metabolism, often due to mutations in the ABCD1 transporter leading to their accumulation, is implicated in serious neurological disorders such as X-linked adrenoleukodystrophy (X-ALD).[4] Consequently, inhibiting ELOVL1 has emerged as a promising therapeutic strategy for such conditions.
Quantitative Comparison of ELOVL1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other key ELOVL1 inhibitors. The data is derived from both enzymatic and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | ELOVL1 | Enzymatic | 21 µM | |
| ELOVL1 | HEK293 Cell-Based (C26:0 reduction) | 6.7 µM | ||
| Compound 22 (ELOVL1-22) | ELOVL1 | HEK293 Cell-Based (LPC(C26:0) reduction) | 400 pM | |
| Compound 27 | ELOVL1 | Cellular | Potent inhibitor | |
| CPD37 | ELOVL1 | Microsomal Assay | Potent inhibitor | |
| ELOVL1 | Patient Fibroblast (SM C26:0 reduction) | Potent inhibitor | ||
| Bezafibrate-CoA | ELOVL1 | Enzymatic | Inhibitory activity | |
| Gemfibrozil-CoA | ELOVL1 | Enzymatic | Inhibitory activity |
Structural Insights into Inhibitor Binding
As of now, no experimental structure of human ELOVL1 has been determined. However, the crystal structure of the related human ELOVL7 has provided a template for homology modeling of ELOVL1. Computational studies based on these models have offered valuable insights into the potential binding mechanisms of ELOVL1 inhibitors.
Computational docking and molecular dynamics simulations of potent inhibitors like Compound 22 and Compound 27 suggest that they bind to a unique opening in ELOVL1, located at the occluded end of the fatty acid binding tunnel. This opening is reportedly not present in ELOVL7, which may explain the selectivity of these inhibitors. It is hypothesized that these inhibitors sterically hinder the entry or elongation of very-long-chain fatty acyl-CoA substrates.
While specific computational models for this compound are not publicly available, its chemical structure can be compared to that of other inhibitors to infer potential interactions.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize ELOVL1 inhibitors.
1. Microsomal ELOVL1 Inhibition Assay (Radiometric)
This in vitro assay measures the direct inhibitory effect of a compound on ELOVL1 enzyme activity in a microsomal preparation.
-
Materials:
-
Microsomes from cells overexpressing human ELOVL1.
-
Radiolabeled substrate, e.g., [14C]malonyl-CoA or a radiolabeled fatty acyl-CoA.
-
Unlabeled substrates: malonyl-CoA and a suitable fatty acyl-CoA (e.g., C22:0-CoA).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2 and NADPH).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and vials.
-
Microplate and incubator.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, unlabeled fatty acyl-CoA, and the microsomal preparation.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding a mixture of [14C]malonyl-CoA and unlabeled malonyl-CoA.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid or base.
-
Extract the lipids containing the radiolabeled elongated fatty acid product.
-
Quantify the radioactivity in the lipid extract using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.
-
2. Cell-Based Very-Long-Chain Fatty Acid (VLCFA) Reduction Assay
This assay assesses the ability of a compound to inhibit ELOVL1 activity within a cellular context by measuring the reduction of specific VLCFAs.
-
Materials:
-
A suitable cell line, such as HEK293 cells or patient-derived fibroblasts.
-
Cell culture medium and supplements.
-
Test compounds.
-
Internal standards for mass spectrometry (e.g., deuterated VLCFAs).
-
Reagents for lipid extraction (e.g., chloroform, methanol).
-
Instrumentation for lipid analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Harvest the cells and wash with PBS.
-
Perform lipid extraction from the cell pellets, adding internal standards for accurate quantification.
-
Analyze the lipid extracts by GC-MS or LC-MS/MS to measure the levels of specific VLCFAs, such as C26:0, and a reference fatty acid (e.g., C22:0).
-
Calculate the ratio of the VLCFA to the reference fatty acid (e.g., C26:0/C22:0 ratio).
-
Determine the IC50 value of the compound for reducing the target VLCFA.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of ELOVL1 inhibition by compounds like this compound.
Caption: Experimental workflow for a radiometric microsomal ELOVL1 inhibition assay.
Caption: Experimental workflow for a cell-based VLCFA reduction assay.
References
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of ELOVL1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic and pharmacodynamic profiles of emerging ELOVL1 inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of cellular lipids. Dysregulation of ELOVL1 activity and the subsequent accumulation of VLCFAs are implicated in several diseases, most notably X-linked adrenoleukodystrophy (ALD), a rare and debilitating neurometabolic disorder. As such, ELOVL1 has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide focuses on a comparative analysis of three such inhibitors: CPD37, a pyrazole amide (Compound 27), and a pyrimidine ether-based compound (Compound 22).
Pharmacokinetic Profile Comparison
The preclinical pharmacokinetic parameters of CPD37, Compound 27, and Compound 22 have been evaluated in rodent and non-rodent species. A summary of the available data is presented below, offering insights into their absorption, distribution, and metabolism.
| Parameter | CPD37 (Mouse) | Compound 27 (Rat) | Compound 27 (Cynomolgus Monkey) | Compound 22 (Rat) | Compound 22 (Cynomolgus Monkey) |
| Dose | 100 mg/kg/day (oral) | 30 mg/kg/day (oral, 14-day repeat dose) | 10 mg/kg/day (oral, 14-day repeat dose) | 100 mg/kg/day (oral, 7-day repeat dose) | 100 mg/kg/day (oral, 7-day repeat dose) |
| Cmax (Maximum Concentration) | Not explicitly stated for this dose | 1490 ng/mL (Day 14) | 1340 ng/mL (Day 14) | 2080 ng/mL (Day 7) | 1160 ng/mL (Day 7) |
| Tmax (Time to Maximum Concentration) | 30 minutes[1] | Not Available | Not Available | Not Available | Not Available |
| AUC0-24h (Area Under the Curve) | Not explicitly stated for this dose | 20300 ngh/mL (Day 14) | 13800 ngh/mL (Day 14) | 24100 ngh/mL (Day 7) | 12300 ngh/mL (Day 7) |
| t1/2 (Half-life) | 1.8 hours[1] | Not Available | Not Available | Not Available | Not Available |
| Oral Bioavailability | 46%[1] | Favorable in vivo pharmacokinetics reported[2][3] | Favorable in vivo pharmacokinetics reported | Favorable pharmacokinetics reported | Favorable pharmacokinetics reported |
| Brain/Plasma Ratio | 1.1 | CNS-penetrant | CNS-penetrant | CNS-penetrant | CNS-penetrant |
Pharmacodynamic Profile Comparison
The primary pharmacodynamic effect of these ELOVL1 inhibitors is the reduction of VLCFA levels. The in vitro potency and in vivo efficacy of CPD37, Compound 27, and Compound 22 have been demonstrated in various preclinical models of ALD.
| Parameter | CPD37 | Compound 27 | Compound 22 |
| In Vitro IC50 | ~50 nM | 0.9 µM (in an optimized compound from the series) | Not Available |
| In Vivo Model | Abcd1 knockout mice | Mouse models of ALD | Abcd1 knockout mice |
| Pharmacodynamic Effect | Dose-dependent reduction of C26:0 in plasma, brain, and spinal cord. | Reduced C26:0 VLCFA concentrations to near-wild-type levels in blood and up to 65% in the brain. | Reduced C26:0 lysophosphatidyl choline (LPC) to near wild-type levels in the blood. |
| Key Findings | Effective reduction of VLCFAs in the CNS with sustained treatment. | Potent reduction of C26:0 VLCFA in both peripheral tissues and the brain. | Demonstrated in vivo efficacy in reducing a key ALD biomarker. |
| Adverse Effects | Preclinical safety findings in the digestive tract and skin were dose-limiting. | Preclinical safety findings in the skin, eye, and CNS precluded clinical progression. | Corneal opacities were observed in adult rats. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the ELOVL1 signaling pathway and a typical experimental workflow.
Caption: The ELOVL1 fatty acid elongation cycle in the endoplasmic reticulum.
Caption: A typical experimental workflow for the evaluation of ELOVL1 inhibitors.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of ELOVL1 inhibitors.
In Vitro ELOVL1 Inhibition Assay (Microsomal)
-
Objective: To determine the direct inhibitory activity of a compound on the ELOVL1 enzyme.
-
Materials: Microsomes from cells overexpressing human ELOVL1, radiolabeled malonyl-CoA (e.g., [14C]malonyl-CoA), acyl-CoA substrate (e.g., C22:0-CoA), test compounds, and necessary buffers and reagents.
-
Procedure:
-
Incubate the ELOVL1-containing microsomes with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the acyl-CoA substrate and [14C]malonyl-CoA.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction and extract the fatty acids.
-
Quantify the incorporation of the radiolabel into the elongated fatty acid product using scintillation counting.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ELOVL1 activity by 50%.
-
Cellular ELOVL1 Inhibition Assay (Patient Fibroblasts)
-
Objective: To assess the ability of a compound to inhibit ELOVL1 activity in a cellular context.
-
Materials: Fibroblasts derived from ALD patients, cell culture medium, test compounds, and reagents for lipid extraction and analysis.
-
Procedure:
-
Culture ALD patient fibroblasts in appropriate multi-well plates.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 72 hours).
-
Harvest the cells and extract the total lipids.
-
Analyze the levels of specific VLCFAs, such as C26:0, and a reference fatty acid (e.g., C22:0) using mass spectrometry.
-
Determine the EC50 value by calculating the ratio of C26:0 to C22:0 at different compound concentrations.
-
In Vivo Pharmacokinetic Studies in Mice
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an ELOVL1 inhibitor.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Oral Administration: Administer the test compound via oral gavage at a specific dose. Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Intravenous Administration: Administer the test compound via tail vein injection. Collect blood samples at corresponding time points.
-
Sample Processing: Process the blood to obtain plasma. For brain penetration studies, collect brain tissue at selected time points.
-
Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, oral bioavailability, and brain/plasma ratio using appropriate software.
-
In Vivo Pharmacodynamic Studies in an ALD Mouse Model
-
Objective: To evaluate the in vivo efficacy of an ELOVL1 inhibitor in reducing VLCFA levels.
-
Animals: Abcd1 knockout mice, a model for ALD.
-
Procedure:
-
Administer the test compound or vehicle control to the mice daily via oral gavage for a specified duration (e.g., 14 or 28 days).
-
At the end of the treatment period, collect blood and tissues of interest (e.g., brain, spinal cord).
-
Extract lipids from the plasma and tissues.
-
Measure the levels of C26:0 and other relevant fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Compare the VLCFA levels in the treated group to the vehicle control group to determine the extent of reduction.
-
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Elovl1-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel chemical compounds like Elovl1-IN-2. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the elongation of very-long-chain fatty acids 1 (ELOVL1) inhibitor, this compound. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental process is necessary to determine the appropriate level of personal protective equipment.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[4][5] |
| Hand Protection | Disposable nitrile gloves | Double-gloving (a second pair of nitrile gloves) or wearing Silver Shield gloves underneath disposable nitrile gloves may be necessary for extended handling. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended if flammable solvents are used in the procedure. |
| Foot Protection | Closed-toe shoes | --- |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts outside of a fume hood. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is essential for the safe handling and management of this compound in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify: Confirm that the compound and quantity match the order.
-
Store: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area. Recommended storage is at -20°C or -80°C, protected from light.
Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Gather all necessary equipment and reagents.
-
Weighing: If working with a solid form, weigh the compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the compound slowly. Based on information for similar compounds, solvents may include DMSO or ethanol.
-
Experimental Use: All procedures involving this compound should be conducted within a chemical fume hood to minimize exposure.
-
Contamination: In case of a spill, follow established laboratory procedures for chemical spill cleanup. Contaminated PPE and cleanup materials should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound.
Caption: A procedural diagram outlining the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment. This proactive approach to safety not only protects personnel but also upholds the integrity and quality of scientific research.
References
- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
